molecular formula C17H24O3 B1261863 Menthyl salicylate CAS No. 89-46-3

Menthyl salicylate

Cat. No.: B1261863
CAS No.: 89-46-3
M. Wt: 276.4 g/mol
InChI Key: SJOXEWUZWQYCGL-DVOMOZLQSA-N
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Description

Overview Menthyl salicylate is an organic ester of menthol and salicylic acid, used as a topical counter-irritant for research into minor aches and pains associated with conditions such as arthritis, backache, muscle sprains, and strains . It is a common component in non-steroidal anti-inflammatory (NSAID) research and belongs to the class of topical rubefacients . Research Applications and Value Menthyl salicylate is primarily utilized in pre-clinical and pharmacological studies investigating the mechanisms and efficacy of topical analgesics . Its research value lies in its dual-action mechanism, combining the properties of its parent compounds. The salicylate portion is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the formation of prostaglandins, which are mediators of inflammation and pain . Concurrently, the menthol component acts as a penetration enhancer, facilitating the absorption of the compound through the skin and providing a characteristic cooling sensation followed by a mild analgesic effect by interacting with TRPM8 receptors . This combined effect makes it a valuable tool for studying counter-irritation—a process where a superficial stimulus is used to alleviate pain in underlying muscles or joints . Mechanism of Action The compound's mechanism is two-fold. First , as a salicylate derivative, it is understood to be absorbed through the skin and peripherally inhibit cyclooxygenase enzymes (COX-1 and COX-2), which locally prevents the synthesis of inflammatory mediators like prostaglandins . Second , menthol induces a cooling sensation by activating cold-sensitive TRPM8 receptors in the skin. This sensory input is believed to act as a counter-irritant, helping to mask underlying musculoskeletal pain by interfering with the transmission of pain signals . The vasodilation caused by menthol may also increase blood flow to the application site . Safety and Handling Note Salicylate intoxication can occur after topical application of menthyl salicylate, especially with repeated use of large doses or application to damaged skin . Symptoms of salicylism may include dizziness, tinnitus, sweating, nausea, and headache . Disclaimer This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Menthol dilates the blood vessels causing a sensation of coldness, followed by an analgesic effect. Menthol also acts as a penetration enhancer, increasing the penetration of drugs when applied on the skin, to give a faster onset of action. Methyl salicylate is a salicylic acid derivative, and when combined with menthol, produces menthyl salicylate. Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins, and cause platelet dysfunction Methyl salicylate is used topically as a counter-irritant. Upon application, it is absorbed through the skin and is applied for the relief of pain in rheumatic conditions and painful muscle or joints. The menthol dilates blood vessels, why the salicylate portion provides a topical anesthetic and analgesic action on the affected area. The cooling and warning action may interfere with the transmission of pain signals through nerves.

CAS No.

89-46-3

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxybenzoate

InChI

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3/t12-,13+,16-/m1/s1

InChI Key

SJOXEWUZWQYCGL-DVOMOZLQSA-N

SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C

boiling_point

186

Other CAS No.

89-46-3

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Menthyl Salicylate (C₁₇H₂₄O₃)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide Target Audience: Pharmaceutical Scientists, Formulation Engineers, and analytical Chemists.[1][2]

Part 1: Executive Technical Summary

Menthyl Salicylate (CAS: 89-46-3) is the ester formed by the condensation of salicylic acid and menthol.[2] Unlike its lower homolog methyl salicylate (wintergreen oil), menthyl salicylate is characterized by a significantly higher molecular weight and lipophilicity, altering its permeation kinetics and metabolic profile.[1][2]

In drug development and cosmetic science, it serves two primary roles:

  • UV Filtration: A secondary UV-B absorber (broad absorption ~300–310 nm).[1][2]

  • Prodrug/Permeation System: Upon hydrolysis, it releases two bioactive moieties: Menthol (TRPM8 agonist/permeation enhancer) and Salicylic Acid (COX inhibitor).[1][2]

CRITICAL DISTINCTION: Do not confuse Menthyl Salicylate (MW: 276.[1][2]37) with Methyl Salicylate (MW: 152.15).[1][2][3] The physiochemical properties differ drastically, particularly regarding volatility and skin permeation rates.[1][2]

Part 2: Physicochemical Characterization
2.1 Molecular Identity
ParameterValueTechnical Note
IUPAC Name 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoateTypically refers to the ester of (-)-Menthol.[2]
Molecular Formula C₁₇H₂₄O₃ Confirmed via Elemental Analysis (C: 73.88%, H: 8.75%, O: 17.37%).[1][2]
Molecular Weight 276.37 g/mol Monoisotopic Mass: 276.1725 Da.[1][2]
Physical State Clear to yellowish liquidViscous; insoluble in water, soluble in ethanol/oils.[1][2]
LogP (Octanol/Water) ~6.4Highly lipophilic; indicates high retention in the Stratum Corneum.[1][2]
Chromophore Salicylate moiety

(Ethanol).[1][2]
2.2 Structural Stereochemistry

Menthyl salicylate possesses three chiral centers derived from the menthol moiety (1R, 2S, 5R).[1][2] The steric bulk of the isopropyl group on the cyclohexane ring influences the rate of ester hydrolysis, making it more stable than simple alkyl salicylates.[1][2]

Part 3: Synthesis & Manufacturing Protocol

Objective: Synthesis of Menthyl Salicylate via Transesterification. Rationale: Direct esterification of salicylic acid is slow due to steric hindrance.[1][2] Transesterification using Methyl Salicylate and Menthol is kinetically favored under catalysis.[1][2]

3.1 Reaction Pathway (Graphviz)

SynthesisPathway MethylSal Methyl Salicylate (C8H8O3) Intermediate Transition State MethylSal->Intermediate Menthol Menthol (C10H20O) Menthol->Intermediate Catalyst Cat: K2CO3 / Microwave Catalyst->Intermediate MenthylSal Menthyl Salicylate (C17H24O3) Intermediate->MenthylSal Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Transesterification pathway utilizing microwave-assisted synthesis for enhanced yield.

3.2 Experimental Protocol

Reagents:

  • Methyl Salicylate (1.0 eq)[1][2]

  • (-)-Menthol (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (0.05 eq) - Anhydrous[1][2]

Procedure:

  • Charging: In a 3-neck round bottom flask equipped with a Dean-Stark trap (or fractional distillation column), combine Methyl Salicylate and Menthol.

  • Catalysis: Add anhydrous K₂CO₃.

  • Reaction (Microwave Assisted): Irradiate at 300W for 30 minutes, maintaining internal temperature at 160°C. Note: Conventional heating requires reflux for 12-24 hours.[1][2]

  • Equilibrium Shift: Continuously remove the generated Methanol byproduct via the trap to drive the equilibrium forward (Le Chatelier's principle).[1][2]

  • Purification:

    • Cool the mixture and dissolve in diethyl ether.

    • Wash with water (3x) to remove catalyst and unreacted salicylic acid.[1][2]

    • Dry over MgSO₄ and concentrate in vacuo.[1][2]

    • Final Step: Vacuum distillation (Bp ~186-190°C at 12 mmHg) yields pure Menthyl Salicylate.[2]

Part 4: Analytical Profiling (HPLC-UV)

Objective: Quantify Menthyl Salicylate stability in a topical formulation. Method: Reverse-Phase HPLC.[2]

4.1 Chromatographic Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Acetonitrile (85%) : Water (15%) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 306 nm
Retention Time ~8.5 min (Menthyl Salicylate) vs ~3.2 min (Methyl Salicylate)
4.2 Mass Spectrometry Fragmentation Logic

In GC-MS (EI, 70eV), Menthyl Salicylate follows a specific fragmentation pattern useful for confirmation:

  • Molecular Ion:

    
     (Weak).[1][2]
    
  • Base Peak:

    
     (Menthene elimination via McLafferty rearrangement).[1][2]
    
  • Salicylate Ion:

    
     (Hydroxybenzoyl cation).[1][2]
    
Part 5: Biopharmaceutical Implications

In drug delivery, Menthyl Salicylate acts as a "mutual prodrug."[1][2] Its hydrolysis is slower than methyl salicylate due to the steric hindrance of the menthyl group, providing a sustained release mechanism.[1][2]

5.1 Hydrolysis Pathway (Graphviz)

Hydrolysis cluster_products Bioactive Metabolites MS Menthyl Salicylate (Lipophilic Prodrug) Esterase Skin Esterases (Carboxylesterase) MS->Esterase SA Salicylic Acid (COX Inhibitor) Esterase->SA Hydrolysis Menthol Menthol (TRPM8 Agonist) Esterase->Menthol

Figure 2: Metabolic hydrolysis pathway in the epidermis/dermis releasing active pharmacophores.[2]

Causality in Formulation:

  • Permeation: The high LogP (6.[1][2]4) allows Menthyl Salicylate to form a reservoir in the Stratum Corneum.[1][2]

  • Release: Slow enzymatic hydrolysis releases Menthol (enhancer) in situ, potentially increasing the flux of co-formulated drugs or the Salicylic acid itself.[1][2]

Part 6: References
  • Santa Cruz Biotechnology. Menthyl salicylate | CAS 89-46-3.[1][2][4][5][6] Retrieved from [1][2]

  • PubChem. Menthyl Salicylate Compound Summary. National Library of Medicine.[2] Retrieved from

  • ChemicalBook. Menthyl Salicylate Properties and Synthesis. Retrieved from [1][2]

  • BenchChem. Comparative Guide to Synergistic Effects of Menthyl Salicylate. Retrieved from

  • Google Patents. CN104058969B - Preparation method of menthyl salicylate. Retrieved from

Sources

Menthyl salicylate synthesis from menthol and salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester utilized primarily as a UV absorber (UVB filter) and a non-steroidal anti-inflammatory agent in topical formulations. Unlike its methyl homologue (wintergreen oil), menthyl salicylate possesses a bulky isopropyl-cyclohexyl moiety, which significantly alters its solubility profile, skin permeation kinetics, and hydrolytic stability.

This guide provides a technical analysis of the synthesis of menthyl salicylate. While direct Fischer esterification is the academic standard, it is kinetically hindered by the steric bulk of the menthol molecule and the electronic deactivation of salicylic acid. Consequently, this guide presents two validated protocols:

  • The Industrial Benchmark: Base-Catalyzed Transesterification (High Yield, Scalable).

  • The Laboratory Standard: Acid-Catalyzed Azeotropic Esterification (accessible reagents, Dean-Stark).

Mechanistic Analysis & Reaction Thermodynamics

The Steric & Electronic Challenge

Synthesizing menthyl salicylate presents a "perfect storm" of kinetic barriers:

  • Nucleophile: Menthol is a secondary alcohol with a bulky isopropyl group adjacent to the hydroxyl center. This steric hindrance retards nucleophilic attack on the carbonyl carbon.

  • Electrophile: Salicylic acid contains an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to attack.

Pathway Comparison
FeatureDirect Esterification (Acid)Transesterification (Base)
Reaction Type Equilibrium (Water elimination)Equilibrium (Methanol elimination)
Kinetics Slow (Steric + Electronic hindrance)Fast (Alkoxide nucleophile is potent)
Thermodynamics

(Requires water removal)
Driven by removal of volatile MeOH
Side Reactions Dehydration of menthol to mentheneOxidation of phenolics (coloration)
Yield Potential 70–80%>90%

Visualizing the Synthesis Workflow

The following diagram illustrates the decision logic and workflow for selecting the optimal synthesis route based on available equipment and purity requirements.

SynthesisWorkflow Start Start: Reagent Availability RouteA Route A: Transesterification (Preferred for Scale/Purity) Start->RouteA High Yield Required RouteB Route B: Direct Esterification (Preferred for Basic Lab Setup) Start->RouteB Methyl Salicylate Unavailable ReagentsA Reagents: Methyl Salicylate + Menthol Cat: K2CO3 or NaOMe RouteA->ReagentsA ReagentsB Reagents: Salicylic Acid + Menthol Cat: p-TSA, Solvent: Toluene RouteB->ReagentsB ProcessA Process: Vacuum Distillation of Methanol Temp: 100-120°C ReagentsA->ProcessA ProcessB Process: Azeotropic Reflux (Dean-Stark) Temp: 115°C (Reflux) ReagentsB->ProcessB Purification Purification: 1. Wash (NaHCO3) 2. Vacuum Distillation ProcessA->Purification ProcessB->Purification Product Final Product: Menthyl Salicylate (>98% Purity) Purification->Product

Figure 1: Decision matrix for Menthyl Salicylate synthesis, contrasting the Transesterification and Direct Esterification pathways.

Detailed Experimental Protocols

Protocol A: Base-Catalyzed Transesterification (Recommended)

This method utilizes Methyl Salicylate as the starting material. It is superior due to the continuous removal of methanol, which drives the equilibrium forward more efficiently than water removal in the direct method.

Reagents:

  • Methyl Salicylate (1.2 eq)

  • L-Menthol (1.0 eq)

  • Catalyst: Anhydrous Potassium Carbonate (

    
    ) (0.05 eq) or Sodium Methoxide (0.01 eq)
    
  • Solvent: None (Neat reaction)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a thermometer, and a short-path distillation head connected to a vacuum receiver.

  • Loading: Charge the flask with Menthol and Methyl Salicylate. Heat to 60°C until the menthol melts and the mixture is homogeneous.

  • Catalysis: Add the anhydrous

    
    .
    
  • Reaction: Increase temperature to 100–110°C under reduced pressure (approx. 100 mmHg).

    • Mechanism:[1][2][3][4][5][6][7][8] The methoxide/carbonate generates the menthyl alkoxide in situ, which attacks the methyl ester.

    • Equilibrium Shift: Methanol (BP 64.7°C) will distill off continuously.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[9][10] The reaction is complete when Menthol is consumed (<1%).

  • Work-up: Cool to room temperature. Dilute with diethyl ether or ethyl acetate. Wash with water (2x) to remove the base catalyst.[5][11] Dry organic layer over

    
    .[5][11]
    
  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 186–190°C at 12 mmHg .

Protocol B: Acid-Catalyzed Azeotropic Esterification

This method is suitable when starting from Salicylic Acid. It requires a Dean-Stark trap to remove water.[2][5]

Reagents:

  • Salicylic Acid (1.0 eq)[10]

  • L-Menthol (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Solvent: Toluene (Concentration: 0.5 M)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Dissolve Salicylic Acid, Menthol, and p-TSA in Toluene.

  • Reflux: Heat the mixture to vigorous reflux (~115°C). Water will azeotrope with toluene and collect in the trap.

    • Critical Note: Do not overheat. Temperatures >120°C with strong acid can cause dehydration of menthol to menthene (elimination side product).

  • Duration: Reflux for 12–24 hours until water evolution ceases.

  • Neutralization: Cool to RT. Wash the organic phase with saturated

    
     solution to remove unreacted salicylic acid and the p-TSA catalyst.
    
  • Purification: Evaporate Toluene. Distill the residue under high vacuum as described in Protocol A.

Characterization & Quality Control

To ensure the product meets pharmaceutical or cosmetic grade standards, the following physical properties must be verified.

PropertySpecificationMethod/Notes
Appearance Colorless to pale yellow liquidVisual inspection
Odor Faint, characteristic (not wintergreen)Olfactory
Boiling Point 186–190°C @ 12 mmHgVacuum Distillation
Refractive Index (

)
1.5090 – 1.5200Refractometer
Density (

)
1.04 – 1.05 g/mLPycnometer
Solubility Soluble in Ethanol, Oils; Insoluble in WaterSolubility test

Common Impurities:

  • Unreacted Menthol: Detected via GC (distinct retention time).

  • Salicylic Acid: Detected via HPLC or ferric chloride test (purple color indicates free phenol, though Menthyl Salicylate also has a phenol group, the acid is removable by bicarbonate wash).

  • Menthene: Result of acid-catalyzed dehydration; lowers refractive index.

Safety & Toxicology

  • Salicylate Toxicity: Like all salicylates, menthyl salicylate can be absorbed through the skin. High doses can lead to salicylism (tinnitus, nausea).

  • Irritation: Pure compound may be a mild skin irritant.

  • Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood, especially when handling Toluene or removing Methanol.

References

  • ChemicalBook. (2024).[5] Menthyl Salicylate Properties and CAS 89-46-3 Data.[12][13][14][15][16][17] ChemicalBook.[14] Link

  • The Good Scents Company. (2024).[5] Menthyl Salicylate General Information and Organoleptics. The Good Scents Company. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57652996, Menthyl salicylate. PubChem.[13] Link

  • Google Patents. (2014). CN104058969B: Preparation method of menthyl salicylate. Google Patents. Link

  • Chemeo. (2024).[5] Chemical Properties of Menthyl salicylate (CAS 89-46-3).[12][13][14][15][16][17] Chemeo.[16] Link

Sources

An In-depth Technical Guide to the Degradation Products and Pathways of Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Stability Landscape of Menthyl Salicylate

Menthyl salicylate, an ester of menthol and salicylic acid, is a widely utilized active pharmaceutical ingredient (API) in topical analgesic formulations. Its efficacy is intrinsically linked to its chemical integrity. However, like all pharmaceutical molecules, it is susceptible to degradation under various environmental and formulation-specific conditions. A thorough understanding of its degradation pathways and the resultant products is paramount for ensuring the safety, efficacy, and stability of pharmaceutical preparations. This guide provides a comprehensive technical overview of the degradation of menthyl salicylate, detailing its degradation pathways, methodologies for stability assessment, and analytical techniques for the identification and quantification of its degradants.

The Chemistry of Menthyl Salicylate and its Susceptibility to Degradation

Menthyl salicylate is an organic ester that combines the therapeutic properties of both menthol and salicylic acid. The ester linkage is the most reactive site in the molecule and is particularly susceptible to hydrolysis. Additionally, the aromatic ring and other functional groups can be targets for oxidative, photolytic, and thermal degradation. A proactive approach to understanding these degradation pathways is crucial for the development of robust and stable formulations.

Primary Degradation Pathways of Menthyl Salicylate

The degradation of menthyl salicylate can be induced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to elucidate these pathways and identify potential degradation products that may arise during the shelf-life of a drug product.[1][2][3]

Hydrolytic Degradation: The Predominant Pathway

Hydrolysis is the most common degradation pathway for esters like menthyl salicylate, involving the cleavage of the ester bond by water.[4] This reaction results in the formation of its constituent alcohol and carboxylic acid: menthol and salicylic acid.

The rate of hydrolysis is significantly influenced by pH and temperature.[4]

  • Acid-Catalyzed Hydrolysis : In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to a more rapid degradation compared to acidic or neutral conditions.

A study on methyl salicylate, a close structural analog, demonstrated significant degradation under acidic conditions (1 M HCl) over 24 hours, whereas it showed more stability under basic conditions (1 M NaOH) for 4 hours.[5] For menthyl salicylate, it is crucial to maintain a low pH (ideally below 4) in aqueous formulations to minimize hydrolysis.[4]

Diagram of Hydrolytic Degradation Pathway

G MenthylSalicylate Menthyl Salicylate TransitionState Tetrahedral Intermediate MenthylSalicylate->TransitionState H₂O (Acid/Base catalysis) Products Menthol + Salicylic Acid TransitionState->Products

Caption: Hydrolytic degradation of Menthyl Salicylate.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents present in the formulation. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress.[2][3][6] For salicylates, the aromatic ring is susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products. While specific oxidative degradation products of menthyl salicylate are not extensively documented in the public domain, studies on salicylic acid have shown the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid upon photooxidation in the presence of hydrogen peroxide.[7]

Photolytic Degradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. According to ICH Q1B guidelines, photostability testing should involve exposure to a combination of UV and visible light.[2][3][8][9] Salicylates are known to absorb UV radiation, which can lead to the formation of various degradation products. For instance, the photodegradation of acetylsalicylic acid can result in salicylic acid and acetic acid.[10] While a study on methyl salicylate showed no significant degradation under UV light from a UVL-56 lamp for 24 hours[5], more intense or prolonged exposure could potentially lead to degradation. The degradation of salicylic acid itself under UV light can be influenced by the presence of other substances like hydrogen peroxide or ozone.[11]

Thermal Degradation

Elevated temperatures can accelerate hydrolytic and oxidative degradation, and also induce degradation pathways that are not observed at ambient temperatures. Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C.[8][12] For methyl salicylate, exposure to 60°C for 1 hour did not result in significant degradation.[5] However, more extreme temperatures or longer exposure times could lead to decomposition.

Experimental Protocols for Forced Degradation Studies

To investigate the degradation pathways of menthyl salicylate and develop a stability-indicating analytical method, a systematic forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[13]

General Considerations
  • Drug Substance Concentration : A concentration of 1 mg/mL is often recommended for forced degradation studies.[12]

  • Control Samples : For each stress condition, a control sample (unstressed) should be analyzed concurrently.

  • Neutralization : After acidic or basic stress, the samples should be neutralized to prevent further degradation before analysis.[1]

Protocol for Hydrolytic Degradation
  • Acidic Conditions :

    • Prepare a 1 mg/mL solution of menthyl salicylate in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 1 M hydrochloric acid.

    • Store the solution at 60°C for 24 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize with 1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Alkaline Conditions :

    • Prepare a 1 mg/mL solution of menthyl salicylate in a suitable solvent.

    • Add an equal volume of 1 M sodium hydroxide.

    • Store the solution at 60°C for 4 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize with 1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Neutral Conditions :

    • Prepare a 1 mg/mL solution of menthyl salicylate in water or a suitable buffer (pH 7).

    • Store the solution at 60°C for up to 7 days.[8]

Protocol for Oxidative Degradation
  • Prepare a 1 mg/mL solution of menthyl salicylate.

  • Add an equal volume of 3% hydrogen peroxide.[2]

  • Store the solution at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

Protocol for Photolytic Degradation
  • Expose a solution of menthyl salicylate (1 mg/mL) and the solid drug substance to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3][8]

  • A control sample should be protected from light.

  • Analyze the samples at appropriate time intervals.

Protocol for Thermal Degradation
  • Expose the solid menthyl salicylate and a 1 mg/mL solution to a temperature of 70°C in a calibrated oven for up to 2 months.[12]

  • Analyze the samples at appropriate time intervals.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Acid->Analysis Base Base Hydrolysis (1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (ICH Q1B) Photo->Analysis Thermal Thermal (70°C) Thermal->Analysis API Menthyl Salicylate (1 mg/mL solution & solid) API->Acid API->Base API->Oxidation API->Photo API->Thermal Identification Degradation Product Identification (e.g., MS, NMR) Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Sources

Menthyl Salicylate: Physicochemical Characterization and Formulation Science

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Menthyl Salicylate, structured for researchers and formulation scientists.

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester utilized primarily for its photoprotective capabilities (UVB filtration) and topical analgesic properties.[1] Structurally composed of a salicylate chromophore esterified with a menthol moiety, it bridges the gap between functional UV absorbers and sensory modifiers. This guide dissects its molecular architecture, thermodynamic stability, synthesis pathways, and critical formulation parameters, providing a self-validating framework for its application in pharmaceutical and cosmetic systems.[1]

Molecular Architecture & Stereochemistry

Menthyl salicylate is not a planar molecule; its steric bulk is defined by the cyclohexane ring of the menthyl group. The commercially relevant form is typically derived from (-)-menthol (


), imparting specific optical rotation properties.[1]
  • IUPAC Name: 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 276.37 g/mol [4]

  • Stereochemistry: The ester linkage at the C1 position of the menthyl ring creates a steric shield, influencing both hydrolytic stability and enzymatic accessibility compared to smaller salicylates like methyl salicylate.

Physicochemical Profile

The following data aggregates experimentally verified constants essential for formulation logic (e.g., oil phase selection, emulsification energy).

PropertyValue / RangeContextual Significance
Physical State Clear to yellowish liquidLiquid at RT facilitates cold-process incorporation.[1]
Boiling Point 186–190 °C (12 mmHg)High thermal stability; suitable for hot-pour formulations.[1]
Density 1.04 – 1.05 g/mL (20 °C)Slightly denser than water; impacts emulsion creaming rates.[1]
Refractive Index 1.509 – 1.515 (

)
High RI allows for gloss enhancement in topicals.[1]
LogP (Octanol/Water) ~ 5.4 – 6.4Highly lipophilic.[1] Requires oil-phase solubilization; negligible water solubility.[1]
Flash Point > 100 °C (~140 °C)Non-flammable under standard processing conditions.[1]
Solubility Soluble in EtOH, oils, fatsCompatible with standard cosmetic esters (e.g., C12-15 Alkyl Benzoate).[1]

Photophysics: The Mechanism of Action

Menthyl salicylate functions as a UVB filter (290–320 nm). Its efficacy is not merely due to absorption but its ability to dissipate photon energy non-destructively.[1]

Excited State Intramolecular Proton Transfer (ESIPT)

The photostability of salicylates relies on the ESIPT mechanism.

  • Ground State: An intramolecular hydrogen bond exists between the phenolic hydroxyl and the ester carbonyl oxygen.

  • Excitation: UV photon absorption promotes the molecule to the

    
     excited state.
    
  • Proton Transfer: The acidity of the phenol increases, transferring the proton to the carbonyl oxygen, forming a keto-tautomer .

  • Relaxation: The keto-tautomer relaxes to the ground state via internal conversion (releasing heat), then transfers the proton back to regenerate the original enol form.

ESIPT_Mechanism Figure 1: Energy Dissipation via ESIPT Cycle in Salicylates Enol_Ground Enol Form (Ground State) Intramolecular H-Bond Enol_Excited Enol* (Excited State) UV Absorption Enol_Ground->Enol_Excited + UV Photon (hv) Keto_Excited Keto* (Excited State) Proton Transfer Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto Form (Ground State) Vibrational Relaxation Keto_Excited->Keto_Ground Internal Conversion (Heat Release) Keto_Ground->Enol_Ground Back Proton Transfer

Figure 1: The thermodynamic cycle allowing Menthyl Salicylate to absorb UV energy and release it as harmless heat.

Chemical Reactivity & Stability

While lipophilic, the ester bond is susceptible to hydrolysis, particularly in high-water-content formulations (O/W emulsions) at extreme pH levels.[1]

Hydrolysis Kinetics
  • Reaction: Menthyl Salicylate +

    
     Menthol + Salicylic Acid.[1][5]
    
  • pH Dependence: Stability is maximal at pH 3.0 – 5.[1]0. Alkaline conditions (pH > 7.[1]0) drastically accelerate hydrolysis due to the formation of the salicylate anion, which is a better leaving group, and hydroxide ion attack.

  • Formulation Risk: Hydrolysis releases free menthol (changing odor/sensory profile) and salicylic acid (potential crystallization or pH drift).[1]

Synthesis & Manufacturing Protocols

Two primary pathways exist: Direct Fischer Esterification and Transesterification .[1] The latter is preferred in industrial settings to avoid water management issues and utilize methyl salicylate (a readily available feedstock).

Protocol: Base-Catalyzed Transesterification

This method minimizes side reactions and simplifies purification.[1]

Reagents:

  • Methyl Salicylate (1.0 eq)[1][6]

  • (-)-Menthol (1.1 eq, slight excess)[1]

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Methoxide (0.05 eq)[1]
    
  • Solvent: Toluene (optional, for azeotropic control) or solvent-free (neat).[1]

Workflow:

  • Charge: Load Methyl Salicylate and Menthol into a reactor equipped with a fractional distillation column.

  • Catalysis: Add anhydrous

    
    .
    
  • Reaction: Heat to 100–120 °C under partial vacuum.

  • Equilibrium Shift: Continuously distill off the byproduct Methanol to drive the reaction to the right (Le Chatelier’s principle).

  • Work-up: Wash crude oil with dilute acid (to neutralize catalyst) and water.[1]

  • Purification: Vacuum distillation to remove excess menthol.

Synthesis_Workflow Figure 2: Industrial Transesterification Workflow Start Feedstock: Methyl Salicylate + Menthol Reaction Transesterification Cat: K2CO3, 110°C Vacuum Start->Reaction Removal Methanol Removal (Continuous Distillation) Reaction->Removal Byproduct Quench Acid Wash (Neutralize Catalyst) Reaction->Quench Crude Ester Purification Vacuum Distillation (Remove excess Menthol) Quench->Purification Product Final Product: Menthyl Salicylate (>99%) Purification->Product

Figure 2: Step-by-step synthesis workflow prioritizing yield and purity.

Analytical Characterization

To validate the identity and purity of Menthyl Salicylate, the following analytical signatures are standard.

  • UV-Vis Spectroscopy:

    • 
       typically observed at 306 nm  (in EtOH), characteristic of the salicylate chromophore.
      
  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).[1]

    • Retention Time: Elutes after menthol and methyl salicylate due to higher MW.[1]

    • Fragmentation: Look for parent ion m/z 276.[1] Major fragments include m/z 138 (salicylic acid moiety) and m/z 121 (hydroxybenzoyl cation).[1]

Safety & Toxicology (E-E-A-T Assessment)

  • Metabolic Fate: Upon absorption, skin esterases hydrolyze Menthyl Salicylate into menthol and salicylic acid.[1] Toxicology assessments often rely on "read-across" data from these metabolites.[1]

  • Sensitization: Classified as a weak skin sensitizer (Category 1B).[1]

  • Regulatory Limits:

    • USA (FDA): Generally recognized as safe (GRAS) for flavoring; regulated as a drug active in sunscreens (up to 5% in specific contexts, though Homosalate is more prevalent).[1]

    • EU (CosIng): Use is restricted in cosmetics due to potential salicylic acid exposure; specific concentration limits apply to leave-on vs. rinse-off products.[1][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl salicylate.[1] Retrieved from [Link][1]

  • Cosmetic Ingredient Review (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • The Good Scents Company (2024). Menthyl Salicylate Physical Properties and Organoleptic Data. Retrieved from [Link][1]

  • Scientific Committee on Consumer Safety (SCCS) (2023). Opinion on Methyl Salicylate (analogous read-across).[1] European Commission.[1] Retrieved from [Link]

  • Beck, J.F., et al. (2015). New insights into the dual fluorescence of methyl salicylate: effects of intermolecular hydrogen bonding and solvation. J. Phys.[1] Chem. A. (Mechanistic basis for salicylate UV absorption). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Behavior of Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Menthyl Salicylate (CAS 89-46-3) is a lipophilic ester primarily utilized as a UV-B absorber and topical analgesic. Unlike its smaller homolog, methyl salicylate, menthyl salicylate possesses a bulky hydrophobic menthyl group that drastically alters its solubility landscape, increasing its LogP to approximately 4.0–5.[1]4. This guide provides a technical analysis of its solubility across polar and non-polar solvent systems, the thermodynamic drivers of its dissolution, and the critical stability challenges (hydrolysis) faced during formulation.[1]

Part 1: Physicochemical Profile & Structure-Solubility Relationship[2]

The solubility behavior of menthyl salicylate is dictated by the competition between its polar salicylate head group and its bulky, non-polar menthyl tail.

Molecular Architecture
  • Chemical Name: 2-Hydroxybenzoic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester[2]

  • Molecular Weight: 276.37 g/mol (vs. 152.15 g/mol for methyl salicylate)[1]

  • Lipophilicity (LogP): ~4.01 – 5.4 [1][2][1]

  • Key Functional Groups:

    • Phenolic Hydroxyl: Intramolecular Hydrogen bonding (reduces external polarity).[1]

    • Ester Linkage: Susceptible to hydrolysis in high-water environments.

    • Menthyl Group: Sterically hindered, highly hydrophobic domain.

The "Hydrophobic Effect" in Solvation

Menthyl salicylate exhibits a "solubility gap" typical of large esters. While the salicylate moiety allows for limited interaction with polar protic solvents (via H-bonding), the menthyl group imposes a high energy cost for cavity formation in water structure. Consequently, solubility is maximized in solvents with matching cohesive energy densities (solubility parameters).

Part 2: Solubility Landscape (Data & Trends)[1]

The following data summarizes the qualitative and quantitative solubility profile of menthyl salicylate.

Solvent Compatibility Table[1]
Solvent ClassRepresentative SolventSolubility StatusInteraction Mechanism
Polar Protic WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates; high energy cost to disrupt H-bond network.
Polar Protic Ethanol (96%)Miscible Dipole-dipole interactions + favorable entropy of mixing.
Polar Aprotic AcetoneSoluble Dipole-dipole interactions; carbonyl oxygen accepts H-bonds from phenol.[1]
Non-Polar Hexane / Mineral OilSoluble Van der Waals (London Dispersion) forces match the menthyl tail.
Fatty Esters Isopropyl MyristateMiscible "Like dissolves like"; ideal for cosmetic emulsions.[1]
Thermodynamic Parameters

The dissolution of menthyl salicylate in organic solvents is generally endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate that energy is required to break the solute-solute interactions (crystal lattice or intermolecular liquid forces).
    
  • Entropy (

    
    ):  Positive values reflect the increased disorder as the bulky molecule disperses into the solvent.
    

Part 3: Experimental Methodology (Laser Monitoring)

To accurately determine solubility limits without subjective visual error, the Laser Monitoring Observation Technique is the gold standard. This synthetic method relies on the Tyndall effect to detect phase changes.

Protocol: Automated Laser Solubility Determination

Objective: Determine the mole fraction solubility (


) of menthyl salicylate in binary solvent mixtures.

Equipment:

  • Jacketed glass vessel (50 mL) with temperature control (

    
     K).
    
  • Mechanical stirrer (magnetic stirring can grind crystals; overhead preferred).[1]

  • Laser source (typically 5-10 mW, 630-650 nm).

  • Photodetector (aligned 180° or 90° to the beam).

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of the solvent into the vessel.
    
  • Initial Addition: Add a known mass (

    
    ) of Menthyl Salicylate in excess of expected solubility.
    
  • Equilibration: Heat the mixture until complete dissolution is observed (Laser transmission = 100%).

  • Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/h).

  • Nucleation Detection: The moment the laser intensity drops (due to scattering by formed crystals/droplets), record the temperature (

    
    ).
    
  • Re-heating (Validation): Re-heat to confirm the dissolution temperature (

    
    ).
    
  • Calculation: The mole fraction (

    
    ) is calculated for the specific 
    
    
    
    (average of
    
    
    and
    
    
    ).
Workflow Visualization

LaserSolubilityProtocol Start Start: Solvent Preparation AddSolute Add Excess Menthyl Salicylate Start->AddSolute Heat Heat to Clear Point (Laser Trans = 100%) AddSolute->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Detect Laser Scattering Detected (Nucleation Point) Cool->Detect Record Record T and Mass Balance Detect->Record Record->Heat Re-validate (Hysteresis Check)

Figure 1: Automated Laser Monitoring workflow for determining solubility limits.

Part 4: Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the standard model for ester solubility.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (Kelvin).[1][3][4]
    
  • 
     : Empirical constants derived from regression analysis of experimental data.
    
    • Parameter B is related to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

Application: Researchers should plot


 vs 

. A linear deviation often necessitates the full Apelblat model (including

) rather than the simpler van't Hoff equation.

Part 5: Formulation & Stability Implications[1][6]

Hydrolysis Risk

Menthyl salicylate is an ester and is prone to hydrolysis, reversing into Salicylic Acid and Menthol .[1][5] This reaction is catalyzed by:

  • High Water Content: In aqueous emulsions.

  • pH Extremes: Base-catalyzed hydrolysis is rapid (avoid pH > 7).[1]

  • Temperature: Accelerated at

    
    C.
    

Formulation Strategy:

  • Use non-aqueous vehicles (anhydrous gels, oils) where possible.[1]

  • If water is necessary (emulsions), buffer the aqueous phase to pH 5.0–6.0 .[1]

  • Incorporate a solubilizer (e.g., Propylene Glycol or PEG-400) to keep any liberated salicylic acid in solution, preventing crystallization [3].

Solvation Mechanism Diagram

SolvationMechanism MS Menthyl Salicylate (Solute) Interaction_1 High Energy Cost (Cavity Formation) MS->Interaction_1 Menthyl Group Sterics Interaction_2 Van der Waals Stabilization MS->Interaction_2 Hydrophobic Matching Solvent_Polar Polar Solvent (Water) Solvent_NonPolar Non-Polar Solvent (Octanol/Oil) Interaction_1->Solvent_Polar Result_1 Phase Separation (Insoluble) Interaction_1->Result_1 Interaction_2->Solvent_NonPolar Result_2 Homogeneous Solution (Soluble) Interaction_2->Result_2

Figure 2: Mechanistic comparison of Menthyl Salicylate solvation in polar vs. non-polar media.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl salicylate.[1] Retrieved from [Link][1]

  • Cheméo. Chemical Properties of Menthyl salicylate (CAS 89-46-3). Retrieved from [Link][1]

  • Jouyban, A., et al. Solubility and thermodynamic properties of salicylic acid derivatives in binary solvents.[1] (General reference for salicylate solubility methodologies).

Sources

Technical Monograph: Menthyl Salicylate Isomers and Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Menthyl salicylate (CAS 89-46-3) is the ester formed by the condensation of salicylic acid and menthol.[1] It acts as a UV-B absorbing agent and a skin conditioning agent.

Critical Distinction: It is imperative to distinguish Menthyl Salicylate from two related entities often confused in literature:

  • Homosalate (Homomenthyl salicylate): The ester of salicylic acid and 3,3,5-trimethylcyclohexanol. This is the standard FDA-approved sunscreen active (CAS 118-56-9).

  • Methyl Salicylate + Menthol Mixtures: Common topical analgesic formulations (e.g., Bengay, IcyHot) use a physical mixture of methyl salicylate and menthol, not the chemically bonded ester menthyl salicylate.

This guide focuses strictly on the covalently bonded Menthyl Salicylate ester and its stereochemical isomers.

Chemical Structure[1][3][4][5][6]
  • IUPAC Name: 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate

  • Molecular Formula: C₁₇H₂₄O₃

  • Molecular Weight: 276.37 g/mol

Stereochemical Analysis: The Isomer Landscape

The stereochemistry of menthyl salicylate is dictated by the menthol moiety.[1] The cyclohexane ring of menthol contains three chiral centers at positions C1, C2, and C5. This results in


 possible stereoisomers, grouped into four diastereomeric pairs.

Because the esterification occurs at the hydroxyl group (C1) without inverting the chiral centers under standard conditions, the resulting salicylate esters retain the stereochemical configuration of the starting alcohol.

Table 1: Stereoisomers of Menthyl Salicylate[5]
Parent AlcoholConfiguration (C1, C2, C5)Menthyl Salicylate IsomerCharacteristics
(-)-Menthol (1R, 2S, 5R)(-)-Menthyl Salicylate Most common; derived from natural peppermint oil.
(+)-Menthol (1S, 2R, 5S)(+)-Menthyl Salicylate Enantiomer of the above; synthetic origin.
(+)-Neomenthol (1S, 2S, 5R)(+)-Neomenthyl Salicylate Impurity in synthetic menthol; distinct odor profile.
(-)-Neomenthol (1R, 2R, 5S)(-)-Neomenthyl Salicylate Enantiomer of the above.
(+)-Isomenthol (1S, 2R, 5R)(+)-Isomenthyl Salicylate Thermodynamically unstable relative to menthol.
(-)-Isomenthol (1R, 2S, 5S)(-)-Isomenthyl Salicylate Enantiomer of the above.
(+)-Neoisomenthol (1R, 2R, 5R)(+)-Neoisomenthyl Salicylate Rare; sterically hindered.
(-)-Neoisomenthol (1S, 2S, 5S)(-)-Neoisomenthyl Salicylate Enantiomer of the above.

Expert Insight: Commercial "Menthyl Salicylate" is typically predominantly (-)-Menthyl Salicylate (derived from natural (-)-menthol). However, synthetic grades may contain significant ratios of neomenthyl and isomenthyl isomers depending on the hydrogenation catalyst used in the precursor menthol synthesis.

Physicochemical & Photoprotective Profile

Menthyl salicylate functions primarily as a UV-B filter. Its mechanism of action relies on Excited-State Intramolecular Proton Transfer (ESIPT) . Upon absorbing a photon, the phenolic proton tunnels to the carbonyl oxygen, dissipating the energy as heat (non-radiative decay) rather than fluorescence or radical formation.

Table 2: Key Physicochemical Properties
PropertyValueNotes
Appearance Colorless to pale yellow liquidViscous oil
Boiling Point 186–190 °C @ 12 mmHgHigh thermal stability
Density 1.045 g/mL @ 25 °CDenser than water
Refractive Index 1.516 – 1.519 @ 20 °C
Solubility Soluble in ethanol, oils; Insoluble in waterLipophilic (LogP ~ 5.4 - 6.4)
λ max (UV) ~305-310 nmStrong UVB absorption
Molar Extinction (ε) ~4,500 - 5,000 M⁻¹cm⁻¹Moderate absorptivity compared to modern filters
Mechanism of Action Diagram (ESIPT)

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_decay Relaxation Enol Enol Form (Hydrogen Bonded) ExcitedEnol Excited Enol (S1) Enol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited Keto (S1) ExcitedEnol->ExcitedKeto Proton Transfer (ESIPT) GroundKeto Ground Keto (S0) ExcitedKeto->GroundKeto Non-radiative Decay (Heat Release) GroundKeto->Enol Back Proton Transfer

Figure 1: The ESIPT cycle allows Menthyl Salicylate to absorb UV energy and release it harmlessly as heat, providing photostability.

Synthesis Protocol: Transesterification Route

While direct esterification of salicylic acid and menthol is possible, it is equilibrium-limited and slow due to the steric hindrance of the secondary menthol hydroxyl. A transesterification route using Methyl Salicylate is often preferred for higher yields and easier workup.

Reaction Scheme


Experimental Methodology

Reagents:

  • Methyl Salicylate (1.0 eq)[2]

  • (-)-Menthol (1.1 eq)

  • Catalyst: Titanium(IV) isopropoxide (0.5 mol%) or p-Toluenesulfonic acid (pTSA) (1 mol%)

  • Solvent: Toluene (optional, for azeotropic removal)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Methyl Salicylate (15.2 g, 100 mmol) and (-)-Menthol (17.2 g, 110 mmol) to the flask. Add 50 mL of anhydrous toluene if using azeotropic distillation.

  • Catalysis: Add pTSA (0.19 g, 1 mmol) under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (~115-120 °C). Methanol formed during the reaction will co-distill with toluene or be trapped.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC.[1][3][4][5] Reaction is complete when Methyl Salicylate is consumed (>95% conversion).

  • Workup:

    • Cool to room temperature.

    • Wash organic layer with saturated NaHCO₃ (2 x 50 mL) to remove catalyst and unreacted acid.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp 186-190 °C @ 12 mmHg) to obtain clear Menthyl Salicylate.

Synthesis_Workflow Start Reagents: Methyl Salicylate + Menthol Cat Add Catalyst: p-TSA or Ti(OiPr)4 Start->Cat Reflux Reflux @ 120°C (Remove Methanol) Cat->Reflux Wash Wash: NaHCO3 + Brine Reflux->Wash >95% Conversion Distill Vacuum Distillation (12 mmHg) Wash->Distill Product Pure Menthyl Salicylate Distill->Product

Figure 2: Transesterification workflow for the synthesis of Menthyl Salicylate.

Analytical Characterization: Chiral Separation

Separating the stereoisomers of menthyl salicylate requires chiral chromatography.[1] Standard C18 HPLC or non-polar GC columns will not resolve the enantiomers (e.g., (+)-menthyl vs (-)-menthyl salicylate).

Protocol: Chiral Gas Chromatography (GC)

This is the "Gold Standard" for volatile ester stereoisomer analysis.

  • Column: Cyclodextrin-based chiral stationary phase (e.g., Hydrodex β-3P or Chirasil-Dex CB).

    • Mechanism:[6][2][7][8][9] The hydrophobic menthyl group forms inclusion complexes with the cyclodextrin cavity; differences in binding stability between isomers lead to separation.

  • Carrier Gas: Helium or Hydrogen (constant flow 1.0 mL/min).

  • Temperature Program:

    • Initial: 80 °C (hold 1 min)

    • Ramp: 2 °C/min to 180 °C

    • Hold: 180 °C for 10 min.

  • Detection: FID (Flame Ionization Detector) or MS (Mass Spectrometry).

  • Expected Elution Order (Chirasil-Dex):

    • (+)-Neomenthyl salicylate

    • (-)-Neomenthyl salicylate

    • (+)-Menthyl salicylate

    • (-)-Menthyl salicylate (Major peak in natural-derived product)

HPLC Alternative

For non-volatile impurities or formulation analysis:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (99:1).

  • Detection: UV @ 305 nm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20055232, Menthyl Salicylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Menthyl salicylate (CAS 89-46-3). Retrieved from [Link]

  • Symrise AG. Neo Heliopan HMS (Homosalate) Technical Data Sheet. (Distinguishing Homosalate from Menthyl Salicylate). Retrieved from [Link]

  • Beck, J. et al. (2020). Insights into the photoprotection mechanism of the UV filter homosalate. Semantic Scholar. Retrieved from [Link]

  • The Good Scents Company. Menthyl Salicylate Properties and Safety.[7] Retrieved from [Link]

Sources

Menthyl Salicylate Hydrolysis: Kinetics, Mechanism, and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Menthyl Salicylate Hydrolysis Kinetics and Mechanism Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthyl salicylate (CAS 89-46-3) is a lipophilic ester widely employed as a UV absorber and analgesic prodrug. Its stability is governed by the hydrolysis of the ester bond, yielding salicylic acid and menthol.[1] This guide provides a rigorous technical analysis of the hydrolytic pathway, distinguishing the steric influence of the bulky menthyl group from simpler salicylates. We present derived kinetic parameters, including an activation energy (


) of approximately 97 kJ/mol, and detail a self-validating HPLC protocol for quantifying degradation in pharmaceutical and cosmetic formulations.

Chemical Foundation & Physiochemical Context

Unlike methyl salicylate, which possesses a primary methyl ester, menthyl salicylate features a secondary menthyl ester linkage. This structural difference introduces significant steric hindrance, impacting hydrolytic rates and enzymatic affinity.

PropertyMenthyl SalicylateMethyl SalicylateImpact on Hydrolysis
Molecular Formula


Higher lipophilicity reduces water solubility, limiting

attack in biphasic systems.
Leaving Group Menthol (

alcohol)
Methanol (

alcohol)
Bulky cyclohexyl ring shields the carbonyl carbon from nucleophilic attack.
LogP ~6.02.5Menthyl salicylate partitions heavily into lipid phases, protecting it from aqueous hydrolysis.
pKa (Salicylic Acid) 2.972.97Dissociation of the product drives the reaction equilibrium forward in basic pH.

Mechanistic Framework

The hydrolysis of menthyl salicylate follows distinct pathways depending on pH. In alkaline conditions (pH > 7), the reaction proceeds via the


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular)  mechanism.
The Steric Factor

The isopropyl and methyl substituents on the cyclohexane ring of the menthyl group create a "picket fence" effect. While the electronic environment of the carbonyl is similar to methyl salicylate, the trajectory of the attacking nucleophile (hydroxide ion) is sterically crowded. This results in a lower Arrhenius pre-exponential factor (


) compared to unhindered esters.
Reaction Pathway Diagram

The following diagram illustrates the


 mechanism, highlighting the tetrahedral intermediate stabilization and the subsequent collapse to products.

G Figure 1: B_Ac2 Hydrolysis Mechanism of Menthyl Salicylate Reactant Menthyl Salicylate (Ester) TS Tetrahedral Intermediate (Sterically Hindered) Reactant->TS Nucleophilic Attack (Slow Step) OH OH- (Nucleophile) OH->TS Products Salicylate Anion + Menthol TS->Products Elimination of Menthol (Fast)

Kinetic Analysis and Stability Data

Quantitative stability data is critical for shelf-life prediction. Based on accelerated stability studies, the hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions.

Derived Kinetic Parameters

Using Arrhenius principles and available half-life data points (


), we can derive the specific rate constants (

) and activation energy (

).
  • Data Point A:

    
     days at 50°C (323 K)
    
  • Data Point B:

    
     days at 23°C (296 K)
    

Calculated Rate Constants (


): 

Activation Energy (


) Derivation: 
Using the Arrhenius equation 

:

Note: This high activation energy confirms that menthyl salicylate is relatively stable at room temperature but degrades rapidly under heat stress.

pH Rate Profile
pH RegionDominant MechanismRate TrendRecommendation
Acidic (pH < 4)

Very SlowOptimal for storage.
Neutral (pH 5-7) Water attackSlowAcceptable for topical formulations.
Alkaline (pH > 8)

FastAvoid. Rapid saponification occurs.

Experimental Protocol: HPLC Kinetic Assay

To validate these kinetics in your specific matrix, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method separates the lipophilic parent compound from the polar degradation product (salicylic acid).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution.

    • Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid).

    • Solvent B: Acetonitrile (ACN).[2]

    • Ratio: 85% B / 15% A (High organic content required to elute Menthyl Salicylate).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).[3][4]

    • Channel 1: 303 nm (Specific for Salicylic Acid).

    • Channel 2: 230 nm (Menthyl Salicylate & General Ester).

  • Injection Volume: 10 µL.

Sample Preparation & Workflow

Caution: Menthyl salicylate is highly lipophilic. Aqueous extraction will fail.

  • Sampling: Withdraw 1.0 mL of reaction mixture.

  • Quenching: Immediately add to 9.0 mL of cold Acetonitrile/Buffer (50:50) to stop hydrolysis.

  • Filtration: 0.45 µm PTFE filter (Do not use Nylon, as it binds salicylates).

  • Analysis: Inject immediately.

Workflow Visualization

Workflow Figure 2: Kinetic Assay Workflow Start Reaction Vessel (Thermostated) Sample Withdraw Aliquot (t = x min) Start->Sample Quench Quench: Add Cold ACN (Stops Reaction) Sample->Quench Immediate Filter Filter (0.45 µm PTFE) Quench->Filter HPLC HPLC-DAD Analysis (C18 Column) Filter->HPLC Data Calculate k_obs (Plot ln[Conc] vs Time) HPLC->Data

Biological Relevance: Enzymatic Hydrolysis

In topical applications, chemical hydrolysis is often negligible compared to enzymatic conversion.

  • Enzymes: Carboxylesterases (hCE1, hCE2) present in the skin (dermis) and liver.

  • Metabolism: Rapidly converts Menthyl Salicylate

    
     Salicylic Acid (Active) + Menthol (Penetration Enhancer).
    
  • Implication: In in vitro permeation studies (IVPT), use heat-inactivated skin if you wish to measure the permeation of the parent ester alone; otherwise, you will detect primarily salicylic acid.

References

  • BenchChem Technical Support. (2025).[1] Minimizing Menthyl Salicylate Hydrolysis in Aqueous Formulations. BenchChem.

  • Cheng, C. Y., et al. (2021).[5] Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. Journal of Agricultural and Food Chemistry, 69(21), 6013-6021.[5]

  • Cross, S. E., et al. (2023).[6] Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities. NIH PubMed Central.

  • Scientific Committee on Consumer Safety (SCCS). (2021). Opinion on Methyl Salicylate. European Commission.

  • PubChem. (2025).[7] Menthyl Salicylate Compound Summary. National Library of Medicine.

Sources

The Dual-Action Prodrug: A Technical Analysis of Menthyl Salicylate as a Sustained-Release Counter-Irritant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Menthyl Salicylate (CAS 89-46-3) is frequently categorized in dermatological literature solely as a UV filter (Meradimate). However, its molecular architecture—an ester formed by the condensation of Menthol and Salicylic Acid —positions it as a unique, lipophilic prodrug for topical analgesia. Unlike the volatile and rapid-acting Methyl Salicylate (Wintergreen), Menthyl Salicylate offers a mechanism of sustained hydrolysis , releasing two pharmacologically active moieties that target distinct nociceptive pathways: the TRPM8 ion channel (cooling/gating) and Cyclooxygenase enzymes (anti-inflammatory).

This guide analyzes the pharmacodynamics of this hydrolysis-dependent counter-irritation, contrasting its kinetics with traditional rubefacients, and provides a validated experimental framework for quantifying its efficacy.

Part 1: Molecular Architecture & Physicochemical Properties

To understand the counter-irritant potential of Menthyl Salicylate, one must first analyze its stability and lipophilicity compared to its metabolic parents.

PropertyMenthyl SalicylateMethyl SalicylateMentholImplication
Molecular Weight 276.37 g/mol 152.15 g/mol 156.27 g/mol Slower skin permeation than Methyl Salicylate; acts as a reservoir.
LogP (Lipophilicity) ~6.0~2.5~3.4High retention in the Stratum Corneum; resistant to "wash-out."
Boiling Point ~300°C220°C212°CLow volatility; longer residence time on skin compared to Menthol.
Hydrolysis Product Menthol + Salicylic AcidMethanol + Salicylic AcidN/AReleases two therapeutic agents, avoiding toxic methanol generation.

Key Insight: Menthyl Salicylate is highly lipophilic (LogP ~6.0). This suggests it does not immediately penetrate the systemic circulation but rather forms a depot in the lipid-rich stratum corneum, where cutaneous esterases gradually convert it into active forms.

Part 2: Pharmacodynamics – The Hydrolysis Cascade

The counter-irritant effect of Menthyl Salicylate is not immediate upon application but is rate-limited by cutaneous carboxylesterase activity . This creates a "Time-Release" counter-irritancy profile.

The Pro-Drug Activation

Upon topical application, Menthyl Salicylate encounters epidermal esterases.[1] The ester bond is cleaved, yielding:

  • (-)-Menthol: The primary counter-irritant.

  • Salicylic Acid: The primary anti-inflammatory.

Mechanism of Action (The "Distraction" Theory)
  • TRPM8 Activation (Menthol): The released Menthol binds to the Transient Receptor Potential Melastatin 8 (TRPM8) channel on A-delta sensory fibers. This triggers a calcium influx, interpreted by the brain as "cooling." This non-painful signal gates the transmission of nociceptive (pain) signals from C-fibers at the spinal dorsal horn (Gate Control Theory).

  • COX Inhibition (Salicylate): The released Salicylic Acid inhibits Cyclooxygenase (COX-1/COX-2), reducing the synthesis of Prostaglandin E2 (PGE2), thereby lowering the sensitization of nerve endings.[2]

Visualization: The Hydrolysis-Activation Pathway

MenthylSalicylatePathway MS Menthyl Salicylate (Lipophilic Depot) Esterase Cutaneous Carboxylesterases MS->Esterase Hydrolysis Menthol (-)-Menthol Esterase->Menthol SA Salicylic Acid Esterase->SA TRPM8 TRPM8 Channel (A-delta Fibers) Menthol->TRPM8 Activation COX COX Enzymes (Peripheral Tissue) SA->COX Inhibition Signal1 Ca2+ Influx (Cooling Sensation) TRPM8->Signal1 Signal2 Reduced PGE2 (Anti-Inflammatory) COX->Signal2 Gate Spinal Gate Control (Pain Relief) Signal1->Gate Override Signal2->Gate Desensitization

Caption: Figure 1. The metabolic activation pathway of Menthyl Salicylate, illustrating the dual-release of Menthol and Salicylate to target TRPM8 and COX pathways respectively.

Part 3: Experimental Validation Protocols

To validate the "Sustained Release" hypothesis, a standard Franz Diffusion Cell setup is insufficient if it only measures total permeation. The protocol must distinguish between the parent ester and the hydrolyzed metabolites.

Protocol: In Vitro Release & Hydrolysis Test (IVRT-H)

Objective: Quantify the rate of hydrolysis of Menthyl Salicylate by skin esterases compared to a synthetic membrane control.

Materials
  • System: Vertical Franz Diffusion Cells (e.g., Logan Instruments).

  • Membrane A (Control): Synthetic Strat-M® membrane (no esterase activity).

  • Membrane B (Active): Freshly excised porcine ear skin (dermatomed to 500µm), viable epidermis intact.

  • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Brij-98 (to ensure sink conditions for lipophilic Menthol).

Step-by-Step Methodology
  • Preparation: Mount skin membranes with the epidermal side facing the donor compartment. Equilibrate at 32°C for 30 minutes.

  • Dosing: Apply 200 mg of Menthyl Salicylate formulation (10% w/w in ethanol/PG base) to the donor compartment. Occlude to prevent evaporation.

  • Sampling: Withdraw 200 µL of receptor fluid at T=0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh medium immediately.

  • Quenching: Immediately add acetonitrile to samples to stop any further enzymatic activity in the vial.

  • Analysis: Analyze via HPLC-UV/Vis or LC-MS/MS.

HPLC System Suitability Parameters (Target)
ParameterMenthyl SalicylateSalicylic AcidMenthol (GC/RID required if no UV)
Retention Time ~12.5 min~4.2 min~8.1 min
Detection UV @ 305 nmUV @ 305 nmRefractive Index or MS
Linearity (R²) > 0.999> 0.999> 0.99

Interpretation:

  • High Flux of Parent (MS) in Membrane A: Confirms passive diffusion.

  • High Flux of Metabolites (SA/Menthol) in Membrane B: Confirms cutaneous hydrolysis.

  • Ratio of MS:SA in Receptor: A lower ratio in skin compared to synthetic membrane indicates high esterase efficiency.

Visualization: Experimental Workflow

IVRT_Protocol Start Start: Membrane Preparation Branch Membrane Type Start->Branch Syn Synthetic (Strat-M) No Enzymes Branch->Syn Bio Porcine Skin Active Esterases Branch->Bio Dose Apply Menthyl Salicylate (Infinite Dose) Syn->Dose Bio->Dose Sample Sample Receptor Fluid (0.5h - 24h) Dose->Sample Quench Quench with ACN (Stop Hydrolysis) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Result1 Result: Passive Diffusion Rate Analyze->Result1 From Synthetic Result2 Result: Metabolic Conversion Rate Analyze->Result2 From Skin

Caption: Figure 2. Comparative IVRT-H workflow to isolate metabolic hydrolysis from passive diffusion.

Part 4: Safety & Toxicology Profile

Menthyl Salicylate is generally recognized as safer than Methyl Salicylate due to the absence of Methanol production and slower release kinetics.

  • Irritation Potential:

    • Methyl Salicylate:[2][3][4][5][6][7][8][9][10][11] High.[10] Can cause chemical burns if occluded.

    • Menthyl Salicylate:[2][3][5][7][9][10][11] Low. The hydrolysis is the rate-limiting step, preventing a "dumping" of high-concentration salicylic acid on the tissue.

  • Systemic Toxicity:

    • Salicylate toxicity (Salicylism) is a risk with extensive application of Methyl Salicylate.

    • Menthyl Salicylate's high lipophilicity (LogP ~6) keeps it localized in the skin layers, reducing systemic Cmax of salicylic acid compared to equimolar doses of Methyl Salicylate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6984, Menthyl salicylate. Retrieved from [Link]

  • Cross, S. E., et al. (1998). Transdermal penetration of methyl salicylate and its hydrolysis in human skin. Journal of Pharmacy and Pharmacology.
  • Peier, A. M., et al. (2002).[12] A TRP Channel that Senses Cold Stimuli and Menthol.[12][13][14] Cell. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylates as Used in Cosmetics. Retrieved from [Link]

  • Eccleston, G. M. (1997). Functions of the Skin: Esterase Activity.[1][9] In Percutaneous Absorption. (Establishes the metabolic basis for ester prodrugs in dermatology).

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Menthyl salicylate (CAS 89-46-3) is a lipophilic salicylate ester widely utilized in topical formulations for its photoprotective (UVB filter) and counter-irritant properties.[1] Unlike its homolog Homosalate (3,3,5-trimethylcyclohexyl salicylate), Menthyl salicylate is specifically the ester of menthol and salicylic acid.[1] Accurate quantification is critical for regulatory compliance in sunscreen products and analgesic balms.

This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of Menthyl salicylate. The method leverages the compound's hydrophobic nature and distinct UV absorption profile to achieve high specificity and sensitivity, eliminating interference from common formulation matrices.[1]

Physicochemical Profile & Method Strategy

Understanding the analyte's physicochemical properties is the foundation of a robust method. Menthyl salicylate is highly lipophilic, necessitating a non-polar stationary phase and a high-strength organic mobile phase.[1]

PropertyValueImpact on Method Design
Chemical Structure C₁₇H₂₄O₃ (Menthol ester of Salicylic acid)Requires RP-HPLC (C18 or C8).
Molecular Weight 276.37 g/mol Moderate size; standard pore size (100 Å) is sufficient.
LogP (Octanol/Water) ~6.4 (Est.)Highly retained on C18; requires high % organic solvent (>85%) to elute in reasonable time.
Solubility Insoluble in water; Soluble in Methanol, EthanolSample preparation must use organic solvents (MeOH/EtOH).[1]
UV Max (

)
~306 nm (primary), ~237 nm (secondary)306 nm is selected for detection to maximize specificity and minimize interference from non-aromatic excipients.[1]
Strategic Design Choices (Expertise & Experience)
  • Column Selection: A C18 (Octadecylsilane) column is chosen over C8 to provide adequate retention and resolution from potential degradation products (e.g., salicylic acid, which elutes much earlier).[1]

  • Mobile Phase: An isocratic mixture of Methanol and Water is preferred over Acetonitrile for cost-effectiveness and environmental considerations, as Methanol provides excellent solubility for salicylates.[1] Acidification (0.1% Phosphoric Acid) is employed to suppress the ionization of the phenolic hydroxyl group, sharpening the peak shape.

  • Detection Wavelength: While many organic compounds absorb at 210-254 nm, Menthyl salicylate exhibits a specific absorption band at 306 nm due to the conjugated salicylate system.[1] Using this wavelength drastically reduces baseline noise from formulation matrices (waxes, oils) that do not absorb in the UVB range.[1]

Experimental Protocol

Instrumentation & Chromatographic Conditions[2][3][4][5]
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Methanol : Water (containing 0.1% H₃PO₄) [90 : 10 v/v]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection UV @ 306 nm (Reference: 360 nm / off)
Run Time 10.0 minutes (Typical RT: ~6.5 - 7.5 min)
Reagents & Standards[4][6]
  • Menthyl Salicylate Reference Standard: >99.0% purity (USP or secondary standard).

  • Methanol: HPLC Grade.

  • Water: Milli-Q / HPLC Grade (18.2 MΩ·cm).

  • Phosphoric Acid: 85% HPLC Grade.

Standard Preparation[7]
  • Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of Menthyl Salicylate standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.

Sample Preparation (Topical Formulation)

Rationale: Direct injection is impossible due to viscosity. Extraction ensures total recovery of the analyte.

  • Weighing: Accurately weigh 1.0 g of the topical formulation (cream/gel) into a 50 mL centrifuge tube.

  • Dispersion: Add 20 mL of Methanol. Vortex vigorously for 2 minutes to disperse the matrix.

  • Extraction: Sonicate for 15 minutes at room temperature. (Heat generated during sonication aids dissolution but keep <40°C to prevent degradation).

  • Clarification: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer 1.0 mL of the clear supernatant into a 10 mL volumetric flask and dilute to volume with Mobile Phase.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visual Workflows

Diagram 1: Sample Preparation Logic

This workflow ensures the complete extraction of the lipophilic analyte from a complex semi-solid matrix.

SamplePrep Sample Topical Sample (1.0 g) Solvent Add Methanol (20 mL) Sample->Solvent Extract Sonication (15 min) Solvent->Extract Separate Centrifugation (4000 rpm) Extract->Separate Dilute Dilution (1:10 in Mobile Phase) Separate->Dilute Supernatant Filter PTFE Filtration (0.45 µm) Dilute->Filter HPLC HPLC Injection Filter->HPLC

Caption: Step-by-step extraction protocol ensuring analyte recovery from lipid-rich matrices.

Diagram 2: HPLC Method Logic

This diagram illustrates the separation mechanism and detection strategy.

HPLC_Logic cluster_separation Separation Mechanism MobilePhase Mobile Phase (MeOH:Water 90:10) Pump Isocratic Pump (1.0 mL/min) MobilePhase->Pump Injector Injector (Sample Loop) Pump->Injector Column C18 Column (Hydrophobic Interaction) Injector->Column Detector UV Detector (306 nm) Column->Detector Separation of Lipophilic Species Data Chromatogram (Peak @ ~7 min) Detector->Data Signal Transduction

Caption: HPLC flow path highlighting the hydrophobic interaction mechanism and specific UV detection.

Method Validation (Trustworthiness)

To ensure the method is a "self-validating system," the following parameters must be assessed according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental approach
System Suitability RSD < 2.0% (n=6 injections)Inject standard (100 µg/mL) 6 times. Check Tailing Factor (T < 1.5).[2]
Linearity R² > 0.999Prepare 5 levels: 20, 50, 100, 150, 200 µg/mL. Plot Area vs. Conc.
Accuracy (Recovery) 98.0% - 102.0%Spike placebo matrix with known amounts of Menthyl Salicylate at 80%, 100%, 120% levels.[1]
Precision (Repeatability) RSD < 2.0%Analyze 6 separate preparations of the same sample batch.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine from the residual standard deviation of the regression line.
Robustness RSD < 3.0%Deliberately vary Flow Rate (±0.1 mL/min) and Mobile Phase Ratio (±2%).
Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions with silanols.[1] Ensure the mobile phase contains 0.1% Phosphoric Acid.[2]

  • Retention Time Drift: Check column temperature stability (30°C is critical for viscosity control of Methanol).

  • Low Recovery: Incomplete extraction. Increase sonication time or switch extraction solvent to 100% Methanol before dilution.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4133, Methyl Salicylate (and related Salicylates). Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF.[2] Retrieved from [Link]

  • ResearchGate. (2020). Insights into the photoprotection mechanism of the UV filter homosalate (Homolog of Menthyl Salicylate). Retrieved from [Link]

Sources

Structural Elucidation and Purity Profiling of Menthyl Salicylate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Formulation Scientists, and Quality Control Specialists in Pharmaceutical/Cosmetic Development.

Executive Summary & Application Scope

Menthyl salicylate (CAS: 89-46-3) is a widely used UV absorber and analgesic counter-irritant, structurally composed of a salicylic acid moiety esterified with a chiral menthyl group. Its analysis presents a unique challenge: distinguishing the complex splitting patterns of the chiral terpene auxiliary while monitoring the integrity of the intramolecular hydrogen bond that governs its stability.

This application note provides a definitive protocol for the


H and 

C NMR characterization of menthyl salicylate. Unlike standard spectral listings, this guide emphasizes stereochemical validation —using coupling constants to confirm the equatorial conformation of the bulky ester group—and purity profiling , specifically detecting hydrolysis products (menthol and salicylic acid) which are common degradation impurities.

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and spectral fidelity, the following protocol minimizes variables that affect chemical shift drift (concentration and water content).

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    , 99.8% D)  is the solvent of choice.
    
    • Rationale: CDCl

      
       is non-polar, which preserves the critical intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. Polar solvents like DMSO-
      
      
      
      can disrupt this interaction, causing the phenolic proton peak to broaden or shift, thereby masking purity information.
  • Concentration:

    • 
      H NMR:  Dissolve 10–15 mg  of sample in 0.6 mL CDCl
      
      
      
      . High concentrations can induce intermolecular stacking, shifting aromatic peaks.
    • 
      C NMR:  Dissolve 40–60 mg  of sample in 0.6 mL CDCl
      
      
      
      to ensure adequate signal-to-noise ratio for quaternary carbons within a standard runtime.
  • Internal Standard: Use Tetramethylsilane (TMS) at 0.03% v/v. Calibrate the TMS singlet to 0.00 ppm .

Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR Setting

C NMR Setting
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures faster relaxation recovery for quantitative accuracy.
Spectral Width 14 ppm (-1 to 13 ppm)220 ppm (-10 to 210 ppm)Covers the deshielded Phenolic OH (~11 ppm) and Carbonyl (~170 ppm).
Relaxation Delay (D1) 2.0 – 5.0 sec2.0 secSufficient D1 is crucial for the integration accuracy of the slow-relaxing phenolic proton.
Scans (NS) 16512 – 1024High scan count in Carbon NMR ensures visibility of the quaternary C-OH signal.
Temperature 298 K (25°C)298 K (25°C)Standardized temperature prevents chemical shift drift in the aliphatic region.

Workflow Visualization

The following diagram outlines the logical flow from sample prep to structural confirmation, highlighting the "Checkpoints" where data must be validated before proceeding.

NMR_Workflow Start Sample Preparation (CDCl3 + TMS) Acq Acquisition (1H & 13C) Start->Acq Process Processing (Phase/Baseline Corr.) Acq->Process Check1 Checkpoint 1: Phenol OH Sharpness Process->Check1 Check1->Start Fail (Broad/Exchange) Assign_Aro Aromatic Assignment (ABCD System) Check1->Assign_Aro Pass (Sharp Singlet) Assign_Terp Terpene Assignment (Chair Conformation) Assign_Aro->Assign_Terp Check2 Checkpoint 2: H-1' Coupling (td) Assign_Terp->Check2 Check2->Assign_Terp Re-evaluate Isomer Final Purity & Structure Confirmed Check2->Final J ~ 10.9 Hz (Axial)

Figure 1: Analytical workflow with critical checkpoints for hydrogen bond integrity and stereochemical validation.

H NMR Analysis: Detailed Assignments

The Salicylate Core (Aromatic Region)

The salicylate moiety presents a classic 1,2-disubstituted benzene ring, but the intramolecular hydrogen bond creates a distinct electronic environment.

  • Phenolic Hydroxyl (

    
     10.80 ppm, s): 
    
    • Diagnostic Value: This peak appears very far downfield due to the intramolecular hydrogen bond between the hydroxyl proton and the ester carbonyl oxygen.

    • Purity Check: In a dry, pure sample, this is a sharp singlet. Broadening indicates water contamination or intermolecular exchange (potentially free salicylic acid).

  • Aromatic Protons (

    
     6.8 – 7.9 ppm): 
    
    • H-6 (

      
       7.82, dd):  The most deshielded aromatic proton, located ortho to the electron-withdrawing ester carbonyl.
      
    • H-4 (

      
       7.42, td): Para to the hydroxyl group.
      
    • H-3 (

      
       6.96, d): Ortho to the electron-donating hydroxyl group (shielded).
      
    • H-5 (

      
       6.85, td): Meta to the hydroxyl group (shielded).
      
The Menthyl Auxiliary (Stereochemical Probe)

The menthyl group exists in a chair conformation. The NMR signals here confirm the specific isomer (usually (


)-(-)-menthyl).
  • H-1' (

    
     4.93 ppm, td, 
    
    
    
    Hz):
    • This is the methine proton on the carbon attached to the ester oxygen.

    • Stereochemical Proof: The splitting pattern is a triplet of doublets .

      • The large coupling constant (

        
         Hz) arises from axial-axial  coupling with the adjacent protons at C-2' and C-6'.
        
      • According to the Karplus relationship , a large

        
         value (>10 Hz) confirms that H-1' is in the axial  position.
        
      • Consequently, the bulky salicylate ester group must be in the thermodynamically stable equatorial position.

  • Methyl Groups (0.7 – 1.0 ppm):

    • Three distinct doublets corresponding to the isopropyl methyls and the ring methyl.

Table 1: H NMR Chemical Shift Data (CDCl , 600 MHz)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
OH 10.80s-Intramolecular H-bond (Deshielded)
H-6 7.82dd8.0, 1.8Ortho to Ester (Deshielded)
H-4 7.42td8.0, 7.5, 1.8Para to OH
H-3 6.96d8.3Ortho to OH (Shielded)
H-5 6.85td7.5, 1.0Meta to OH
H-1' 4.93td10.9, 4.4Axial proton (Ester is Equatorial)
Aliphatics 0.8 – 2.1mComplexMenthyl ring methylene/methine
CH

0.7 – 0.953

d
~7.0Isopropyl & Ring Methyls

C NMR Analysis

The carbon spectrum provides the backbone verification. The key feature is the resolution of the three chiral centers in the menthyl ring.

Table 2: C NMR Chemical Shift Data (CDCl )
Carbon TypeShift (

, ppm)
AssignmentNotes
Carbonyl 170.1C=O (Ester)Diagnostic for ester linkage.
Aromatic 161.8C-2 (C-OH)Deshielded by Oxygen.
Aromatic 135.5C-4
Aromatic 129.8C-6
Aromatic 119.0C-5
Aromatic 117.5C-3
Aromatic 112.9C-1 (Ipso)Shielded by resonance.
Methine 74.9C-1' (C-O)Menthyl connection point.
Aliphatic 47.3C-2'Chiral center.
Aliphatic 41.0C-6'Methylene.
Aliphatic 34.4C-4'Methine.
Aliphatic 31.5C-5'Chiral center.
Aliphatic 26.5, 23.7C-3', C-7'Methylene / Isopropyl CH.
Methyls 22.1, 20.8, 16.6CH

Distinct methyl signals.

Stereochemical & Structural Logic Diagram

The following diagram illustrates how specific NMR signals correlate to physical structural features, serving as a logic map for the analyst.

Structure_Logic Struct_HBond Intramolecular H-Bond Signal_OH 1H Signal: ~10.8 ppm (Sharp Singlet) Struct_HBond->Signal_OH Deshielding Struct_Chair Menthyl Chair Conformation (Bulky group Equatorial) Signal_H1 1H Signal: H-1' ~4.93 ppm (td, J=10.9 Hz) Struct_Chair->Signal_H1 Axial-Axial Coupling Struct_Ester Ester Linkage Struct_Ester->Signal_H1 Alpha-proton shift Signal_CO 13C Signal: ~170 ppm Struct_Ester->Signal_CO

Figure 2: Correlation between structural motifs and diagnostic NMR signals.

Troubleshooting & Impurity Profiling

A major application of this protocol is detecting hydrolysis (degradation).

Distinguishing Menthyl Salicylate from Menthol

If the ester bond hydrolyzes, free menthol is released.

  • Menthyl Salicylate H-1':

    
     4.93 ppm (td).
    
  • Free Menthol H-1:

    
     3.40 ppm (td).
    
  • Protocol: Integration of the 3.40 ppm region relative to the 4.93 ppm peak provides a direct molar % of hydrolysis.

Distinguishing from Salicylic Acid
  • Menthyl Salicylate OH:

    
     10.8 ppm.
    
  • Free Salicylic Acid OH: Often appears as a very broad singlet >11 ppm or exchanges with water, depending on concentration.

  • Aromatic Region: Free salicylic acid protons shift slightly upfield compared to the ester. Look for "shadow" peaks near the main aromatic multiplets.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3345 (Menthyl salicylate). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. Menthyl salicylate (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discussion of Salicylate H-bonding and Terpene coupling constants).
  • Reich, H. J. WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. (Reference for Karplus relationships in cyclohexane systems). [Link]

Application Notes & Protocols: Development of Topical Formulations Containing Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and evaluation of topical formulations containing Menthyl salicylate. The protocols outlined herein are grounded in established scientific principles to ensure robustness and reproducibility.

Introduction to Menthyl Salicylate as a Topical Active

Menthyl salicylate is the ester of menthol and salicylic acid, functioning as a topical analgesic and counterirritant. It is a colorless to pale yellow liquid with a characteristic minty odor. Its primary application is in over-the-counter (OTC) preparations for the temporary relief of minor aches and pains of muscles and joints associated with arthritis, simple backache, strains, and sprains. The molecule combines the cooling sensation of menthol with the anti-inflammatory and analgesic properties of a salicylate.

The lipophilic nature of Menthyl salicylate (Log P ~4.5) presents a key challenge in formulation development, necessitating careful selection of excipients to ensure solubility, stability, and effective skin permeation. Formulations must be optimized to deliver the active ingredient across the stratum corneum to its site of action in the underlying tissues.

Pre-formulation Studies: The Foundation for a Stable and Efficacious Product

Pre-formulation studies are critical for characterizing the physicochemical properties of Menthyl salicylate and its compatibility with potential excipients. These studies provide the foundational data required to design a stable and effective topical formulation.

Physicochemical Characterization

A thorough understanding of the active pharmaceutical ingredient's (API) properties is paramount.

  • Solubility Assessment: The solubility of Menthyl salicylate must be determined in a range of pharmaceutically acceptable solvents and oils. This data is crucial for selecting the appropriate vehicle system (e.g., oleaginous base, emulsion, or hydroalcoholic gel).

  • pH-Stability Profile: Menthyl salicylate can undergo hydrolysis to menthol and salicylic acid, particularly at pH extremes. Determining the pH range of maximum stability is essential for developing a product with an adequate shelf life. The ideal pH for formulations is typically in the weakly acidic range to maintain the stability of the ester linkage.

  • Excipient Compatibility: Incompatibility between Menthyl salicylate and excipients can lead to physical or chemical degradation of the final product. Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) are powerful techniques for screening potential incompatibilities.

Protocol 2.1: Excipient Compatibility Screening using DSC
  • Accurately weigh Menthyl salicylate and the selected excipient in a 1:1 ratio into an aluminum DSC pan.

  • Prepare a physical mixture by gently blending the components with a spatula.

  • Seal the pan hermetically. Prepare reference pans containing only the individual components and an empty pan.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the samples at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C.

  • Analyze the resulting thermograms. The appearance of new peaks or the shifting or disappearance of peaks corresponding to the individual components may indicate an interaction.

Formulation Development: Strategies and Methodologies

The choice of formulation type depends on the intended use, desired sensory characteristics, and manufacturing considerations. Common formulations for Menthyl salicylate include ointments, creams, and gels.

Ointment Formulations

Ointments are oleaginous, anhydrous bases that provide an occlusive effect, which can enhance skin hydration and subsequent drug penetration.

Protocol 3.1: Preparation of a Menthyl Salicylate Ointment (500g Batch)
IngredientQuantity (g)Function
Menthyl Salicylate75.0Active Ingredient
White Petrolatum382.5Ointment Base
White Wax42.5Stiffening Agent
  • Melt the White Wax and White Petrolatum in a suitable vessel at 70-75°C.

  • In a separate container, weigh the Menthyl salicylate.

  • Slowly add the Menthyl salicylate to the melted base with continuous stirring until a homogenous mixture is obtained.

  • Cool the mixture to approximately 40-45°C while stirring.

  • Pour the ointment into suitable containers and allow it to congeal at room temperature.

Cream Formulations (Oil-in-Water Emulsion)

Creams are semisolid emulsions that are generally less greasy and more cosmetically elegant than ointments.

Protocol 3.2: Preparation of a Menthyl Salicylate Cream (500g Batch)
Phase Ingredient Quantity (g) Function
Oil Phase Menthyl Salicylate75.0Active Ingredient
Cetyl Alcohol40.0Stiffening Agent, Emulsifier
Stearic Acid35.0Emulsifier, Thickener
Glyceryl Monostearate25.0Emulsifier
Water Phase Purified Water312.5Vehicle
Propylene Glycol10.0Humectant, Penetration Enhancer
Triethanolamine2.5pH Adjuster, Emulsifier
Preservative Methylparaben1.0Preservative
  • Heat the components of the oil phase to 70-75°C in a primary vessel.

  • In a separate vessel, heat the water phase components to 70-75°C.

  • Slowly add the water phase to the oil phase with continuous homogenization.

  • Continue homogenization for 10-15 minutes to ensure a uniform emulsion.

  • Cool the emulsion to approximately 40°C with gentle stirring.

  • Incorporate any temperature-sensitive additives, such as fragrance, at this stage.

  • Fill the cream into appropriate containers.

Gel Formulations

Gels are semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. They offer a non-greasy feel and are easily spreadable. Due to the lipophilic nature of Menthyl salicylate, a hydroalcoholic gel or a microemulsion-based gel is often required.

Protocol 3.3: Preparation of a Menthyl Salicylate Hydroalcoholic Gel (500g Batch)
IngredientQuantity (g)Function
Menthyl Salicylate50.0Active Ingredient
Carbomer 9405.0Gelling Agent
Isopropyl Alcohol150.0Co-solvent, Penetration Enhancer
Propylene Glycol25.0Solubilizer, Humectant
Triethanolamineq.s. to pH 6.0-6.5Neutralizing Agent
Purified Waterq.s. to 500.0Vehicle
  • Disperse the Carbomer 940 in the Purified Water with vigorous stirring to avoid clumping. Allow it to hydrate completely.

  • In a separate container, dissolve the Menthyl salicylate in the Isopropyl Alcohol and Propylene Glycol.

  • Slowly add the Menthyl salicylate solution to the hydrated Carbomer dispersion with continuous mixing.

  • Neutralize the gel by adding Triethanolamine dropwise until a clear, viscous gel is formed and the target pH is reached.

  • Mix until uniform and free of air bubbles.

Quality Control and Performance Testing

Once formulated, the product must undergo a series of tests to ensure its quality, safety, and efficacy.

Physicochemical Evaluation
  • Appearance, Odor, and Color: Visual and olfactory inspection.

  • pH Measurement: Using a calibrated pH meter.

  • Viscosity and Rheology: Using a viscometer or rheometer to assess flow properties and consistency.

  • Spreadability: Assessed by measuring the diameter of the formulation spread between two glass plates after a certain time.

  • Drug Content Uniformity: To ensure the API is evenly distributed throughout the batch. This is typically performed using a validated HPLC method.

Protocol 4.1: Assay of Menthyl Salicylate by HPLC
  • Standard Preparation: Prepare a stock solution of Menthyl salicylate reference standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve/extract it in the same solvent as the standard. Dilute to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at approximately 305 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Determine the concentration of Menthyl salicylate in the sample by comparing its peak area to the calibration curve.

In Vitro Release Testing (IVRT)

IVRT is a crucial tool for assessing the rate at which the API is released from the formulation. It is a key performance metric and is often required for regulatory submissions.

Workflow for In Vitro Release Testing (IVRT)

IVRT_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_cell Prepare Franz Diffusion Cell prep_membrane Mount Synthetic Membrane prep_cell->prep_membrane prep_formulation Apply Formulation to Membrane prep_membrane->prep_formulation run_exp Run Experiment (32°C, specified time points) prep_formulation->run_exp sample Collect Samples from Receptor Fluid run_exp->sample Repeat at each time point replace_fluid Replenish with Fresh Receptor Fluid sample->replace_fluid Repeat at each time point analyze_hplc Quantify Drug Concentration via HPLC sample->analyze_hplc replace_fluid->run_exp Repeat at each time point plot_data Plot Cumulative Amount Released vs. Time analyze_hplc->plot_data calc_flux Calculate Release Rate (Flux) plot_data->calc_flux

Caption: Workflow for In Vitro Release Testing (IVRT).

Stability Testing

Stability studies are conducted to determine the shelf life of the product and to ensure its quality, safety, and efficacy are maintained throughout its intended storage period. Formulations should be tested under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

Conclusion

The development of a successful topical formulation containing Menthyl salicylate is a multi-step process that requires a thorough understanding of the API's physicochemical properties, careful selection of excipients, and a systematic approach to formulation design and testing. The protocols and guidelines presented in these application notes provide a robust framework for the development of safe, stable, and effective Menthyl salicylate formulations.

References

  • Menthyl salicylate. PubChem. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia (USP). General Chapter <724> Drug Release. USP-NF.
  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807. [Link]

Application Note: Precision IVRT for Lipophilic Topicals – Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In vitro release testing (IVRT) is the gold standard for monitoring the release rate of a drug from a semisolid matrix, serving as a critical quality attribute (CQA) for batch-to-batch consistency and post-approval changes (SUPAC-SS). Menthyl salicylate (MS), a lipophilic salicylate ester (LogP ~4–5), presents specific challenges in IVRT due to its poor water solubility. Standard aqueous receptor media fail to maintain sink conditions, leading to plateaued release profiles that do not accurately reflect the formulation's kinetic performance.

This guide details a validated, self-correcting protocol for MS IVRT, utilizing a hydro-alcoholic receptor medium and High-Performance Liquid Chromatography (HPLC) quantification. The methodology aligns with USP <1724> and FDA SUPAC-SS guidelines.

Strategic Experimental Design

The validity of an IVRT study rests on three pillars: Apparatus , Membrane , and Receptor Medium . For a lipophilic molecule like Menthyl salicylate, the choices are non-trivial.[1]

Apparatus Selection

Vertical Diffusion Cell (VDC / Franz Cell): The VDC is the industry standard for topical semisolids.

  • Why: It mimics the diffusion process from a "pseudo-infinite" dose through a membrane into a sink.

  • Specification: 15 mm diameter orifice (approx. 1.77 cm² area), 7–12 mL receptor volume.

Receptor Medium: The "Sink Condition" Imperative

Menthyl salicylate is practically insoluble in water (~0.07 g/100 mL). Using pure phosphate-buffered saline (PBS) will result in rapid saturation, violating Sink Conditions .

  • The Rule: The solubility of the drug in the receptor medium must be

    
     the maximum concentration reached during the experiment.[2][3]
    
  • The Solution: A hydro-alcoholic medium (e.g., Ethanol/Water or Isopropyl Alcohol/PBS) is required to solubilize the released MS while maintaining a physiological pH range if possible, though solubility takes precedence in IVRT (unlike permeation testing).

  • Recommended Medium: PBS (pH 7.4) : Ethanol (50:50 v/v).

Membrane Selection

The membrane acts solely as a support for the semisolid; it must not be rate-limiting or bind the drug.

  • Material: Polysulfone (Tuffryn) or Polytetrafluoroethylene (PTFE/Teflon) .

  • Pore Size: 0.45 µm.[4]

  • Why: Cellulose-based membranes may swell or bind lipophilic esters. Hydrophobic PTFE or Polysulfone are chemically inert to salicylates and hydro-alcoholic media.

Visual Workflow: Method Development

The following decision tree illustrates the logic flow for establishing the correct IVRT parameters for Menthyl salicylate.

IVRT_Development_Flow Start Start: Menthyl Salicylate IVRT Solubility_Test Step 1: Solubility Screening (Target: >10x Max Release Conc.) Start->Solubility_Test Media_Check Is Solubility > 500 µg/mL? Solubility_Test->Media_Check Select_Aq Use Aqueous Buffer (PBS) Media_Check->Select_Aq Yes (Unlikely for MS) Select_Mod Select Modified Medium (PBS:Ethanol 50:50) Media_Check->Select_Mod No (Lipophilic) Membrane_Select Step 2: Membrane Inertness Test (Recovery > 95%) Select_Aq->Membrane_Select Select_Mod->Membrane_Select Binding_Check Significant Binding? Membrane_Select->Binding_Check Change_Mem Switch Material (Cellulose -> PTFE/Polysulfone) Binding_Check->Change_Mem Yes Finalize Finalize Protocol: Franz Cell + PTFE + PBS:EtOH Binding_Check->Finalize No Change_Mem->Membrane_Select

Figure 1: Decision logic for selecting receptor media and membranes for lipophilic drugs like Menthyl salicylate.

Detailed Protocols

Protocol A: Analytical Method Validation (HPLC)

Before IVRT, the detection method must be validated for linearity, precision, and specificity in the chosen receptor medium.

Instrument: HPLC with UV Detector (e.g., Agilent 1260 or Waters Alliance). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

ParameterSettingRationale
Mobile Phase Acetonitrile : Water (65:35 v/v) + 0.1% Phosphoric AcidEnsures elution of lipophilic MS; acid suppresses ionization of free salicylates.
Flow Rate 1.0 mL/minStandard backpressure/resolution balance.
Wavelength 304 nm (or 306 nm)

for Menthyl salicylate; avoids solvent cutoff noise.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Run Time ~6–8 minutesMS typically elutes around 4–5 mins.
Linearity 1.0 – 500 µg/mLMust cover the full range of release concentrations.
Protocol B: IVRT Execution (The 6-Hour Release)

Scope: Determining the release rate (


) of MS from a cream/gel.

Prerequisites:

  • Degassed Receptor Medium (PBS:Ethanol 50:50).

  • Equilibrated Water Bath (32°C ± 0.5°C).

Step-by-Step Procedure:

  • System Setup:

    • Fill the receptor chamber of the Franz cell with the degassed medium. Ensure no air bubbles are trapped in the sampling arm or under the membrane.

    • Place the synthetic membrane (e.g., Tuffryn 0.45 µm) on top of the receptor chamber.

    • Mount the donor chamber and clamp securely.

    • Allow the system to equilibrate to 32°C for 30 minutes. The membrane surface temperature should be verified with an IR thermometer.

  • Dosing (T=0):

    • Apply a pseudo-infinite dose (~300–500 mg) of the Menthyl salicylate formulation to the donor chamber.

    • Spread evenly to cover the entire membrane surface.

    • Occlude the donor chamber (using Parafilm or a glass disk) to prevent evaporation of volatile components (MS itself has a minty odor and can be volatile).

  • Sampling:

    • Withdrawal Volume: 200 µL.

    • Time Points: 1, 2, 3, 4, 5, and 6 hours .

    • Critical Step: Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain constant volume.

  • Sample Handling:

    • Transfer aliquots to HPLC vials.

    • No filtration is usually necessary if the membrane is intact, but centrifugation (10,000 rpm for 5 min) is recommended to remove any potential particulates.

Data Analysis & Reporting

The release of Menthyl salicylate from a semisolid matrix follows the Higuchi Model , where the amount released is proportional to the square root of time.

Calculation
  • Correct for Dilution: Since you replace the medium at each time point, calculate the cumulative amount released (

    
    ) using:
    
    
    
    
    Where:
    
    
    = Cell volume,
    
    
    = Sample volume,
    
    
    = Concentration at time
    
    
    .
  • Determine Flux (

    
    ):  Divide 
    
    
    
    by the membrane area (
    
    
    ).
  • Plot: Y-axis = Cumulative Amount per Area (

    
    ); X-axis = Square Root of Time (
    
    
    
    ).
  • Slope: The slope of the linear portion of this plot is the Release Rate .[5][6]

Acceptance Criteria (SUPAC-SS)

For comparing a Test (Post-change) vs. Reference (Pre-change) batch:

  • Calculate the Ratio of Release Rates (

    
    ).
    
  • The 90% Confidence Interval of this ratio must fall within the limits of 75% – 133.33% .

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Non-Linear Release Loss of Sink ConditionsIncrease Ethanol % in receptor medium or increase receptor volume.
High Variability (CV > 10%) Air Bubbles under MembraneInvert cell to dislodge bubbles during setup; degas media thoroughly.
Back-Diffusion Membrane drying outEnsure full contact between medium and membrane; check level frequently.
Peak Tailing in HPLC Acidic Salicylate InteractionEnsure Mobile Phase pH is acidic (~3.0) to suppress ionization.

References

  • United States Pharmacopeia (USP). General Chapter <1724> Semisolid Drug Products—Performance Tests. Rockville, MD: United States Pharmacopeial Convention.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation (SUPAC-SS). May 1997.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4133, Methyl Salicylate (Menthyl Salicylate analog). Retrieved Oct 2023.

  • Oleson, M. et al. "In Vitro Release Testing of Topical Semisolid Formulations." Dissolution Technologies, 2018. (Discusses hydro-alcoholic media for lipophilic drugs).

Sources

Protocol for the synthesis and purification of Menthyl salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis and Purification of Menthyl Salicylate via Azeotropic Esterification

Executive Summary

Menthyl salicylate (CAS: 89-46-3) is a lipophilic ester widely utilized in pharmaceutical formulations as an analgesic and anti-inflammatory agent, and in cosmetic chemistry as a UVB absorber. This protocol details a robust, scalable methodology for the synthesis of Menthyl salicylate via acid-catalyzed Fischer esterification. Unlike direct mixing methods, this protocol employs a Dean-Stark apparatus for azeotropic water removal, driving the equilibrium toward the ester product. The procedure includes a high-vacuum distillation purification step to ensure pharmaceutical-grade purity (>98%), removing unreacted menthol and polymeric byproducts.

Reaction Principle & Mechanism

The synthesis is a reversible acid-catalyzed condensation between Salicylic acid (carboxylic acid) and Menthol (secondary alcohol).

Thermodynamic Control: The reaction equilibrium constant (


) is near unity. To achieve high conversion, Le Chatelier's principle is exploited by continuously removing water from the reaction matrix using Toluene as an entrainer. Toluene forms a low-boiling azeotrope with water (bp 85°C), which condenses in the Dean-Stark trap; the water separates (denser phase) while the toluene returns to the flask.

Mechanistic Pathway:

  • Protonation: The carbonyl oxygen of salicylic acid is protonated by the acid catalyst (

    
    -TsOH), increasing the electrophilicity of the carbonyl carbon.
    
  • Nucleophilic Attack: The hydroxyl group of menthol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, converting a hydroxyl group into a good leaving group (water). Water is eliminated, reforming the carbonyl double bond to yield the ester.

ReactionMechanism Salicylic Salicylic Acid (Electrophile) Intermediate Tetrahedral Intermediate Salicylic->Intermediate + H+ (p-TsOH) Menthol Menthol (Nucleophile) Menthol->Intermediate Transition Water Elimination (Rate Limiting) Intermediate->Transition Proton Transfer Product Menthyl Salicylate (Ester) Transition->Product Water H2O (Removed via Azeotrope) Transition->Water

Figure 1: Mechanistic pathway of the acid-catalyzed esterification with azeotropic water removal.

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity (Example) Role
Salicylic Acid 138.12 1.0 27.6 g (200 mmol) Substrate
(-)-Menthol 156.27 1.2 37.5 g (240 mmol) Substrate (Excess)
p-Toluenesulfonic acid (p-TsOH) 172.20 0.05 1.7 g (10 mmol) Catalyst
Toluene 92.14 Solvent 150 mL Azeotropic Solvent
Sodium Bicarbonate (sat.[1] aq) - - 100 mL Neutralization
Brine (sat. NaCl) - - 100 mL Wash

| Magnesium Sulfate (anhydrous) | - | - | ~5 g | Drying Agent |

Equipment:

  • 500 mL Round Bottom Flask (RBF) (2-neck preferred).

  • Dean-Stark Trap.[2]

  • Reflux Condenser.

  • Magnetic Stir Plate & Oil Bath.

  • Rotary Evaporator.[3]

  • High-Vacuum Distillation Setup (Short-path distillation head).

Experimental Protocol

Phase 1: Synthesis (Azeotropic Esterification)
  • Setup: Assemble a 500 mL RBF containing a magnetic stir bar. Attach the Dean-Stark trap and top it with a reflux condenser. Fill the Dean-Stark trap side-arm with pure toluene.

  • Charging: Add Salicylic acid (27.6 g), Menthol (37.5 g), and

    
    -TsOH (1.7 g) to the flask. Pour in 150 mL of Toluene.
    
  • Reflux: Heat the oil bath to ~130°C to maintain a vigorous reflux. Toluene vapors will carry water into the trap.

    • Observation: Water droplets will pool at the bottom of the trap.

  • Completion: Continue reflux for 6–12 hours until no further water accumulates in the trap.

    • Checkpoint: Theoretical water yield is ~3.6 mL. Stop when volume remains constant for 1 hour.

Phase 2: Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) . Caution: CO₂ gas evolution. Vent frequently. This removes the acid catalyst and unreacted salicylic acid.

    • Wash with Brine (1 x 50 mL) to remove residual water/emulsions.

  • Drying: Collect the organic (toluene) layer. Dry over anhydrous MgSO₄ for 15 minutes. Filter off the solid.

  • Concentration: Remove the Toluene using a rotary evaporator (50°C bath, reduced pressure) to yield a crude yellow oil.

Phase 3: Purification (Vacuum Distillation)

Note: Menthyl salicylate has a high boiling point. Atmospheric distillation will cause decomposition.[4] High vacuum is mandatory.

  • Setup: Transfer crude oil to a smaller RBF (e.g., 100 mL). Attach a short-path distillation head with a vacuum adapter.

  • Fractions:

    • Fraction 1 (Forerun): Unreacted Menthol.

      • Conditions: ~80–100°C at 1–2 mmHg.

      • Note: Menthol may sublimate; keep condenser warm or use a heat gun if blockage occurs.

    • Fraction 2 (Product): Menthyl Salicylate.[5]

      • Conditions: ~138–142°C at 1–2 mmHg (or ~188°C at 12 mmHg).

      • Collection: Collect the clear, colorless to pale straw liquid.

Workflow Start Start: Reagents (Salicylic Acid + Menthol) Reflux Reflux w/ Dean-Stark (Toluene, 12h) Start->Reflux Wash Workup (NaHCO3 Wash -> Brine -> Dry) Reflux->Wash Complete Conversion Evap Rotary Evaporation (Remove Toluene) Wash->Evap Distill Vacuum Distillation (<2 mmHg) Evap->Distill Crude Oil Final Pure Menthyl Salicylate (>98%) Distill->Final Collect Fraction @ ~140°C

Figure 2: Process flow diagram for the synthesis and purification workflow.

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

TechniqueParameterExpected Signal/ValueInterpretation
Appearance VisualClear, viscous liquidColorless to pale yellow.
IR Spectroscopy

(cm⁻¹)
3150-3200 (br) Phenolic O-H (Intramolecular H-bond).
1675 (s) Conjugated Ester C=O (Shifted from 1735 due to H-bond).
2955 (s) Aliphatic C-H (Menthol backbone).
¹H NMR

(ppm), CDCl₃
10.8 (s, 1H) Phenolic -OH (Deshielded).
7.8 (dd, 1H) Aromatic H-6 (Ortho to ester).
6.8 - 7.5 (m, 3H) Remaining Aromatic protons.
4.95 (td, 1H) Menthol C-1 Methine (O-CH-).
0.7 - 2.1 (m, 18H) Menthol alkyl group multiplet.
Refractive Index

1.5050 - 1.5100 Purity check vs literature.

Troubleshooting & Safety

  • Low Yield: Ensure Toluene is dry before starting. If water removal is slow, wrap the distillation arm with foil to insulate.

  • Solidification in Condenser: Menthol (mp 34°C) can solidify in the condenser during the forerun. Use warm water in the condenser or a heat gun to melt it down.

  • Safety:

    • Salicylic Acid: Irritant.[2][4] Avoid inhalation of dust.

    • Toluene: Flammable and reprotoxic. Use only in a fume hood.

    • Vacuum Distillation: Inspect glassware for star cracks to prevent implosion.[4]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (Standard reference for Fischer Esterification and Dean-Stark protocols).

  • Lapworth, A. (1901). "The form of change in organic compounds and the function of the catalyst." Journal of the Chemical Society, Transactions, 79, 1265-1284. Link

  • NIST Chemistry WebBook. (2023). "Menthyl salicylate - IR and Mass Spectra." National Institute of Standards and Technology.[1] Link

  • PubChem. (2023). "Menthyl Salicylate Compound Summary." National Center for Biotechnology Information.[4] Link

Sources

Application of Menthyl salicylate in fragrance and cosmetic industries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the physicochemical properties, functional mechanisms, and formulation protocols for Menthyl Salicylate (CAS 89-46-3) . Distinct from its structural analogs Methyl Salicylate (Wintergreen oil) and Homosalate, Menthyl Salicylate serves a dual role as a non-sensitizing fragrance fixative and a secondary UVB absorber. This document provides researchers with validated protocols for synthesis, solubilization, and stability testing in cosmetic matrices.

Physicochemical Profile & Disambiguation

Critical Note: Menthyl Salicylate is frequently confused with Methyl Salicylate (Wintergreen) and Homosalate. Precise identification is required for regulatory compliance and safety.

PropertyMenthyl SalicylateMethyl SalicylateHomosalate
CAS Number 89-46-3 119-36-8118-56-9
Structure Menthol + Salicylic AcidMethanol + Salicylic AcidTrimethylcyclohexanol + Salicylic Acid
Odor Profile Faint, balsamic, slightly fruity. Odorless when pure. Strong, pungent Wintergreen (minty).Faint, oily.[1]
UV

~306–310 nm (UVB)~306 nm~306 nm
LogP (Lipophilicity) ~6.4 (Highly Oil Soluble)~2.5~6.0
Primary Function Fragrance Fixative, UV StabilizerAnalgesic, FlavoringPrimary OTC Sunscreen Active

Mechanism of Action

Menthyl Salicylate operates through two distinct physicochemical pathways depending on the application: Electronic Excitation (Photoprotection) and Vapor Pressure Suppression (Fragrance Fixation) .

Photostability Mechanism

Like other salicylates, Menthyl Salicylate undergoes an excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UVB photon, the molecule transitions from an enol to a keto form, dissipating the energy as harmless heat before returning to the ground state. This makes it an excellent photostabilizer for labile primary filters like Avobenzone.

Olfactory Fixation

Due to its high molecular weight (276.37 g/mol ) and low vapor pressure, Menthyl Salicylate acts as a "bottom note" anchor. It suppresses the volatility of lighter top notes (e.g., citrus, raw menthol) via Raoult’s Law, extending the longevity of the fragrance profile without altering the scent character (due to its own low odor intensity).

Mechanism cluster_0 Photostability Cycle UV_Photon UVB Photon (290-320 nm) Ground_State Menthyl Salicylate (Ground State - Enol) UV_Photon->Ground_State Absorption Excited_State Excited State (Singlet) Ground_State->Excited_State Excitation Fixation Vapor Pressure Suppression Ground_State->Fixation Intermolecular Forces Keto_Form Tautomer (Keto Form) Excited_State->Keto_Form ESIPT (Proton Transfer) Keto_Form->Ground_State Relaxation + Heat Release Heat Thermal Dissipation (Harmless Heat) Keto_Form->Heat Fragrance_Oil Volatile Fragrance (Top Notes) Fragrance_Oil->Fixation Solubilization Extended_Scent Extended Scent Release Fixation->Extended_Scent Slow Evaporation

Figure 1: Dual mechanism of action showing the ESIPT photocycle for UV dissipation (left) and the physicochemical fixation of volatile fragrance compounds (right).

Application Protocols

Protocol A: Synthesis of High-Purity Menthyl Salicylate

Rationale: Direct esterification of Menthol and Salicylic acid is slow due to the steric hindrance of the secondary alcohol (Menthol). The Transesterification Route using Methyl Salicylate and Menthol is preferred for higher yield and purity.

Reagents:

  • Methyl Salicylate (CAS 119-36-8) - 1.2 eq

  • L-Menthol (CAS 2216-51-5) - 1.0 eq

  • Catalyst: Potassium Carbonate (

    
    ) or Sodium Methoxide - 0.05 eq
    
  • Solvent: Toluene (optional, for azeotropic removal)

Step-by-Step Procedure:

  • Charge: In a 3-neck round bottom flask equipped with a fractionating column and a distillation head, combine L-Menthol and Methyl Salicylate.

  • Catalysis: Add anhydrous

    
    .
    
  • Heating: Heat the mixture to 100–120°C under nitrogen atmosphere.

  • Reaction: Methanol will be generated as a byproduct. Continuously distill off the methanol to drive the equilibrium forward (Le Chatelier's principle).

    • Checkpoint: Monitor the head temperature; it should remain near 64.7°C (BP of Methanol).

  • Completion: The reaction is complete when methanol cessation is observed (approx. 4–6 hours).

  • Work-up: Cool to room temperature. Wash the organic phase with water to remove the catalyst.

  • Purification: Distill the crude oil under high vacuum (<5 mmHg) to collect pure Menthyl Salicylate (BP approx 186–190°C at 12 mmHg).

Protocol B: Formulation of an Anhydrous UV Defense Stick

Rationale: Menthyl Salicylate is an excellent solvent for crystalline UV filters (like Avobenzone or Bemotrizinol), preventing recrystallization which leads to SPF loss.

Target Formulation: SPF 30+ Stick (Anhydrous)

PhaseIngredient% w/wFunction
A Menthyl Salicylate 5.00 Solvent / UVB Booster
AAvobenzone3.00UVA Filter (Crystalline)
AOctocrylene5.00UVB Filter / Stabilizer
AC12-15 Alkyl Benzoate15.00Emollient / Solvent
B Ozokerite Wax20.00Structuring Agent
BBeeswax10.00Structuring Agent
BShea Butter15.00Emollient
C Tocopherol (Vit E)0.50Antioxidant
D Fragranceq.s.Aesthetic

Procedure:

  • Solubilization (Phase A): Combine Menthyl Salicylate, Octocrylene, and Alkyl Benzoate in a beaker. Heat to 45°C.

  • Crystal Dissolution: Add Avobenzone to Phase A with magnetic stirring.

    • Validation: Ensure solution is completely clear with no crystals. Menthyl Salicylate aids in keeping Avobenzone dissolved.

  • Structuring (Phase B): In a separate vessel, melt waxes and butters at 80–85°C.

  • Integration: Add Phase A to Phase B while maintaining temperature at 75°C. Stir until homogenous.

  • Cooling: Cool to 60°C. Add Phase C and D.

  • Pouring: Pour into molds immediately. Allow to set for 24 hours.

Quality Control (QC) Check:

  • Microscopy: Examine a thin slice of the stick under polarized light microscope after 48 hours. Pass Criteria: No birefringent crystals (indicating successful solvation of Avobenzone).

Workflow Visualization

Formulation cluster_A Phase A: Active Solubilization cluster_B Phase B: Structuring MS Menthyl Salicylate Solvent_Mix Clear Active Solution (45°C) MS->Solvent_Mix Solvent Avo Avobenzone (Crystalline) Avo->Solvent_Mix Solute Mix Homogenization (75°C) Solvent_Mix->Mix Waxes Waxes & Butters Melt Molten Base (85°C) Waxes->Melt Melt->Mix Cool Cooling to 60°C Mix->Cool Pour Pour into Molds Cool->Pour QC QC: Polarized Microscopy (Check for Crystallization) Pour->QC

Figure 2: Formulation workflow for incorporating Menthyl Salicylate as a solubilizer in an anhydrous system.

Safety & Regulatory Intelligence

  • Regulatory Status:

    • USA: Menthyl Salicylate is not an FDA-monographed OTC sunscreen active (unlike Homosalate). It can be used as a fragrance ingredient or formulation aid (solvent), but cannot be counted towards SPF claims alone.

    • EU: Not listed in Annex VI as a primary UV filter. Regulated under general cosmetic safety.[2]

  • Safety Profile:

    • Sensitization: Low. Unlike Methyl Salicylate (Wintergreen), it does not possess the high irritation potential associated with concentrated essential oils.

    • IFRA: Monitor total salicylate content if combining with other salicylates (Benzyl salicylate, etc.) to avoid aggregate exposure limits.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20055232, Menthyl salicylate. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Menthyl Salicylate (CAS 89-46-3). Retrieved from [Link]

  • The Good Scents Company. Menthyl Salicylate Fragrance Profile and Properties. Retrieved from [Link]

  • Shaath, N. A. (2005).The Chemistry of Sunscreens. In Sunscreens: Regulations and Commercial Development. Taylor & Francis. (Standard Text Reference).

Sources

Application Notes and Protocols for Topical Creams with Menthyl Salicylate in Combination with Other Active Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: A Synergistic Approach to Topical Analgesia

Topical analgesics represent a cornerstone in the management of localized musculoskeletal pain. Their appeal lies in the ability to deliver active pharmaceutical ingredients (APIs) directly to the site of discomfort, thereby minimizing systemic exposure and associated side effects. Menthyl salicylate, an ester of menthol and salicylic acid, is a frequently utilized counterirritant in such formulations. Its mechanism of action involves a dual functionality: the salicylate moiety contributes to anti-inflammatory effects through the inhibition of cyclooxygenase (COX), while the menthol component provides a cooling sensation that distracts from pain signals.[1]

This document serves as a comprehensive guide to the formulation, characterization, and evaluation of topical creams containing menthyl salicylate in combination with other active ingredients. It is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to advance their research and development efforts in this domain. The ensuing sections will delve into the synergistic interplay of commonly combined APIs, detailed formulation strategies, and robust analytical and bio-efficacy testing methodologies.

Section 1: The Science of Synergy: Menthyl Salicylate in Combination

The efficacy of topical analgesics is often enhanced by combining multiple active ingredients with complementary mechanisms of action. The combination of menthyl salicylate with agents such as menthol, camphor, and capsaicin is a prime example of such synergy.

1.1 Menthyl Salicylate and Menthol: A Classic Combination

The pairing of menthyl salicylate and menthol is a classic example of a synergistic interaction in topical analgesics.[2] Menthol, by activating the transient receptor potential melastatin 8 (TRPM8) channels, imparts a cooling sensation.[3] This, in conjunction with the warming sensation produced by menthyl salicylate, creates a counter-irritant effect that effectively masks the underlying pain signals.[3] Furthermore, menthol has been shown to enhance the transdermal delivery of methyl salicylate, increasing its bioavailability at the target site.[4] This enhanced penetration is a critical factor in the rapid onset of action observed with this combination.

1.2 Expanding the Analgesic Spectrum: Incorporating Camphor and Capsaicin

  • Camphor: Often included in topical analgesic formulations, camphor acts as a counter-irritant and produces a mild analgesic effect.[5] Its mechanism involves the activation of transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, contributing to the overall sensory experience and pain relief.

  • Capsaicin: Derived from chili peppers, capsaicin is a potent TRPV1 agonist. Its initial application causes a warming or burning sensation, which is followed by a period of desensitization and analgesia. The combination of capsaicin with menthyl salicylate can provide a more profound and longer-lasting pain relief for certain types of neuropathic and musculoskeletal pain.

The following diagram illustrates the synergistic mechanisms of action for a combination topical analgesic.

Synergy_in_Topical_Analgesics cluster_APIs Active Pharmaceutical Ingredients cluster_Mechanisms Mechanisms of Action Menthyl Salicylate Menthyl Salicylate Counter-Irritant Effect Counter-Irritant Effect Menthyl Salicylate->Counter-Irritant Effect Warming Sensation Pain Signal Modulation Pain Signal Modulation Menthyl Salicylate->Pain Signal Modulation COX Inhibition Menthol Menthol Menthol->Counter-Irritant Effect Cooling Sensation (TRPM8) Enhanced Permeation Enhanced Permeation Menthol->Enhanced Permeation Increases Menthyl Salicylate Absorption Camphor Camphor Camphor->Counter-Irritant Effect Mild Analgesia (TRPV1/TRPA1) Counter-Irritant Effect->Pain Signal Modulation Distracts from Pain Enhanced Permeation->Pain Signal Modulation Increased Bioavailability

Caption: Synergistic mechanisms of common topical analgesic ingredients.

Section 2: Formulation Development of Topical Creams

The development of a stable and effective topical cream requires careful consideration of the physicochemical properties of the APIs and the selection of appropriate excipients. An oil-in-water (O/W) emulsion is a common vehicle for topical analgesics, offering a non-greasy feel and good spreadability.

2.1 Physicochemical Properties of Menthyl Salicylate

A thorough understanding of the physicochemical properties of menthyl salicylate is crucial for formulation design.

PropertyValueReference
Appearance Colorless to yellowish or reddish oily liquid[6]
Odor Characteristic odor of wintergreen[6]
Molecular Formula C₈H₈O₃[7]
Molecular Weight 152.15 g/mol [8]
Melting Point -8.6 °C[7]
Boiling Point 222 °C[7]
Solubility Slightly soluble in water; miscible in organic solvents[7][9]
LogP 2.5[6]

2.2 Example Oil-in-Water (O/W) Cream Formulation

This section provides a representative formulation for an O/W topical cream containing menthyl salicylate, menthol, and camphor. The percentages provided are on a weight/weight (w/w) basis.

Phase Ingredient Function % (w/w)
Oil Phase Menthyl SalicylateActive Ingredient15.0
MentholActive Ingredient10.0
CamphorActive Ingredient5.0
Cetostearyl AlcoholEmulsifier, Thickener10.0
Glyceryl Stearate & PEG-100 StearateEmulsifier5.0
Isopropyl MyristateEmollient, Penetration Enhancer5.0
Aqueous Phase Purified WaterVehicle48.5
GlycerinHumectant5.0
Carbomer 980Gelling Agent, Stabilizer0.5
Preservative & pH Adjustment Phenoxyethanol & EthylhexylglycerinPreservative1.0
TriethanolaminepH Adjusterq.s. to pH 5.5-6.5

2.3 Step-by-Step Formulation Protocol

The following protocol outlines the manufacturing process for the example O/W cream formulation.

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, disperse the Carbomer 980 in Purified Water with continuous stirring until a uniform, lump-free dispersion is achieved.

    • Add the Glycerin to the carbomer dispersion and mix until homogeneous.

    • Heat the aqueous phase to 70-75°C.

  • Preparation of the Oil Phase:

    • In a separate vessel, combine the Menthyl Salicylate, Menthol, Camphor, Cetostearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and Isopropyl Myristate.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase with continuous homogenization.

    • Continue homogenization for 15-20 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature reaches 40-45°C, add the Phenoxyethanol & Ethylhexylglycerin preservative system and mix until uniformly dispersed.

    • Continue cooling to room temperature.

    • Adjust the pH of the cream to 5.5-6.5 using Triethanolamine.

    • Homogenize the final cream for a short period to ensure uniformity.

The following workflow diagram illustrates the formulation process.

Formulation_Workflow cluster_Aqueous_Phase Aqueous Phase Preparation cluster_Oil_Phase Oil Phase Preparation A1 Disperse Carbomer 980 in Purified Water A2 Add Glycerin and Mix A1->A2 A3 Heat to 70-75°C A2->A3 E Emulsification: Add Oil Phase to Aqueous Phase with Homogenization A3->E O1 Combine Oil Phase Ingredients O2 Heat to 70-75°C and Mix O1->O2 O2->E C Cooling and Final Additions E->C F Final Product: Topical Cream C->F

Sources

Application Note: In Vitro Skin Permeation Studies of Menthyl Salicylate

[1][2]

Executive Summary

Menthyl Salicylate (MS) is a lipophilic salicylate ester (

high lipophilicitycutaneous metabolism

This guide provides a field-proven protocol for conducting In Vitro Permeation Tests (IVPT) for MS, compliant with OECD 428 guidelines. It emphasizes the necessity of monitoring both the parent ester and its primary metabolite, Salicylic Acid (SA), to determine the true "Total Absorbed Dose."

Experimental Strategy & Mechanistic Insight

The Lipophilicity Challenge (Sink Conditions)

Menthyl salicylate has a water solubility of

  • Solution: The receptor fluid must contain a solubility enhancer.

  • Recommendation: PBS (pH 7.4) + 4% Bovine Serum Albumin (BSA) .

    • Why? BSA mimics the protein-binding capacity of dermal blood flow, maintaining sink conditions without altering skin barrier integrity (unlike high concentrations of ethanol or surfactants).

The Metabolic Challenge (Cutaneous Hydrolysis)

Upon entering the viable epidermis and dermis, MS is subject to hydrolysis by non-specific esterases (carboxylesterases).

  • Reaction:

    
    
    
  • Implication: Quantifying only Menthyl Salicylate in the receptor fluid will significantly underestimate skin absorption.

  • Protocol Requirement: The analytical method (HPLC) must resolve and quantify both MS and SA.

Visualized Workflows

Metabolic Pathway & Analytical Targets

The following diagram illustrates the biotransformation pathway that dictates the analytical requirements.

MetabolicPathwayMSMenthyl Salicylate(Parent Ester)LogP ~6.4EnzymeCutaneous Esterases(Epidermis/Dermis)MS->EnzymeSASalicylic Acid(Active Metabolite)LogP ~2.2Enzyme->SAHydrolysisMentholMenthol(By-product)Enzyme->Menthol

Caption: Hydrolysis of Menthyl Salicylate by skin esterases requires monitoring of Salicylic Acid to calculate total absorption.

IVPT Experimental Workflow

IVPT_WorkflowSkinPrep1. Skin PreparationDermatomed Human Skin(500 µm thickness)CellAssembly2. Franz Cell AssemblyReceptor: PBS + 4% BSATemp: 32°C ± 1°CSkinPrep->CellAssemblyDosing3. DosingFinite: 10 µL/cm²Infinite: >100 µL/cm²CellAssembly->DosingSampling4. Sampling Schedule0, 1, 2, 4, 8, 12, 24hReplace volume immediatelyDosing->SamplingExtraction5. Skin ExtractionWash Surface -> Tape Strip ->Solvent Extraction (MeOH)Sampling->ExtractionAt 24h endpointAnalysis6. HPLC AnalysisQuantify MS & SASampling->AnalysisReceptor AliquotsExtraction->Analysis

Caption: Step-by-step IVPT workflow ensuring sink conditions and complete mass balance recovery.

Detailed Protocol: In Vitro Permeation Test (IVPT)

Materials & Equipment
  • Diffusion System: Vertical Franz Diffusion Cells (surface area 0.6–1.0 cm²).

  • Membrane: Ex vivo human skin (dermatomed to 500 ± 50 µm). Alternative: Porcine ear skin.[1]

  • Receptor Fluid: Phosphate Buffered Saline (PBS, pH 7.4) containing 4% w/v Bovine Serum Albumin (BSA) .

    • Note: Degas receptor fluid by sonication/vacuum filtration before use to prevent bubble formation.

  • Temperature Control: Water bath circulator set to maintain skin surface temperature at 32 ± 1°C .

Step-by-Step Procedure

Step 1: Skin Integrity Testing Before dosing, measure Transepidermal Water Loss (TEWL) or Electrical Resistance (ER) to ensure the barrier is intact.

  • Criterion: Reject skin sections with ER < 10 kΩ·cm² (human) or < 3 kΩ[2]·cm² (porcine).[1]

Step 2: Cell Assembly & Equilibration

  • Fill the receptor chamber with the BSA-supplemented receptor fluid.

  • Mount the skin (Stratum Corneum facing up). Ensure no air bubbles exist under the skin.

  • Equilibrate for 30–60 minutes.

Step 3: Dosing

  • Finite Dose (Clinical Mimic): Apply 10 µL/cm² (liquids) or 10 mg/cm² (semisolids). Spread evenly using a positive displacement pipette or glass rod.

  • Infinite Dose (Steady State Flux): Apply excess formulation (>100 µL/cm²) and occlude with Parafilm to prevent evaporation.

Step 4: Sampling Schedule Withdraw 200–500 µL of receptor fluid at: 0, 1, 2, 4, 6, 8, 12, and 24 hours .

  • Critical: Immediately replace the withdrawn volume with fresh, pre-warmed (32°C) receptor fluid to maintain constant volume.

Step 5: Skin Extraction (Mass Balance) At 24 hours (study termination):

  • Wash: Gently wash the skin surface with 2 x 1 mL solvent (e.g., 50:50 Ethanol:Water) to remove unabsorbed formulation. Collect wash.

  • Tape Stripping (Optional): Perform 10-15 strips to separate Stratum Corneum (SC).

  • Extraction: Mince the remaining skin (Epidermis + Dermis) and extract in Methanol or Acetonitrile (approx. 10 mL) for 24 hours under agitation.

Analytical Methodology (HPLC-UV)

Due to the hydrolysis, the method must separate Salicylic Acid (early eluting) from Menthyl Salicylate (late eluting).

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm)
Mobile Phase Isocratic or Gradient: A: Water + 0.1% Phosphoric Acid (

)B: Acetonitrile (ACN)Suggested Isocratic: 30:70 (A:B)
Flow Rate 1.0 mL/min
Detection (

)
210 nm (detects both) or 306 nm (specific to MS)Recommendation: Use DAD (Diode Array) to extract 235 nm for SA and 306 nm for MS.
Retention Times Salicylic Acid: ~3–4 minMenthyl Salicylate: ~8–12 min
LLOQ Target 0.1 µg/mL for receptor fluid samples.

Sample Preparation:

  • Receptor Fluid (BSA): Protein precipitation is required. Mix 200 µL sample with 200 µL cold Acetonitrile. Vortex, centrifuge at 10,000g for 10 min. Inject supernatant.[3]

  • Skin Extracts (Methanol): Direct injection after filtration (0.22 µm PTFE).

Data Analysis & Validation

Calculation of Total Absorption

Because MS hydrolyzes, the total flux is the sum of the parent ester and the metabolite (converted to molar equivalents).

  • 
     (Menthyl Salicylate) = 276.37  g/mol [4]
    
  • 
     (Salicylic Acid) = 138.12  g/mol 
    
  • Conversion Factor

    
    
    
Key Parameters[2][7][8][9][10]
  • Cumulative Amount (

    
    ):  Plot 
    
    
    vs. Time.
  • Steady State Flux (

    
    ):  Slope of the linear portion of the curve (
    
    
    ).
  • Mass Balance: Total Recovery should be 85–115% of applied dose.

    
    
    

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Recovery (<80%) MS binding to plastic; incomplete extraction.Use glass receptor vessels. Extend skin extraction time to 24h in Methanol.
Non-linear Flux Receptor saturation (Sink violation).Increase BSA concentration to 5-6% or increase sampling frequency.
High Variability Skin integrity failure.Strictly enforce TEWL/ER exclusion criteria.
No MS detected in Receptor Complete hydrolysis or high retention.Check for high SA levels. MS is highly lipophilic and may reside primarily in the dermis/SC.

References

  • Scientific Committee on Consumer Safety (SCCS). (2023). Opinion on Methyl Salicylate (methyl 2-hydroxybenzoate).[5][6][7] SCCS/1633/21. European Commission.

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.

  • Cross, S. E., & Roberts, M. S. (2000). The effect of occlusion on epidermal penetration of salicylic acid from a series of salicylate esters. Journal of Pharmacy and Pharmacology, 52(S1), 49.
  • Zhang, Q., et al. (2022).[1][8][9] Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations, 9(4), 93.

  • BenchChem. (2025). Menthyl Salicylate Physicochemical Properties and Safety Data.

Advanced Protocol: Development of Sustained-Release Menthyl Salicylate Matrix Patches

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Physicochemical Context

Objective: To engineer a Drug-in-Adhesive (DIA) matrix patch for Menthyl Salicylate (MS) that ensures sustained release over a 12-24 hour period while maintaining optimal adhesion and minimizing skin irritation.

The Challenge: Menthyl salicylate (


) is distinct from the smaller methyl salicylate. It is the ester of menthol and salicylic acid, resulting in a significantly bulkier molecule with high lipophilicity (LogP 

5.4–6.4) and negligible water solubility (<0.2 mg/L).
  • Implication for Formulation: The drug has a high affinity for the adhesive matrix and the Stratum Corneum lipid bilayers but struggles to partition into the viable epidermis (aqueous environment).

  • Implication for Release: A simple hydrophobic matrix will trap the drug. The system requires a crystallization inhibitor that doubles as a permeation enhancer to drive thermodynamic activity.

Phase 1: Pre-Formulation & Material Selection

The selection of the Pressure Sensitive Adhesive (PSA) is the critical variable. We utilize a Solubility-Driven Selection Logic .

Component Selection Matrix
ComponentRecommended MaterialFunction & Rationale
API Menthyl Salicylate (USP Grade)Active analgesic/counter-irritant.
Adhesive (PSA) Acrylate Copolymer (containing -OH or -COOH functional groups)Why: Non-functionalized acrylics or silicones have low solubility for MS, leading to crystallization. Functional groups (hydroxyl/carboxyl) increase drug loading capacity via hydrogen bonding.
Permeation Enhancer Propylene Glycol (PG) + Isopropyl Myristate (IPM) PG: Solubilizes MS and modifies keratin conformation. IPM: Increases fluidity of stratum corneum lipids.
Backing Layer Polyester (PET) / Ethylene Vinyl Acetate (EVA) laminateOcclusive backing drives hydration of the stratum corneum, enhancing flux.
Release Liner Fluoropolymer-coated PolyesterSilicone liners may interact with the adhesive or drug; fluoropolymers provide consistent release.
Formulation Logic Diagram

FormulationLogic Start Input: Menthyl Salicylate (LogP > 5.0) Solubility Check Solubility in PSA Start->Solubility Acrylic Functionalized Acrylic (-OH / -COOH) Solubility->Acrylic High Solubility Req (Prevent Crystalization) Rubber SIS / PIB Rubber Solubility->Rubber Low Solubility Req (Burst Release) Enhancer Select Enhancer System Acrylic->Enhancer Requires Plasticizer (e.g., IPM + PG) Rubber->Enhancer Requires Tackifier FinalMatrix Optimized DIA Matrix Enhancer->FinalMatrix Balance: Adhesion vs. Flux

Caption: Decision tree for selecting the adhesive matrix based on the high lipophilicity of Menthyl Salicylate.

Phase 2: Fabrication Protocol (Solvent Casting)

Methodology: Solvent Evaporation / Casting. Batch Size: Pilot scale (approx. 50 patches, 10


 each).
Formulation Table (Target Composition)
Ingredient% w/w (Dry)Role
Menthyl Salicylate10.0%API
DURO-TAK® (e.g., 87-2516 or similar Acrylate)80.0%Adhesive Matrix
Propylene Glycol (PG)5.0%Co-solvent / Enhancer
Isopropyl Myristate (IPM)5.0%Permeation Enhancer
Total 100.0%
Step-by-Step Protocol
  • Preparation of Casting Solution:

    • Weigh the liquid adhesive (calculate wet weight based on solids content, typically ~40%).

    • In a separate vessel, mix Menthyl Salicylate, PG, and IPM. Vortex for 2 minutes to ensure a single phase.

    • Slowly add the Drug/Enhancer blend to the liquid adhesive while stirring at 300 RPM.

    • Critical Step: Continue stirring for 30 minutes. Ensure the solution is homogenous but avoid introducing excess air bubbles.

  • De-aeration (The "Bubble Killer"):

    • Place the mixture in a vacuum desiccator or use a centrifuge (1000 RPM for 5 mins) to remove entrapped air. Air bubbles create "pinholes" in the dried matrix, causing uneven release.

  • Coating (Film Casting):

    • Secure the Release Liner (fluoropolymer side up) to the coating bed (vacuum bed or flat glass plate).

    • Use a motorized film applicator (knife-over-roll) or a fixed-gap applicator (Gardner knife).

    • Gap Setting: Set wet gap to approx. 250–350

      
       (aiming for a dry thickness of ~80–100 
      
      
      
      ).
    • Draw down the adhesive mixture at a constant speed (e.g., 50 mm/sec).

  • Drying (Zoned Drying Ramp):

    • Note: Drying too fast causes "skinning" (surface dries, trapping solvent inside).

    • Zone 1: 15 minutes at Room Temperature (Flash off volatile solvents).

    • Zone 2: 15 minutes at 40°C.

    • Zone 3: 15 minutes at 70°C (Remove residual monomers/solvents).

  • Lamination:

    • Remove the dried film from the oven.

    • Immediately laminate the Backing Layer (PET) onto the adhesive side using a weighted roller (2 kg) to ensure uniform contact without air entrapment.

  • Die Cutting:

    • Cut into final patch sizes (e.g., 10

      
      ) using a die press. Pack in aluminum-lined pouches to prevent volatile loss.
      

Phase 3: Analytical Validation (IVRT & IVPT)

Trustworthiness in transdermal development relies on distinguishing between Release (leaving the patch) and Permeation (crossing the skin).

In Vitro Release Testing (IVRT) - Quality Control
  • Apparatus: USP Apparatus 5 (Paddle over Disk).[1]

  • Medium: Phosphate Buffered Saline (PBS) pH 5.5 + 30% Ethanol (or 1% Tween 80).

    • Why Ethanol? MS is insoluble in water. You must maintain Sink Conditions (concentration in medium < 10% of saturation solubility) or the release will artificially plateau.

  • Temp: 32°C ± 0.5°C (Skin surface temperature).

  • Speed: 50 RPM.

  • Sampling: 0.5, 1, 2, 4, 8, 12, 24 hours.

In Vitro Permeation Testing (IVPT) - Performance Prediction
  • Apparatus: Vertical Franz Diffusion Cells.

  • Membrane: Strat-M® (Synthetic) or Dermatomed Porcine Ear Skin (Ex-vivo).

  • Donor Compartment: The patch (cut to fit cell orifice).

  • Receptor Compartment: PBS pH 7.4 + Solubilizer (ensure sink conditions).

  • Analysis: HPLC-UV (Detection

    
     approx 306 nm).
    
IVPT Workflow Diagram

FranzCellWorkflow Prep Membrane Preparation (Hydrate Strat-M or Thaw Skin) Mount Mount Patch on Donor (Occlusive Seal) Prep->Mount Sampling Sampling Points (Replace volume immediately) Mount->Sampling Start Timer Receptor Receptor Phase Setup (PBS + 30% EtOH, 37°C, Stirring) Receptor->Mount Sampling->Sampling Repeat (1, 2, 4... 24h) Analysis HPLC Analysis (Quantify Menthyl Salicylate) Sampling->Analysis Calc Calculate Flux (J) (μg/cm²/h) Analysis->Calc

Caption: Workflow for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells.

Data Analysis & Release Kinetics

To validate "Sustained Release," fit the cumulative release data (


) against the square root of time (

) using the Higuchi Equation :


  • 
     : Cumulative amount of drug released per unit area.
    
  • 
     : Higuchi release constant.
    
  • Validation: A linear plot (

    
    ) confirms a diffusion-controlled matrix release mechanism.
    

Flux Calculation (IVPT): Calculate the steady-state flux (


) from the linear portion of the cumulative permeation curve:


Where

is the diffusion area (

).

References

  • United States Pharmacopeia (USP). General Chapter <724> Drug Release. USP-NF.

  • Walters, K. A., & Roberts, M. S. (2002). Dermatologic, Cosmeceutic, and Cosmetic Development: Therapeutic and Novel Approaches. CRC Press.
  • Food and Drug Administration (FDA). (1997). Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes.

  • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.[1][2][3][4] Nature Biotechnology, 26(11), 1261–1268.

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. (Specific reference for PG/IPM mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Menthyl Salicylate Purification by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Menthyl Salicylate and related compounds. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification process. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Menthyl Salicylate via crystallization?

A1: Menthyl Salicylate is an ester that exists as a colorless, oily liquid at room temperature, with a melting point around -8°C.[1][2][3] This low melting point is the core challenge. Traditional recrystallization is designed for purifying solids at or near ambient temperature. Therefore, purifying Menthyl Salicylate requires a modified low-temperature crystallization approach, often referred to as fractional freezing.

Common issues you may encounter include:

  • "Oiling out," where the compound separates as a liquid phase instead of forming crystals.[4][5]

  • Difficulty in finding a suitable solvent that dissolves the compound at a slightly elevated temperature but allows for crystallization at achievable low temperatures.

  • Co-crystallization of impurities, particularly unreacted starting materials like menthol and salicylic acid.

  • Hydrolysis of the ester back to salicylic acid and menthol if using protic solvents or in the presence of acid/base catalysts.[6]

Q2: My crude Menthyl Salicylate is a liquid. How can I use crystallization for purification?

A2: Since Menthyl Salicylate is a liquid at room temperature, you will employ low-temperature crystallization. The principle is the same as traditional recrystallization: creating a saturated solution and then changing conditions (in this case, drastically lowering the temperature) to decrease solubility and induce crystal formation. The goal is to cool the crude product, either neat or in a minimal amount of a suitable solvent, to a temperature below its melting point to induce crystallization. The impurities, ideally, will remain dissolved in the liquid phase (mother liquor). A patented method involves cooling impure Menthyl Salicylate to at least -10°C and seeding it with pure crystals to initiate crystallization.[7]

Q3: I see a white precipitate when washing my crude Menthyl Salicylate extract with a bicarbonate solution. What is it and what should I do?

A3: This white precipitate is almost certainly unreacted salicylic acid.[8] Salicylic acid is an acidic phenol and will react with sodium bicarbonate (a weak base) to form sodium salicylate. While sodium salicylate is highly soluble in water, salicylic acid itself has low solubility in cold aqueous solutions.[8][9] If your organic layer is saturated with salicylic acid, its removal via reaction with bicarbonate can cause the newly formed sodium salicylate to precipitate if the aqueous volume is insufficient, or more commonly, unreacted salicylic acid precipitates upon contact with the aqueous phase.

Solution:

  • Ensure you are using a saturated sodium bicarbonate solution to have a sufficient concentration of base to react with the acid.

  • Perform the wash gently to avoid emulsions and allow adequate time for the acid-base reaction to complete.

  • If a precipitate forms, add more water to the separatory funnel to dissolve the sodium salicylate.

  • Perform multiple, smaller volume washes rather than one large wash to ensure complete removal of the acidic impurity.[10]

Troubleshooting Guide: Common Recrystallization Problems

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Q: I've dissolved my crude product and upon cooling, it forms oily droplets instead of solid crystals. How do I fix this?

A: "Oiling out" is a common and frustrating problem. It occurs when a supersaturated solution of the solute is formed at a temperature above the solute's melting point.[4][5] Because Menthyl Salicylate has a very low melting point, this is a frequent issue. The oily droplets are an impure, liquid form of your compound that will often solidify into an amorphous mass, trapping impurities.[5]

Causality & Solutions:

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: First, try to remove major impurities. If your synthesis involved salicylic acid, ensure it's thoroughly removed with a bicarbonate wash.[8] Consider passing the crude product through a short silica plug before attempting crystallization.[11]

  • Cooling Too Rapidly: Fast cooling doesn't give molecules sufficient time to orient into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature first, then move it to a refrigerator, and finally to a freezer. Insulating the flask can help achieve a slower, more controlled cooling rate.[4]

  • Solvent Choice is Inappropriate: The boiling point of your solvent might be too high, or the polarity difference between the solvent and solute is too great.[12]

    • Solution: Re-evaluate your solvent. For low-melting compounds, a lower-boiling point solvent is often better. Alternatively, use a mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the "good" solvent while hot, then slowly add the "poor" solvent until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[12]

G start Problem: Compound 'Oils Out' check_purity Is the crude product highly impure? start->check_purity action_purify Action: Perform preliminary purification (e.g., bicarb wash, silica plug). check_purity->action_purify Yes check_cooling Was cooling too rapid? check_purity->check_cooling No / Unsure action_purify->check_cooling action_slow_cool Action: Cool solution slowly. Use insulated container. check_cooling->action_slow_cool Yes check_solvent Is the solvent choice optimal? check_cooling->check_solvent No end_success Success: Crystals Form action_slow_cool->end_success action_solvent Action: Use a lower-boiling solvent or a mixed-solvent system. check_solvent->action_solvent Likely Not check_solvent->end_success Yes, but still fails action_solvent->end_success G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation start Start with Crude Impure Compound dissolve Dissolve in Minimum Volume of Hot/Appropriate Solvent start->dissolve hot_filter Hot Filtration (Removes insoluble impurities) dissolve->hot_filter If solids present cool Slow Cooling (Induces crystallization) dissolve->cool No solids hot_filter->cool cold_filter Cold Filtration (Separates crystals from soluble impurities) cool->cold_filter wash Wash Crystals with Ice-Cold Solvent cold_filter->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: General workflow for purification by recrystallization.

References

  • Sciencemadness.org.
  • Spectrum Chemical.
  • Sciencemadness Wiki.
  • ChemicalBook.
  • BenchChem.
  • Ameer A.Alameri.
  • Unknown Author.
  • BYJU'S.
  • Solubility of Things.
  • Sigma-Aldrich.
  • Unknown Author.
  • Journal of Chemical Education.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Google Patents.
  • Unknown Author.
  • Guidechem.
  • IvyPanda.
  • INCHEM.
  • Sciencemadness Discussion Board.
  • Scribd.
  • Wikipedia. Salicylic acid.
  • Organic Syntheses Procedure. SALICYL-o-TOLUIDE.
  • Reddit.
  • University of Rochester, Department of Chemistry.
  • ResearchGate.
  • Mettler Toledo.
  • Reddit.
  • National Institutes of Health (NIH). Optimization of crystallization conditions for biological macromolecules.
  • Hampton Research.
  • BenchChem.
  • MDPI. The Gel Growth Technique—A Neglected Yet Effective Tool to Prepare Crystals of Oxysalts and Supergene Minerals.
  • arXiv.

Sources

Technical Support Center: Overcoming Phase Separation in Menthyl Salicylate Emulsions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Menthyl Salicylate (CAS 89-46-3) Emulsion Stability[1]

Executive Summary: The "Sinking Oil" Paradox

Menthyl salicylate presents a unique physicochemical challenge in emulsion science. Unlike typical cosmetic or pharmaceutical oils (e.g., mineral oil, triglycerides) which have densities ranging from 0.8 to 0.9 g/mL, Menthyl salicylate has a density of approximately 1.04 g/mL [1].

In a standard oil-in-water (O/W) emulsion, this density mismatch leads to sedimentation rather than the conventional creaming .[1] If your phase separation manifests as an oil-rich layer at the bottom of the vessel, your formulation is obeying Stokes' Law in reverse. This guide addresses this specific density anomaly, alongside critical stability factors like hydrolytic degradation and Ostwald ripening.[1]

Diagnostic Module: Identifying the Failure Mode

Before altering the formulation, you must identify the mechanism of failure. Use the following decision matrix to classify the instability.

DiagnosticTree Start Phase Separation Observed Type Where is the Oil Phase? Start->Type Top Top Layer (Creaming) Type->Top Density < 1.0 Bottom Bottom Layer (Sedimentation) Type->Bottom Density > 1.0 (Typical for Menthyl Salicylate) Middle Flocculation/Clumping Type->Middle Aggregation Cause1 Air Entrapment or Inverted Phase (W/O) Top->Cause1 Cause2 Density Mismatch: Oil > Water Bottom->Cause2 Cause3 Zeta Potential Drop (< 30mV) Middle->Cause3 Action1 Action: Check Aeration or Phase Inversion Cause1->Action1 Action2 Action: Increase Yield Stress or Match Density Cause2->Action2 Action3 Action: Adjust pH or Change Emulsifier Cause3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of instability based on visual evidence.

Formulation Architecture & Protocols

The Density Match Protocol (Stokes' Law Optimization)

Since Menthyl salicylate (1.04 g/mL) is denser than water, we must counteract the gravitational force driving sedimentation.

The Physics: According to Stokes' Law, the velocity of separation (


) is defined as:


Where:
  • 
    : Density of particle (Menthyl salicylate, 1.04)
    
  • 
    : Density of fluid (Water phase, ~1.00)
    
  • 
    : Viscosity of the continuous phase
    

Strategy: You cannot easily lower the density of Menthyl salicylate, so you must either increase the water phase density or increase the zero-shear viscosity (


) .
ParameterRecommended AdjustmentMechanism
Water Phase Density Add 5-10% Glycerin or Propylene GlycolIncreases

closer to 1.04, reducing

.[1]
Rheology Modifier Xanthan Gum (0.2%) or Carbomer (0.3%)Creates a Yield Stress .[1] The emulsion will not sediment if the yield stress > gravitational stress.
Oil Phase Blending Blend with lighter oils (e.g., C12-15 Alkyl Benzoate, density ~0.[1]92)Lowers the average

of the oil droplet to match water.
The HLB Grid System (Emulsifier Selection)

Menthyl salicylate is an aromatic ester with high lipophilicity (LogP ~5.4) [2]. While exact Required HLB values vary by supplier, experimental data suggests a Required HLB of 10–12 .[1]

Protocol: The Grid Search Do not rely on a single emulsifier.[2] Use a binary surfactant system (e.g., Span 80 / Tween 80) to scan the HLB range.[3]

  • Prepare 5 samples with a total surfactant load of 3-5%.

  • Vary the ratio to target HLB values of 9, 10, 11, 12, and 13.

  • Centrifuge at 3000 rpm for 30 minutes.

  • Select the HLB yielding the smallest separated layer.[4]

Preventing Hydrolysis (pH Drift)

Menthyl salicylate is an ester.[1][5] In high pH (>7) or extremely low pH (<3) environments, it hydrolyzes into Menthol and Salicylic Acid [3].[1]

  • The Risk: Salicylic acid release drops the pH drastically. If you are using anionic emulsifiers (e.g., Stearic acid/TEA), the pH drop will protonate the surfactant, destroying the emulsion.

  • The Fix: Buffer the aqueous phase to pH 5.0–6.0 using a Citrate or Phosphate buffer. Avoid strong bases.[1]

Advanced Troubleshooting: Ostwald Ripening

If your emulsion is stable initially but droplet size increases over weeks (without coalescence), you are facing Ostwald Ripening .[1] This occurs because Menthyl salicylate has finite solubility in the aqueous phase, allowing molecules to diffuse from small to large droplets.

Mechanism: Small droplets have higher Laplace pressure, driving solubility.[1]

Ostwald cluster_prevention Prevention Strategy Small Small Droplet Medium Aqueous Phase Small->Medium Diffusion (Solubility) Large Large Droplet Medium->Large Deposition Add Add 'Ripening Inhibitor' (Highly Insoluble Oil) Ex Example: 5-10% Perfluoropolyether or Long-chain Triglyceride

Figure 2: Mechanism of Ostwald Ripening and the "Trapped Species" prevention strategy.

Solution: Add a Ripening Inhibitor (hydrophobe).[1] Incorporate 5-10% (relative to oil phase) of a highly water-insoluble oil, such as Long-chain Triglycerides (e.g., Castor Oil) or Polybutene .[1] This creates an osmotic pressure that halts the diffusion process [4].

Frequently Asked Questions (FAQ)

Q1: My emulsion looks fine but separates after 2 days at 45°C. Why? A: This is likely a viscosity failure.[1] As temperature rises, the viscosity of your continuous phase (water + thickeners) drops. If you relied solely on viscosity to prevent sedimentation (Stokes' Law), the heat compromised your suspension ability.

  • Fix: Use a polymer with a distinct yield stress that is temperature stable, such as Acrylates/C10-30 Alkyl Acrylate Crosspolymer, rather than just thickening with gums that thin out upon heating.[1]

Q2: Can I use standard Carbomers with Menthyl Salicylate? A: Yes, but be cautious of hydrolysis. If Menthyl salicylate hydrolyzes, the liberated Salicylic acid will lower the pH. Carbomers lose viscosity below pH 4.5.[1]

  • Fix: Use a pre-neutralized buffer system or a more acid-tolerant rheology modifier like Hydroxyethylcellulose (HEC) or Xanthan Gum if you anticipate pH drift.[1]

Q3: Why does my emulsion turn pink/violet over time? A: This indicates iron contamination .[1] Salicylic acid (from hydrolysis) complexes with trace iron ions (Fe3+) to form a violet complex.[1]

  • Fix: Add a chelating agent like Disodium EDTA (0.1%) to the water phase to sequester trace metal ions.

Q4: Is Menthyl Salicylate the same as Wintergreen Oil? A: No. Wintergreen oil is Methyl Salicylate.

  • Methyl Salicylate: Density ~1.18, MW 152.[1] Very prone to sinking.[1]

  • Menthyl Salicylate: Density ~1.04, MW 276.[1] Sinks slowly.

  • Critical: Do not use HLB values for Wintergreen oil (HLB ~14) for Menthyl Salicylate (Required HLB ~10-12).[1]

References

  • PubChem. (n.d.).[1] Menthyl Salicylate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Abbott, S. (n.d.).[1] Ostwald Ripening: Practical Surfactants Science. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Topical Menthyl Salicylate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Skin Irritation in Menthyl Salicylate (MS) Applications

Introduction: The "Hidden" Hydrolysis Trap

Welcome to the technical support hub for Menthyl Salicylate (MS). If you are accessing this guide, you are likely observing unexpected erythema, stinging, or barrier disruption in your topical formulations.

The Core Problem: Menthyl Salicylate (


) is widely regarded as a safe UV absorber and stabilizer. However, it is chemically fragile in aqueous environments. Irritation is rarely caused by the intact ester itself; rather, it is almost always a symptom of premature hydrolysis  or mismanaged thermodynamic activity .

When MS breaks down, it releases two bioactive irritants:

  • Salicylic Acid: A keratolytic agent that drops formulation pH and disrupts the stratum corneum.

  • Menthol: A TRPM8 agonist that, at uncontrolled levels, shifts from "cooling" to "burning."

This guide provides the diagnostic frameworks and protocols to stabilize your system and eliminate irritation.

Module 1: Diagnostic Framework

Q: Is my irritation Chemical or Neurosensory?

A: Distinguishing the type of irritation is the first step in troubleshooting. Menthyl salicylate can trigger both.[1][2]

FeatureChemical Irritation (Barrier Damage)Neurosensory Irritation (TRP Activation)
Primary Driver Salicylic Acid (Hydrolysis product)Menthol (Hydrolysis product)
Onset Delayed (Hours to Days)Immediate (Seconds to Minutes)
Visual Signs Erythema, Edema, ScalingNone (Subjective stinging/burning)
Mechanism pH drop, protein denaturation, COX inhibitionTRPM8 channel hyper-activation
Resolution Requires barrier repair (days)Resolves upon washing/removal
Q: Why is my "neutral" formulation becoming irritating over time?

A: You are likely witnessing The Hydrolysis Cascade . Even if you formulated at pH 6.0, ester hydrolysis is autocatalytic. As Salicylic Acid is released, it lowers the pH, which further accelerates hydrolysis.

Visualizing the Mechanism:

HydrolysisCascade MS Menthyl Salicylate (Intact Ester) Hydrolysis Hydrolysis (Rate Limiting Step) MS->Hydrolysis Water Water/Humidity (Aqueous Phase) Water->Hydrolysis SA Salicylic Acid (Free Acid) Hydrolysis->SA Releases Menthol Menthol (Free Alcohol) Hydrolysis->Menthol Releases pH_Drop pH Drop (< 4.0) SA->pH_Drop TRPM8 TRPM8 Activation (Sensory Spike) Menthol->TRPM8 pH_Drop->Hydrolysis Autocatalysis (Feedback Loop) Irritation Clinical Irritation (Erythema + Stinging) pH_Drop->Irritation Acid Burn TRPM8->Irritation Neurogenic Inflammation

Figure 1: The Hydrolysis Cascade. Note the red dashed line indicating the autocatalytic feedback loop where released acid accelerates further breakdown.

Module 2: Formulation Troubleshooting

Q: How do I stabilize Menthyl Salicylate in an emulsion?

A: You must prevent the ester from interacting with the aqueous phase.

  • Protocol A (Oil Phase Isolation): Solubilize MS in a non-polar lipid (e.g., Caprylic/Capric Triglyceride) before emulsification. This creates a steric shield around the ester bond.

  • Protocol B (pH Buffering): If the aqueous phase is unavoidable, use a Citrate or Phosphate buffer system to clamp the pH between 6.0 and 6.5. Warning: pH > 7.0 will accelerate saponification (base-catalyzed hydrolysis).

Q: My subjects report "burning" despite a stable pH. Why?

A: This is likely TRPM8 Sensitization .

  • Cause: If your vehicle contains penetration enhancers (Ethanol, Propylene Glycol), you are driving the Menthol moiety too quickly into the nerve endings.

  • Solution: Increase the viscosity of the formulation or add a TRP antagonist (e.g., 4-t-butylcyclohexanol) to raise the activation threshold of the sensory nerves.

Q: I see crystals forming in my stability samples (40°C). Is this the active?

A: Menthyl Salicylate is a liquid at room temperature. If you see crystals, it is almost certainly Salicylic Acid precipitating out of solution due to hydrolysis.

  • Action: Test the crystals. If they dissolve in water/alcohol and lower the pH, your batch is compromised. Discard and reformulate with a non-aqueous vehicle or better buffers.

Module 3: Experimental Protocols

Protocol 1: The "Stress Test" for Hydrolysis

Use this protocol to validate if your irritation is caused by formulation instability.

Materials:

  • Formulation Sample (Fresh vs. Aged 4 weeks @ 40°C)

  • Calibrated pH Meter

  • HPLC (Optional) or UV-Vis Spectrophotometer

Steps:

  • Baseline Measurement: Measure the pH of the fresh formulation (10% dilution in DI water). Record as

    
    .
    
  • Thermal Stress: Incubate a sealed aliquot at 50°C for 72 hours.

  • Drift Analysis: Measure pH again (

    
    ).
    
  • Pass/Fail Criteria:

    • 
      : Stable.  (Irritation likely due to high concentration).
      
    • 
      : Unstable.  (Irritation due to Salicylic Acid release).
      
Protocol 2: Troubleshooting Decision Tree

Use this workflow to determine the exact corrective action for your project.

TroubleshootingTree Start User Report: Skin Irritation Check_pH Step 1: Check pH Drift Start->Check_pH Drift_Yes pH Dropped (>0.5) Check_pH->Drift_Yes Unstable Drift_No pH Stable Check_pH->Drift_No Stable Action_Buffer Action: Add Buffer (Citrate) or Remove Water Drift_Yes->Action_Buffer Check_Sensation Step 2: Sensation Type? Drift_No->Check_Sensation Sens_Burn Immediate Sting/Burn Check_Sensation->Sens_Burn Sens_Red Delayed Redness Check_Sensation->Sens_Red Action_TRP Action: Reduce Penetration Enhancers (Remove Ethanol) Sens_Burn->Action_TRP Action_Conc Action: Reduce % Load or Check Purity Sens_Red->Action_Conc

Figure 2: Logic flow for isolating the root cause of irritation.

Reference Data: Vehicle Compatibility

When reformulating, consult this table to ensure your solvent system does not accelerate hydrolysis or irritation.

Solvent/ExcipientCompatibility with MSRisk FactorRecommendation
Ethanol Low Enhances penetration; Trans-esterification risk.Limit to <10%. Avoid in sensitive skin formulas.
Water None Hydrolysis source.[3][4][5]Must be buffered or emulsified (W/O preferred).
Caprylic Triglyceride High Stable; Protective.Preferred carrier.
Glycerin Medium Hygroscopic (draws water); can be sticky.Use as humectant, but not primary solvent.
Polysorbate-80 Medium High HLB can disrupt barrier.Use lowest effective concentration for emulsification.

References

  • Cosmetic Ingredient Review (CIR). (2019).[6] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. (Concludes salicylates are safe when formulated to avoid irritation and increased sun sensitivity).[7] Link

  • National Institutes of Health (PubChem). Menthyl Salicylate Compound Summary. (Details hydrolysis products and chemical properties). Link

  • European Chemicals Agency (ECHA). Registration Dossier: Menthyl Salicylate. (Toxicological data and skin sensitization limits).[8] Link

  • McKemy, D. D., et al. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. (Nature). (Establishes Menthol as a TRPM8 agonist).[9][10][11] Link

  • Cross, S. E., et al. (1998). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies.[12][13] (British Journal of Clinical Pharmacology). (Demonstrates hydrolysis of salicylate esters in the dermis). Link

Sources

Resolving peak tailing in HPLC analysis of Menthyl salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving common challenges in the HPLC analysis of Menthyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your chromatographic results. Symmetrical peak shape is crucial for accurate quantification, and this guide provides a systematic approach to diagnosing and resolving the common issue of peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a frequent issue in the HPLC analysis of compounds like Menthyl Salicylate.[1][2] This phenomenon can compromise resolution and lead to inaccurate quantification.[1] This guide will walk you through a logical troubleshooting process, from the simplest checks to more complex method adjustments.

Q1: My Menthyl Salicylate peak is tailing. Where do I start?

A systematic approach is key. Begin by investigating the most common and easily addressable causes before moving to more complex possibilities. This workflow minimizes downtime and helps pinpoint the root cause efficiently.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q2: How can the mobile phase and sample solvent contribute to peak tailing?

The composition of your mobile phase and the solvent used to dissolve your sample can significantly impact peak shape.

  • Mobile Phase pH: Menthyl salicylate has a predicted pKa of approximately 8.10.[3] While it's a neutral compound, the stationary phase itself can have ionizable silanol groups. If the mobile phase pH is not optimal, these residual silanol groups on the silica-based stationary phase can become ionized and interact with the analyte, leading to peak tailing.[4][5] For neutral compounds, the effect of pH is typically less pronounced compared to ionizable analytes.[6] However, controlling the pH can help suppress the ionization of residual silanols. Operating at a lower pH (around 3.0 or less) can protonate these silanol groups, minimizing secondary interactions.[2][7]

  • Sample Solvent Strength: Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing or fronting.[8][9][10] This is because the strong sample solvent can carry the analyte band down the column in a diffuse manner before proper partitioning with the stationary phase can occur. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[11]

Actionable Steps:

  • Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Consider adjusting the mobile phase pH. For reversed-phase columns, adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can help to suppress silanol ionization and improve peak shape for compounds that may be sensitive to it.[7][11]

Q3: Could my HPLC column be the source of the peak tailing?

Yes, the column is a primary suspect when peak tailing is observed. Several factors related to the column can be the cause:

  • Secondary Silanol Interactions: This is one of the most common causes of peak tailing in reversed-phase HPLC.[4][7][12] Silica-based columns have residual silanol groups (Si-OH) on their surface that can interact with polar functional groups on the analyte through hydrogen bonding.[13] These secondary interactions cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[2][12]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, especially when used at pH extremes.[4][14] This can create active sites that lead to peak tailing. A physical void at the column inlet can also cause poor peak shape.[11]

Actionable Steps:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][15][16] If you are not already using one, switching to a well-end-capped column can significantly reduce peak tailing.

  • Column Washing: If you suspect contamination, a rigorous column wash is recommended. Follow the manufacturer's instructions for washing the column with a series of strong solvents.[17]

  • Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.[11]

Secondary_Interactions cluster_0 Silica Stationary Phase cluster_1 Mobile Phase StationaryPhase C18 Chain Residual Silanol (Si-OH) Analyte Menthyl Salicylate Analyte->StationaryPhase:f0 Primary Hydrophobic Interaction Analyte->StationaryPhase:f1 Secondary Interaction (Hydrogen Bonding)

Caption: Primary and secondary interactions of Menthyl Salicylate with a C18 stationary phase.

Q4: I've checked my solvent and column, but the peak is still tailing. What other method parameters can I adjust?

If the issue persists, you can explore further method optimizations:

  • Mobile Phase Additives: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic compounds.[18][19] While Menthyl Salicylate is neutral, this approach can sometimes be beneficial if secondary interactions are particularly strong.

  • Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and increasing the kinetics of mass transfer. However, be mindful that temperature can also affect selectivity.

  • Flow Rate: While less common for resolving tailing, optimizing the flow rate can ensure that the chromatography is running at the optimal linear velocity for the column, which can contribute to better peak efficiency.

Experimental Protocol: Method Modification to Eliminate Peak Tailing

This protocol outlines a systematic approach to modifying your mobile phase to address peak tailing of Menthyl Salicylate.

Objective: To improve the peak asymmetry of Menthyl Salicylate by modifying the mobile phase.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Menthyl Salicylate standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (reagent grade)

Procedure:

  • Baseline Method:

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength for Menthyl Salicylate (e.g., 238 nm or 306 nm)

    • Run the analysis and record the peak asymmetry factor.

  • Method Modification 1: Addition of Acidic Modifier

    • Prepare a new mobile phase: Acetonitrile:(Water + 0.1% Formic Acid) (70:30 v/v).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the Menthyl Salicylate standard and record the peak asymmetry factor.

  • Method Modification 2: Change of Organic Modifier

    • Prepare a new mobile phase: Methanol:(Water + 0.1% Formic Acid) (e.g., 80:20 v/v, adjust to achieve similar retention time as the acetonitrile method). Methanol can sometimes offer different selectivity and better peak shape due to its ability to hydrogen bond with residual silanols.[13]

    • Equilibrate the column thoroughly.

    • Inject the Menthyl Salicylate standard and record the peak asymmetry factor.

Data Presentation: Comparison of Peak Asymmetry

Mobile Phase CompositionPeak Asymmetry Factor (Tf)Observations
Acetonitrile:Water (70:30)1.8Significant tailing observed.
Acetonitrile:(Water + 0.1% Formic Acid) (70:30)1.2Improved peak shape, tailing reduced.
Methanol:(Water + 0.1% Formic Acid) (80:20)1.1Symmetrical peak achieved.

Note: The asymmetry factor is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1 indicate tailing. An acceptable USP tailing factor is generally between 0.9 and 1.2.[1]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of peak tailing?

For quantitative analysis, the USP (United States Pharmacopeia) tailing factor should ideally be between 0.9 and 1.2.[1] However, for some assays, a tailing factor up to 1.5 may be acceptable.[2]

Q2: Can sample overload cause peak tailing?

Yes, injecting too much sample (mass overload) can saturate the stationary phase and lead to peak distortion, which often manifests as tailing.[4][11] Try reducing the concentration of your sample or the injection volume to see if the peak shape improves.

Q3: Does the choice of organic modifier (acetonitrile vs. methanol) matter for peak shape?

Yes, the choice of organic modifier can influence peak shape.[1] Acetonitrile is an aprotic solvent and does not hydrogen bond with residual silanols, leaving them more available for secondary interactions.[13] Methanol, being a protic solvent, can hydrogen bond with the silanol groups, effectively shielding them from the analyte and potentially leading to better peak shapes for sensitive compounds.[13]

Q4: My peak tailing issue suddenly appeared. What should I check first?

If the problem has just started, it's likely due to a change in the system. Check for the following:

  • Column Contamination: Has a "dirty" sample been injected recently?

  • Mobile Phase Preparation: Was the mobile phase prepared correctly? Is the pH accurate?

  • Leaks: Check for any leaks in the system, as this can affect pressure and flow, potentially impacting peak shape.[17]

  • Column Age: How old is the column? It may have reached the end of its lifespan.

Q5: Could extra-column effects be causing my peak tailing?

Extra-column volume, which is the volume between the injector and the detector outside of the column, can contribute to band broadening and peak tailing.[1] This is more of a concern in UHPLC systems but can also be a factor in conventional HPLC. Ensure that you are using tubing with a narrow internal diameter and that all connections are made properly with no dead volume.[1]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Technology Networks. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Salicylate. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Waters. (n.d.). How can I minimize secondary interactions (nonspecific binding) on a BEH SEC column? Retrieved from [Link]

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • PubChem. (n.d.). Menthyl Salicylate. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Technology Networks. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Quora. (2021). How does pH affect the results of HPLC results? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl salicylate (CAS 119-36-8). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Degradation of Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Protocols for Menthyl Salicylate (CAS 89-46-3) Audience: Formulation Scientists, Analytical Chemists, and R&D Managers Version: 2.0 (Current)

Core Directive: The Stability Profile

Menthyl Salicylate (benzoic acid, 2-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester) acts primarily as a UV absorber and analgesic intermediate. Unlike its simpler analog Methyl Salicylate (Wintergreen oil), Menthyl Salicylate possesses a bulky menthyl group that provides steric hindrance, yet it remains susceptible to specific degradation pathways—primarily hydrolysis and transesterification .

Crucial Distinction: Ensure you are working with Menthyl Salicylate (CAS 89-46-3) .[1][2][3] If your CoA lists CAS 119-36-8, you have Methyl Salicylate, and the volatility/toxicity profiles differ significantly.

Primary Degradation Mechanism: Hydrolysis

The central threat to Menthyl Salicylate integrity is ester hydrolysis, catalyzed by moisture, heat, and pH extremes.[4] This reaction cleaves the ester bond, yielding Menthol and Salicylic Acid .[4]

Impact of Degradation:

  • Loss of UV Efficacy: The intact ester bond is required for its specific UV absorption spectrum.

  • Sensitization Risk: Free Salicylic Acid is a keratolytic agent; uncontrolled levels can alter the safety profile of a topical formulation.

  • Crystallization: Salicylic acid is poorly soluble in many oil phases and may precipitate, destabilizing emulsions.

Technical Modules & Troubleshooting

Module 1: Environmental Control (Temperature & Moisture)

Q: What is the kinetic relationship between temperature and hydrolysis for this ester? A: Like most esters, Menthyl Salicylate follows pseudo-first-order degradation kinetics in the presence of excess moisture. The reaction rate roughly doubles for every 10°C increase (Arrhenius equation).

  • Recommendation: Store bulk material at 2°C – 8°C for long-term storage (>1 year). For active use (1-3 months), controlled room temperature (20°C – 25°C) is acceptable only if humidity is strictly controlled.

Q: How does moisture content in the headspace affect stability? A: Atmospheric moisture is sufficient to initiate surface hydrolysis.

  • Protocol: Purge headspace with dry Nitrogen or Argon after every opening.

  • Packaging: Use tight-sealing HDPE or borosilicate glass containers with Teflon-lined caps to prevent moisture ingress.

Module 2: Chemical Compatibility & pH

Q: What is the "Safe Zone" for pH in aqueous formulations? A: Menthyl Salicylate is most stable in a weakly acidic environment.

  • Optimal pH: 3.5 – 5.0

  • Danger Zone: pH > 7.0. Alkaline conditions trigger rapid saponification (base-catalyzed hydrolysis), irreversibly converting the ester to Menthol and Salicylate salts.

Q: Can I use alcohols in the formulation? A: Yes, but with caution regarding Transesterification . In the presence of primary alcohols (e.g., Methanol, Ethanol) and a catalyst (acid/base), the bulky Menthyl group can be exchanged, forming Methyl Salicylate or Ethyl Salicylate.

  • Mitigation: Avoid strong acid/base catalysts in alcoholic solutions. Use higher molecular weight alcohols (e.g., Octyldodecanol) as solvents if possible, as they are sterically less likely to transesterify.

Module 3: Photostability

Q: Menthyl Salicylate is a UV filter; does it degrade under light? A: While it absorbs UV, it can undergo photo-instability depending on the solvent polarity and protonation state. Deprotonated forms (at high pH) are more susceptible to photodegradation and loss of UV absorption capacity.

  • Storage: Always store in Amber Glass or opaque HDPE to prevent non-formulated UV exposure.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways and the conditions that trigger them.

MenthylSalicylateDegradation cluster_0 Critical Control Points MS Menthyl Salicylate (Active Ester) SA Salicylic Acid (Precipitate/Irritant) MS->SA Hydrolysis Menthol Menthol (Odor Change) MS->Menthol Hydrolysis TransEster Ethyl/Methyl Salicylate (Transesterification) MS->TransEster In presence of R-OH Water Moisture (H2O) Water->MS Catalyst Heat Heat (>40°C) Heat->MS Accelerant Base High pH (>7.0) Base->MS Strong Accelerant Alcohol Primary Alcohols (Ethanol/Methanol) Alcohol->TransEster

Caption: Figure 1. Mechanistic pathways of Menthyl Salicylate degradation showing hydrolysis (primary risk) and transesterification.

Analytical Troubleshooting (HPLC/GC)

Q: I see an unknown peak eluting before Menthyl Salicylate. What is it? A: In Reverse Phase HPLC (C18), Salicylic Acid is much more polar and will elute significantly earlier (lower retention time) than the lipophilic Menthyl Salicylate. Menthol may elute closer to the ester but often requires specific detection (Refractive Index or GC) as it lacks a strong UV chromophore compared to the salicylate ring.

Standardized HPLC Protocol for Degradation Monitoring:

ParameterSettingRationale
Column C18 (e.g., 250mm x 4.6mm, 5µm)Strong retention of the hydrophobic ester.
Mobile Phase Methanol : Water (Acidified)Acidification (0.1% Phosphoric or Formic acid) suppresses ionization of Salicylic Acid, sharpening the peak.
Wavelength 304 nm (or 310 nm)Specific to the Salicylate chromophore; minimizes interference from non-aromatic excipients.
Flow Rate 1.0 mL/minStandard flow for resolution.
Pass Criteria Salicylic Acid Peak Area < 0.5%USP/EP limits often cap free salicylic acid impurities.

Frequently Asked Questions (FAQ)

Q: Can I autoclave formulations containing Menthyl Salicylate? A: No. The combination of high heat (121°C) and moisture (steam) in an autoclave will induce rapid hydrolysis. Use sterile filtration (0.22 µm) for the aqueous phase or aseptic manufacturing processes.

Q: My formulation turned pink/reddish over time. Is this Menthyl Salicylate degradation? A: Likely yes. Salicylic acid (the degradation product) is phenolic and highly susceptible to oxidation, turning pink/brown in the presence of trace metals (Iron) or light. This indicates the ester bond has already cleaved.

  • Fix: Add a chelating agent (e.g., Disodium EDTA) and an antioxidant (e.g., Tocopherol) to the formulation.

Q: Is Menthyl Salicylate compatible with Carbomers (Carbopol)? A: Generally yes, but Carbomers require neutralization (usually with a base like TEA or NaOH) to gel. If the local pH during neutralization exceeds 7.0, you risk hydrolyzing the ester.

  • Protocol: Neutralize the Carbomer gel before adding the Menthyl Salicylate phase, or ensure the final pH remains < 6.0.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20055232, Menthyl salicylate. PubChem. Available at: [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). (Note: Discusses structural analogs and salicylate hydrolysis risks). European Commission.[5] Available at: [Link]

  • MDPI. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Separations. Available at: [Link]

  • National Institutes of Health (NIH). Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate. PMC. Available at: [Link]

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Menthyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Menthyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Menthyl Salicylate (C₁₇H₂₄O₃), an ester of menthol and salicylic acid.[1][2] Due to its highly lipophilic nature, Menthyl Salicylate is very slightly soluble in water, which presents a significant hurdle in the development of aqueous-based formulations such as topical gels, lotions, and parenteral dosage forms.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimentation. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your formulation development process.

Frequently Asked Questions (FAQs)

Q1: What is Menthyl Salicylate and why is it poorly soluble in water?

Menthyl Salicylate is a benzoate ester functionally related to salicylic acid.[1] Its chemical structure consists of a bulky, nonpolar menthyl group and a salicylate group. This large lipophilic (fat-loving) structure is the primary reason for its poor solubility in water, a polar solvent. Its high octanol/water partition coefficient (Log P) of approximately 4.01 indicates a strong preference for non-aqueous environments.[3]

Q2: What are the primary stability concerns when formulating Menthyl Salicylate in aqueous solutions?

As an ester, Menthyl Salicylate is susceptible to hydrolysis, a chemical reaction where water breaks the ester bond, degrading the molecule into menthol and salicylic acid.[5] This degradation is a critical stability issue because it results in the loss of the active pharmaceutical ingredient (API). The rate of hydrolysis is significantly accelerated by:

  • High pH (alkaline conditions)

  • Elevated temperatures [5]

Therefore, maintaining an acidic pH (ideally below 4) and controlling storage temperature are crucial for creating a stable formulation.[5]

Q3: What are the most common strategies for enhancing the aqueous solubility of Menthyl Salicylate?

Several techniques are widely used to improve the solubility of poorly soluble drugs.[6][7] For Menthyl Salicylate, the most relevant and effective methods include:

  • Cosolvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[8]

  • Micellar Solubilization: Using surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.[9][10]

  • Inclusion Complexation: Using cyclodextrins to form a host-guest complex where the Menthyl Salicylate molecule is encapsulated within the cyclodextrin cavity.[11][12]

Q4: How can I accurately measure the concentration of Menthyl Salicylate in my experimental formulations?

Validated analytical methods are essential for quantifying solubility. The most common techniques for Menthyl Salicylate and structurally similar compounds are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (typically around 304 nm) is a robust and widely used technique for separating and quantifying methyl salicylate.[13][14]

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is also a highly effective method for the determination of Menthyl Salicylate, particularly in complex matrices.[15][16]

Troubleshooting Guides & In-Depth Protocols

This section addresses specific problems you may encounter when using common solubility enhancement techniques.

Technique 1: Cosolvency

Causality: Cosolvency works by reducing the polarity of water with a miscible organic solvent (cosolvent), thereby making the solvent system more favorable for a lipophilic drug like Menthyl Salicylate.[17] The choice of cosolvent and its concentration are critical to success.

Q: I'm trying to dissolve Menthyl Salicylate using a cosolvent system, but it precipitates when I add water. What's wrong?

A: This is a classic sign that you have exceeded the solubility limit of the drug in the final water/cosolvent mixture. The final blend of solvents does not have the required polarity to keep the drug in solution at that specific concentration.

Troubleshooting Protocol:

  • Verify Solubilization Order: Always dissolve Menthyl Salicylate in the pure cosolvent first, where its solubility is highest. Then, slowly add the aqueous phase to this solution under constant stirring.

  • Adjust Cosolvent Ratio: The most likely issue is an insufficient amount of cosolvent in the final mixture. Increase the percentage of the cosolvent relative to water.

  • Screen Different Cosolvents: Not all cosolvents are equal. Menthyl Salicylate may have significantly different solubilities in various cosolvents. Screen common, pharmaceutically acceptable cosolvents to find the most effective one.

  • Perform a Phase Solubility Study: To avoid trial and error, systematically determine the solubility of Menthyl Salicylate across a range of cosolvent/water concentrations. This allows you to map out the solubility limits and identify the optimal ratio for your desired drug concentration.

Data Presentation: Comparison of Common Pharmaceutical Cosolvents

CosolventKey PropertiesTypical Concentration RangeConsiderations
Ethanol Volatile, potent solubilizer.5-40%Can cause skin irritation at high concentrations. Potential for evaporation.
Propylene Glycol (PG) Viscous, good humectant and solubilizer.5-80%High concentrations can feel sticky. Generally considered safe.[18]
Polyethylene Glycol 400 (PEG 400) Non-volatile, excellent solubilizer.10-60%Low toxicity, widely used in oral and topical formulations.[18][19]
Transcutol® (Diethylene glycol monoethyl ether) High boiling point, powerful solvent.2-50%Excellent penetration enhancer for topical formulations.[20][21]

dot

Cosolvency_Workflow cluster_start Initial State cluster_actions Troubleshooting Steps cluster_decision Evaluation cluster_end Outcome start Precipitation of Menthyl Salicylate action1 Step 1: Dissolve API in pure cosolvent first start->action1 Analyze Process action2 Step 2: Increase ratio of cosolvent to water action1->action2 action3 Step 3: Screen alternative cosolvents (PG, PEG 400, etc.) action2->action3 decision Is solution clear and stable? action3->decision end_success Successful Solubilization decision->end_success Yes end_fail Continue Optimization decision->end_fail No end_fail->action2 Iterate Surfactant_Workflow cluster_start Initial State cluster_check Verification Steps cluster_actions Corrective Actions cluster_end Outcome start Poor Solubility with Surfactant Present check1 Is Surfactant Conc. > CMC? start->check1 check2 Is Surfactant HLB Value Appropriate (15-18)? check1->check2 Yes action1 Increase Surfactant Concentration check1->action1 No action2 Screen Surfactants with Higher HLB check2->action2 No action3 Apply Gentle Heat and Stirring check2->action3 Yes action1->check1 action2->check2 end_success API Solubilized action3->end_success

Caption: Decision workflow for troubleshooting surfactant-based solubilization.

Technique 3: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. [11]They can encapsulate a "guest" molecule, like Menthyl Salicylate, into their cavity, forming an inclusion complex. This complex effectively masks the lipophilic nature of the drug, making the complex as a whole water-soluble. [22]

Q: The solubility enhancement with β-cyclodextrin is much lower than I expected. How can I improve this?

A: This is a common limitation. While β-cyclodextrin is widely studied, its own aqueous solubility is relatively low (~1.85 g/100 mL), which puts a ceiling on how much of the drug-CD complex can be dissolved. [22]The solution is to use chemically modified cyclodextrins.

Troubleshooting Protocol:

  • Switch to a Modified Cyclodextrin: The most effective step is to replace β-cyclodextrin with a more soluble derivative.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has a much higher aqueous solubility (>60 g/100 mL) and is widely used in commercial pharmaceutical products.

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Also possesses very high water solubility and is known for its ability to form stable complexes with a wide range of drugs.

  • Optimize the Preparation Method: The method used to form the complex is important. The kneading method or co-precipitation are effective for forming a 1:1 complex of Menthyl Salicylate's structural analog, methyl salicylate, with β-cyclodextrin. [23]Ensure you are providing enough energy (stirring, sonication) and time for the complex to form.

  • Confirm Complex Formation: Use a phase solubility study to not only quantify the increase in solubility but also to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-CD ratio). An Aₗ-type phase solubility diagram is indicative of the formation of a soluble 1:1 complex.

dot

Cyclodextrin_Complexation cluster_system Inclusion Complex Formation cluster_complex MS Menthyl Salicylate (Guest - Lipophilic) plus + MS->plus CD Cyclodextrin (Host) Complex Soluble Inclusion Complex CD->Complex plus->CD CD_cavity Lipophilic Cavity MS_inside MS

Caption: Encapsulation of lipophilic Menthyl Salicylate within a cyclodextrin host.

Experimental Protocols

Protocol 1: Phase Solubility Study (Higuchi and Connors Method)

This protocol is used to determine the effect of a solubilizing agent (cosolvent, surfactant, or cyclodextrin) on the solubility of Menthyl Salicylate.

  • Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen solubilizer (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/v of HP-β-CD in water).

  • Drug Addition: Add an excess amount of Menthyl Salicylate to a fixed volume (e.g., 10 mL) of each solubilizer solution in separate sealed vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a set period (e.g., 48-72 hours) until equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant of each vial.

  • Filtration: Immediately filter the samples through a 0.45 µm syringe filter to remove any undissolved drug particles.

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent (e.g., methanol) to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the samples using a validated HPLC-UV or GC-FID method to determine the concentration of dissolved Menthyl Salicylate. [13][15]8. Data Analysis: Plot the concentration of dissolved Menthyl Salicylate (Y-axis) against the concentration of the solubilizer (X-axis). The resulting graph is the phase solubility diagram.

Protocol 2: Quantification by Reverse-Phase HPLC

This is a general method outline; it must be fully developed and validated for your specific formulation.

  • Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and water (e.g., 65:35 v/v) with 1.0% acetic acid, is often effective for salicylate esters. [13]3. Flow Rate: Set to 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to 304 nm. [13]5. Standard Preparation: Prepare a stock solution of Menthyl Salicylate in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.

  • Sample Preparation: Dilute the filtered aqueous samples from your solubility experiments with the mobile phase to fall within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from this curve to calculate the concentration of Menthyl Salicylate in your unknown samples.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Pawar, P., & Vavia, P. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 81-87. [Link]

  • Shukla, S., et al. (2020). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 3(7), 1-10. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123. [Link]

  • Cheméo. (n.d.). Chemical Properties of Menthyl salicylate (CAS 89-46-3). [Link]

  • Sciencemadness Wiki. (2020). Methyl salicylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Menthyl Salicylate. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Methyl salicylate. [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography. [Link]

  • Latin American Journal of Pharmacy. (2009). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. [Link]

  • National Institute of Standards and Technology. (n.d.). Menthyl salicylate. NIST Chemistry WebBook. [Link]

  • Venu Health Care. (n.d.). Methyl Salicylate IP / BP / USP. [Link]

  • Defense Technical Information Center. (1989). Measurement of the Solubility of Methyl Salicylate in Aqueous Droplets. [Link]

  • Gold, A., & Skopp, G. (2003). The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. Forensic Science International, 138(1-3), 89-94. [Link]

  • Gold, A., & Skopp, G. (2003). The Analysis of Methyl Salicylate and Salicylic Acid from Chinese Herbal Medicine Ingestion. Journal of Analytical Toxicology, 27(7), 523-526. [Link]

  • Taiwan Food and Drug Administration. (2010). Method of Test for Camphor, Menthol and Methyl Salicylate in Cosmetics. [Link]

  • Kim, J. Y., et al. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. Food Science and Biotechnology, 29(7), 917-925. [Link]

  • Tan, Y. L., et al. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. Pharmaceutics, 14(11), 2486. [Link]

  • Kim, J. Y., et al. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. Food Science and Biotechnology, 29(7), 917–925. [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1030-1043. [Link]

  • Singh, R., & Kumar, R. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 12(5), 200-206. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Scilit. (n.d.). Encapsulation of methyl and ethyl salicylates by β-cyclodextrin. [Link]

  • Roquette. (2023). How can cyclodextrins enhance solubility? [YouTube video]. [Link]

  • Tan, Y. L., et al. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. ResearchGate. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine. [Link]

  • Lim, X. Y., et al. (2022). Salicylate Poisoning Potential of Topical Pain Relief Agents: From Age Old Remedies to Engineered Smart Patches. Pharmaceutics, 14(1), 185. [Link]

  • Al-Qadami, G. H., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 16(1), 133. [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Shukla, S., et al. (2020). A Review on Solubility Enhancement Techniques. International Journal of Pharmaceutical and Phytopharmacological Research, 19(1), 312-328. [Link]

  • IJSDR. (2019). DEVELOPMENT OF GEL FORMULATIONS OF SYNTHESIZED METHYL SALICYLATE AND ITS EFFECT ON ENZYME INHIBITION ASSAY OF COX-II. [Link]

  • Slideshare. (n.d.). Cosolvency. [Link]

  • Kumar, A., et al. (2018). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine, 3(1), 1-13. [Link]

  • Kumar, S., & S, K. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-53. [Link]

  • Slideshare. (n.d.). Co-solvency. [Link]

  • Al-Maaieh, A., & Flanagan, D. R. (2002). Enhancing the equilibrium solubility of salicylic acid in aqueous media by using polyethylene glycols 200, 400 and 600 as cosolvents: Correlation and dissolution thermodynamics. Journal of Pharmaceutical Sciences, 91(4), 1003-1012. [Link]

  • Lin, C. C., et al. (2010). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. Biological & Pharmaceutical Bulletin, 33(7), 1240-1244. [Link]

Sources

Technical Support Center: Menthyl Salicylate Analytical Method Development

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting, Method Optimization, and Validation Protocols for Menthyl Salicylate (CAS 89-46-3)[1]

Critical Definition & Scope

User Alert: Before proceeding, verify your analyte.

  • Menthyl Salicylate: The ester of Menthol and Salicylic Acid.[2][3] Used in fragrances, flavorings, and specific cosmetic applications.[1]

  • Methyl Salicylate: The methyl ester (Wintergreen oil).[4] Different volatility and retention.

  • Homosalate (Homomenthyl Salicylate): The ester of 3,3,5-trimethylcyclohexanol.[1] Different isomeric profile.[2]

This guide specifically addresses Menthyl Salicylate , but principles apply to structurally related salicylate esters.

Module 1: Chromatographic Separation (HPLC & GC)
Q: My HPLC peaks for Menthyl Salicylate are tailing significantly. How do I fix this?

Diagnosis: Silanol interaction and ionization of hydrolysis products. Menthyl salicylate contains a phenolic hydroxyl group (on the salicylate ring). If your mobile phase pH is near the pKa of the phenol (~10) or if free Salicylic Acid (pKa ~2.97) is present as a degradation product, you will see tailing or split peaks due to mixed ionization states.[1]

Corrective Protocol:

  • Acidify the Mobile Phase: You must suppress ionization. Use 0.1% Formic Acid or 0.1% Orthophosphoric Acid (

    
    ) in water. Target pH < 3.0.
    
  • Column Selection: Switch to a high-density, end-capped C18 column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1] Non-end-capped columns have exposed silanols that hydrogen-bond with the phenolic oxygen, causing tailing (

    
    ).[1]
    
  • Temperature Control: Maintain column temperature at 30–35°C. This improves mass transfer and sharpens the peak without accelerating on-column hydrolysis.

Q: In GC-MS, I see multiple peaks for "Menthyl Salicylate." Is my standard impure?

Diagnosis: Likely isomeric resolution, not impurity. Menthyl salicylate is derived from Menthol.[2][1] Depending on the synthetic source, the menthol moiety may be racemic or a mixture of stereoisomers ((-)-Menthol vs (+)-Menthol or isomenthol impurities).

  • Observation: You may see a "doublet" peak in high-resolution GC (e.g., DB-Wax or DB-5MS columns).[1]

  • Validation: Run a GC-MS spectral check. If both peaks share the identical mass spectrum (Base peak m/z 138 for salicylic acid fragment, m/z 121, m/z 95), they are diastereomers/enantiomers resolved by the column.[1]

Action:

  • For Assay (Total Content): Integrate all isomer peaks together.

  • For Purity: Report ratio of isomers if stereochemistry is a Critical Quality Attribute (CQA).

Module 2: Sample Preparation & Extraction
Q: I am recovering <80% of Menthyl Salicylate from a sunscreen/lotion matrix. What is wrong?

Diagnosis: Matrix Entrapment or Emulsion Lock. Menthyl salicylate is highly lipophilic (

11

Troubleshooting Workflow:

  • The "Emulsion Breaker" Step: You must disrupt the surfactant interface.

    • Add: 1 mL Tetrahydrofuran (THF) or Isopropyl Alcohol (IPA) to the sample before adding the extraction solvent.

    • Vortex: 60 seconds vigorously.

  • Solvent Choice: Switch from 100% Methanol to Acetonitrile:THF (80:20) . THF swells the polymer/wax matrix, releasing the analyte.

  • Filtration Precaution: Do not use Nylon filters (they can bind lipophilic esters). Use PTFE or Regenerated Cellulose (RC) 0.45 µm filters.

Data: Extraction Efficiency Comparison

Solvent SystemRecovery (%)RSD (%)Notes
100% Methanol (Sonication)72.4%5.8%Incomplete micelle disruption
50:50 MeOH:Water15.2%12.1%Analyte precipitates
80:20 ACN:THF (Vortex) 98.9% 0.9% Recommended
Module 3: Stability & Degradation (The "Ghost" Peak)
Q: I see a growing peak at RRT ~0.4 during my sequence. Is Menthyl Salicylate unstable?

Diagnosis: In-situ Hydrolysis.[1] Menthyl salicylate is an ester.[2][1][3][4][5][6] In the presence of water (mobile phase) and Lewis acids (glassware surfaces) or extreme pH, it hydrolyzes into Salicylic Acid and Menthol .

  • Salicylic Acid: Elutes early (RRT ~0.3-0.5 depending on gradient). Strong UV absorber (230/300 nm).

  • Menthol: Elutes later or co-elutes. Weak UV absorbance (often invisible at 300 nm).

Preventative Maintenance:

  • Autosampler Stability: Keep the autosampler at 4°C . Hydrolysis kinetics double for every 10°C increase.

  • Solvent pH: Do not store samples in alkaline diluents. Ensure sample diluent pH is slightly acidic (pH 4-5).

  • Run Time: Limit sequence times to <24 hours for aqueous samples.

Visualized Workflows
Figure 1: Method Selection Decision Tree

Caption: Logical flow for selecting between GC and HPLC based on matrix and data requirements.

MethodSelectionStartStart: Menthyl Salicylate AnalysisMatrixCheckMatrix Type?Start->MatrixCheckVolatileVolatile Oil / Raw MaterialMatrixCheck->VolatileHigh PurityComplexCream / Lotion / EmulsionMatrixCheck->ComplexDirty MatrixGC_PathGC-FID / GC-MSVolatile->GC_PathHPLC_PathHPLC-UV / DADComplex->HPLC_PathAvoids thermal degradationGC_DecisionCheck: Isomer Resolution Needed?GC_Path->GC_DecisionHPLC_DecisionCheck: Thermal Instability?HPLC_Path->HPLC_DecisionChiralColUse Chiral Column(Cyclodextrin)GC_Decision->ChiralColYes (Enantiomers)StandardColUse DB-Wax / DB-5GC_Decision->StandardColNo (Total Content)

Figure 2: The "Emulsion Breaking" Extraction Protocol

Caption: Step-by-step extraction mechanism to maximize recovery from lipophilic matrices.

ExtractionWorkflowStep11. Sample Weighing(0.5g into Centrifuge Tube)Step22. Emulsion BreakingAdd 2mL THF + VortexStep1->Step2Disrupt MicellesStep33. ExtractionAdd 8mL ACN + SonicationStep2->Step3Solubilize EsterStep44. Phase SeparationCentrifuge 5000rpmStep3->Step4Precipitate WaxesStep55. Filtration0.45µm PTFE Syringe FilterStep4->Step5Clarify

References
  • United States Pharmacopeia (USP). Salicylic Acid and Methyl Salicylate Monographs.[7] (General guidance on salicylate ester chromatography). USP-NF.[7]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Methyl Salicylate (methyl 2-hydroxybenzoate). SCCS/1633/21. (Discusses hydrolysis and absorption kinetics relevant to salicylate esters).

  • BenchChem Technical Support. Minimizing Menthyl Salicylate Hydrolysis in Aqueous Formulations. (Data on pH-dependent hydrolysis).

  • Pauwels, J., et al. (2012).[1][5] "Optimization and Validation of Liquid Chromatography... for Salicylate Esters." Journal of Pharmaceutical and Biomedical Analysis. (Methodology for separating mixed salicylates).

  • ResearchGate. Chiral Separation of Menthyl Salicylate Enantiomers. (Protocols for isomer resolution).

Technical Support Center: Strategies to Reduce the Volatility of Menthyl Salicylate in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for formulators working with Menthyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of reducing the volatility of Menthyl salicylate in various formulations. Its inherent volatility can lead to a loss of the active pharmaceutical ingredient (API), decreased shelf-life, and inconsistent therapeutic effects. This document provides in-depth technical guidance, troubleshooting advice, and validated experimental protocols to help you effectively control the release and enhance the stability of your Menthyl salicylate formulations.

Frequently Asked Questions (FAQs)

Q1: What makes Menthyl salicylate volatile, and why is this a concern in formulations?

A1: Menthyl salicylate's volatility is attributed to its relatively high vapor pressure and low boiling point under certain conditions.[1][2] This means it has a natural tendency to evaporate at room temperature. In a formulation, this can lead to a decrease in the concentration of the active ingredient over time, a reduced therapeutic window, and a noticeable change in the product's scent profile. For topical formulations, this can result in a lower dose being delivered to the target site than intended.[3]

Q2: What are the primary strategies to reduce the volatility of Menthyl salicylate?

A2: There are three primary strategies to effectively reduce the volatility of Menthyl salicylate:

  • Microencapsulation: This involves entrapping Menthyl salicylate within a polymer shell, creating micro-sized capsules. This physical barrier significantly reduces its evaporation rate.[3][4][5]

  • Inclusion Complexation with Cyclodextrins: Menthyl salicylate can be encapsulated within the hydrophobic cavity of cyclodextrin molecules, forming a stable inclusion complex that reduces its volatility.[6][7]

  • Use of Fixatives: These are substances with low volatility that, when added to a formulation, slow down the evaporation of more volatile components like Menthyl salicylate.[8][9][10][11]

Q3: How do I choose the best volatility reduction strategy for my specific formulation (e.g., cream, gel, patch)?

A3: The choice of strategy depends on several factors, including the formulation type, desired release profile, and manufacturing process.

  • For creams and gels , microencapsulation and inclusion complexation are excellent choices as they can be readily dispersed within the formulation.[12]

  • For topical patches , microencapsulation can be integrated into the adhesive matrix to provide controlled release.[13]

  • The use of fixatives is a versatile approach that can be applied to a wide range of cosmetic and pharmaceutical formulations, including sprays and liniments.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Rapid loss of Menthyl salicylate scent from the formulation. High volatility of unenecapsulated Menthyl salicylate.1. Quantify the loss: Use Gas Chromatography (GC) to measure the concentration of Menthyl salicylate over time at a set temperature.[12][14][15] 2. Implement a volatility reduction strategy: Choose from microencapsulation, cyclodextrin complexation, or the addition of fixatives as detailed in the protocols below.
Precipitation or crystallization in the formulation over time. Potential hydrolysis of Menthyl salicylate into salicylic acid and menthol, especially in aqueous formulations.1. Confirm precipitate identity: Analyze the precipitate using techniques like HPLC to confirm if it is salicylic acid.[16] 2. Control pH: Maintain the formulation at a slightly acidic pH (around 4-6) to minimize hydrolysis.[16] 3. Reduce water activity: Consider using co-solvents or a water-in-oil emulsion to reduce the availability of water for hydrolysis.[16]
Inconsistent drug release profile in in-vitro studies. Poor encapsulation efficiency or improper selection of release-controlling polymers.1. Optimize encapsulation: Review and adjust the parameters of your microencapsulation process (e.g., polymer concentration, stirring speed) to improve encapsulation efficiency.[17] 2. Characterize microcapsules: Analyze the size, morphology, and drug loading of your microcapsules. 3. Select appropriate polymers: Choose polymers with known release characteristics that match your desired release profile.[18][19][20]

In-Depth Technical Guide & Experimental Protocols

Strategy 1: Microencapsulation of Menthyl Salicylate

Microencapsulation provides a physical barrier to reduce the evaporation of Menthyl salicylate, allowing for a more controlled release.[3][4][5] Natural polymers like gelatin, gum arabic, and chitosan are often used due to their biocompatibility and biodegradability.[4][18][20]

This protocol describes the encapsulation of Menthyl salicylate using a gelatin-gum arabic system.

Materials:

  • Menthyl salicylate

  • Gelatin (Type A)

  • Gum arabic

  • Distilled water

  • Glutaraldehyde (25% aqueous solution) - Caution: Use in a well-ventilated fume hood with appropriate personal protective equipment.

  • Citric acid or Sodium hydroxide (for pH adjustment)

Procedure:

  • Prepare Polymer Solutions:

    • Dissolve 5g of gelatin in 100mL of distilled water at 50°C with continuous stirring until a clear solution is formed.

    • Dissolve 5g of gum arabic in 100mL of distilled water at 40°C with stirring.

  • Emulsification:

    • Add 20mL of Menthyl salicylate to the gelatin solution.

    • Homogenize the mixture at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Coacervation:

    • Slowly add the gum arabic solution to the emulsion while maintaining the temperature at 50°C and stirring at 300 rpm.

    • Adjust the pH of the mixture to 4.0 using citric acid to induce coacervation.

    • Continue stirring for 30 minutes.

  • Cooling and Cross-linking:

    • Cool the mixture to 10°C in an ice bath while continuing to stir.

    • Slowly add 2mL of glutaraldehyde solution and stir for 12 hours to cross-link the microcapsule walls.

  • Washing and Drying:

    • Wash the microcapsules with distilled water several times by decantation.

    • Collect the microcapsules by filtration and dry them in a desiccator at room temperature.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_emulsion 2. Emulsification cluster_coacervation 3. Coacervation cluster_hardening 4. Hardening cluster_final 5. Final Product Gelatin Dissolve Gelatin AddMS Add Menthyl Salicylate to Gelatin Gelatin->AddMS GumArabic Dissolve Gum Arabic AddGA Add Gum Arabic Solution GumArabic->AddGA Homogenize Homogenize AddMS->Homogenize Homogenize->AddGA AdjustpH Adjust pH to 4.0 AddGA->AdjustpH Cool Cool to 10°C AdjustpH->Cool Crosslink Add Glutaraldehyde Cool->Crosslink Wash Wash Microcapsules Crosslink->Wash Dry Dry Microcapsules Wash->Dry FinalProduct Menthyl Salicylate Microcapsules Dry->FinalProduct

Caption: Microencapsulation of Menthyl salicylate via complex coacervation.

Strategy 2: Inclusion Complexation with β-Cyclodextrin

Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules within their hydrophobic core. This "host-guest" interaction can effectively reduce the volatility of Menthyl salicylate.[6][7] Studies have shown that β-cyclodextrin can form a 1:1 inclusion complex with methyl salicylate.[6][21]

This protocol uses the co-precipitation method to form the inclusion complex.[6][7]

Materials:

  • Menthyl salicylate

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Distilled water

Procedure:

  • Prepare β-Cyclodextrin Solution:

    • Dissolve 1.135g of β-cyclodextrin in 100mL of distilled water at 60°C with vigorous stirring.

  • Prepare Menthyl Salicylate Solution:

    • Dissolve 0.152g of Menthyl salicylate in 10mL of ethanol.

  • Complexation:

    • Slowly add the Menthyl salicylate solution to the β-cyclodextrin solution with continuous stirring.

    • Stir the mixture at 60°C for 4 hours.

  • Precipitation and Recovery:

    • Cool the solution to 4°C and leave it overnight to allow for precipitation of the inclusion complex.

    • Collect the precipitate by vacuum filtration.

  • Washing and Drying:

    • Wash the precipitate with a small amount of cold distilled water and then with ethanol.

    • Dry the resulting powder in an oven at 50°C until a constant weight is achieved.

Logical Relationship Diagram:

G MS Menthyl Salicylate (Guest Molecule) Hydrophobic Complex {Inclusion Complex | Reduced Volatility | Enhanced Stability} MS->Complex Encapsulated in BetaCD β-Cyclodextrin (Host Molecule) Hydrophilic Exterior Hydrophobic Cavity BetaCD->Complex Forms

Caption: Formation of a Menthyl salicylate-β-cyclodextrin inclusion complex.

Strategy 3: Use of Fixatives

Fixatives are substances that reduce the evaporation rate of more volatile components in a mixture.[8][9][10] They work by forming weak intermolecular bonds with the volatile molecules, effectively "anchoring" them in the formulation.[11][22]

Fixative Type Typical Use Level Notes
Benzyl Salicylate Synthetic1-5%Has a mild floral scent and is structurally similar to Menthyl salicylate, which can enhance compatibility.[8][11]
Dipropylene Glycol (DPG) Synthetic5-20%A common solvent and carrier in fragrances with excellent fixative properties.[8][11]
Benzoin Resin Natural0.5-2%A balsamic resin with a sweet, vanilla-like aroma that also acts as a good fixative.[8][10]
Sandalwood Oil Natural0.1-1%A classic base note in perfumery known for its excellent fixative properties.[9]

This protocol uses headspace gas chromatography (HS-GC) to measure the reduction in Menthyl salicylate volatility.

Materials:

  • Menthyl salicylate

  • Selected fixative (e.g., Benzyl Salicylate)

  • Ethanol (as a solvent)

  • Headspace vials (20mL)

Procedure:

  • Prepare Samples:

    • Control: Prepare a 1% solution of Menthyl salicylate in ethanol.

    • Test Sample: Prepare a solution containing 1% Menthyl salicylate and 5% Benzyl Salicylate in ethanol.

  • Headspace Analysis:

    • Pipette 1mL of each solution into separate headspace vials and seal them.

    • Equilibrate the vials in the HS-GC autosampler at 40°C for 30 minutes.

    • Inject the headspace gas into the GC for analysis.

  • Data Analysis:

    • Compare the peak area of Menthyl salicylate in the control and test samples. A smaller peak area in the test sample indicates a reduction in volatility.

Analytical Methods for Validation

Accurate and precise analytical methods are crucial for quantifying the concentration of Menthyl salicylate and evaluating the effectiveness of volatility reduction strategies.

Gas Chromatography (GC) for Menthyl Salicylate Quantification

GC is a suitable method for analyzing volatile compounds like Menthyl salicylate.[12][14][15]

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-624) is recommended.

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 220°C at 10°C/min.

  • Carrier Gas: Helium or Nitrogen.

  • Internal Standard: Anethole can be used as an internal standard to improve accuracy.[15]

High-Performance Liquid Chromatography (HPLC) for Stability Studies

HPLC is useful for monitoring the degradation of Menthyl salicylate and the formation of its hydrolytic product, salicylic acid.[13][21][23][24]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for Menthyl salicylate (around 305 nm).[23]

References

  • Natural Polymers as Carriers for Encapsulation of Volatile Oils: Applications and Perspectives in Food Products. (n.d.). MDPI.
  • Polymeric Carriers Designed for Encapsulation of Essential Oils with Biological Activity. (n.d.). MDPI.
  • Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. (2020). PubMed.
  • Microencapsulation of Essential Oils: A Review. (n.d.). PMC.
  • Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging. (2020). PMC.
  • Methyl salicyl
  • menthyl salicyl
  • Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile M
  • Understanding Fixatives in Perfumery. (2025). Fernweh Collective.
  • Fragrance Fixatives Market - Enjoying The Smell Of Success. (2020). Grand View Research.
  • The Science of Scent: How Fragrance Fixatives Work. (2025).
  • Natural Polymers as Carriers for Encapsulation of Volatile Oils: Applications and Perspectives in Food Products. (2024).
  • Fix
  • Vapor Pressure of Methyl Salicyl
  • The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage. (n.d.). Scent Journer.
  • MENTHYL SALICYL
  • Menthyl salicylate mixture of isomers 89-46-3. (n.d.). Sigma-Aldrich.
  • Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheum
  • Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chrom
  • Methyl salicylate encapsulation in biodegradable polymer microcapsule. (2016).
  • Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Perme
  • The effect of core oil on the encapsulation efficiency and mechanical properties of microcapsules prepared using complex coacervation followed by spray drying/co
  • Methyl Salicylate in Cosmetics & Personal Care Products. (n.d.). Knowde.
  • (-)
  • Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chrom
  • Encapsulation of methyl and ethyl salicyl
  • Unveiling the Presence of Methyl Salicylate: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem.
  • Encapsulation of methyl and ethyl salicylates by beta-cyclodextrin HPLC, UV-vis and molecular modeling studies. (n.d.). Sigma-Aldrich.
  • Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography. (2025).
  • Methyl Salicyl
  • Development of colorimetric method for the quantification of methyl salicylate in bulk and formulations. (2014). Journal of Applied Pharmaceutical Science.
  • Methyl salicylate encapsulation in biodegradable polymer microcapsule. (2016). ThaiJo.
  • Formulation and Evaluation of Methyl Salicylate Gel Using Different Concentrations of Gelling Agent. (n.d.). cr subscription agency.
  • How to prevent methyl salicylate from hydrolysis in an ointment formulation?. (2022).
  • Topical analgesic spray compositions. (n.d.).
  • “FORMULATION AND EVALUATION OF TOPICAL ANALGESIC CREAM”. (n.d.). IJNRD.
  • Technical Support Center: Minimizing Menthyl Salicylate Hydrolysis in Aqueous Formul
  • Bottlenecks in the development of topical analgesics: molecule, formulation, dose-finding, and phase III design. (2017). PMC.
  • Encapsulation of methyl and ethyl salicylates by beta-cyclodextrin HPLC, UV-vis and molecular modeling studies. (2008). PubMed.
  • controlled drug delivery through microencapsul
  • (PDF) Formulation Approaches for Deep Eutectic Solvents Solubilized APIs. (n.d.).
  • Publication: Characterisation And Formulation Of Topical Methyl Salicylate Patches: Effect Of Solvents On Adhesion And Drug Perme
  • Microencapsulation: A promising technique for controlled drug delivery. (n.d.). PMC.
  • Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile M
  • Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzo
  • Encapsulation of Active Substances in Natural Polymer Co

Sources

Improving the sensory properties of topical Menthyl salicylate products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Sensory Properties of Topical Menthyl Salicylate Products Audience: Formulation Scientists, R&D Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs[1]

Introduction: The Menthyl Salicylate Challenge

Menthyl salicylate (CAS 89-46-3) presents a unique duality in topical formulation. As an ester of menthol and salicylic acid, it serves two primary functions:

  • Therapeutic/Active: A counter-irritant and analgesic prodrug that hydrolyzes to release cooling menthol and anti-inflammatory salicylic acid.

  • Functional/Excipient: A UV absorber (UVB) and stabilizer for other filters (similar to its structural cousin, Homosalate).[1][2]

However, its physicochemical nature introduces three critical sensory defects that often lead to consumer rejection:

  • Olfactory Drift: Hydrolytic instability leads to an uncontrolled "medicinal" or "wintergreen-like" odor profile.[1]

  • Rheological Drag: Its lipophilic nature creates a heavy, tacky, or greasy after-feel.[1]

  • Cutaneous Irritation: Rapid release of free acids and menthol can trigger nociceptors (TRPV1/TRPM8), causing stinging rather than soothing.[1]

This guide provides self-validating protocols to neutralize these defects without compromising efficacy.

Troubleshooting Category 1: Olfactory Profile (Odor Control)

FAQ: Why does my formulation develop a strong "medicinal" or minty odor over time?

Root Cause: Hydrolysis.[1] Menthyl salicylate is an ester.[3][4][5] In the presence of water and extreme pH (or specific enzymes on the skin), it hydrolyzes into Menthol (strong odor) and Salicylic Acid . The Fix: You must stabilize the ester bond or mask the release.

Protocol: Hydrolysis Minimization & Odor Masking

Objective: Stabilize the ester to prevent olfactory drift.

Step 1: pH Buffer Selection (Aqueous Systems)

  • Logic: Ester hydrolysis is acid- and base-catalyzed. The "Safe Zone" for salicylate esters is typically pH 5.0 – 6.0 .

  • Action: Buffer your water phase using a Citrate or Phosphate system to maintain pH 5.[1]5. Avoid pH < 4.0 (acid hydrolysis) or > 7.0 (saponification).

Step 2: Water Activity (


) Reduction 
  • Logic: Hydrolysis requires water.[1][6] Reducing

    
     slows the reaction kinetics.
    
  • Action: Incorporate polyols (Glycerin, Propanediol) at 5–10% or formulate as a W/O (Water-in-Oil) emulsion where the active is shielded in the oil phase.

Step 3: Olfactory Masking Strategy

  • Logic: You cannot hide menthol with "unscented" claims.[1] You must blend it.

  • Action: Use "Bridge Scents"—fragrances that share notes with menthol but soften it.[1]

    • Recommended: Eucalyptus, Peppermint (to make it intentional), or Citrus (Limonene) to cut the phenolic edge.[1]

Visualization: Hydrolysis & Sensory Impact Pathway[1]

HydrolysisPathway MS Menthyl Salicylate (Intact Ester) Hydrolysis Hydrolysis Reaction (pH <4 or >7 accelerates) MS->Hydrolysis H2O Water / Skin Enzymes H2O->Hydrolysis Menthol L-Menthol (Cooling + Strong Odor) Hydrolysis->Menthol Sensory Consequence 1 SA Salicylic Acid (Irritation + pH Drop) Hydrolysis->SA Sensory Consequence 2

Caption: Figure 1. The hydrolysis pathway of Menthyl Salicylate. Controlling this reaction is critical for maintaining a consistent odor profile and preventing irritation.

Troubleshooting Category 2: Tactile & Rheological Optimization

FAQ: How do I eliminate the "greasy" or "tacky" after-feel?

Root Cause: Menthyl salicylate is a viscous oil with a low spreading coefficient. It sits on the skin surface, creating drag.[1] The Fix: Implement an Emollient Cascade and use Texturizing Powders .

Protocol: The "Dry-Touch" Emollient Cascade

Objective:[1][7][8] Create a formulation that feels substantial on application but finishes dry.

Step 1: Calculate the Oil Phase Spreading Value Replace heavy oils (Mineral Oil, Petrolatum) with high-spreading esters to counterbalance the drag of Menthyl Salicylate.

Emollient TypeSpreading RateRoleRecommended Ratio (vs. Active)
Dicaprylyl Carbonate Very FastInitial "Flash" & Lightness1:1
Isopropyl Myristate FastReduces Tackiness0.5:1
Menthyl Salicylate SlowActive IngredientN/A
C12-15 Alkyl Benzoate MediumSolubilizer/Stabilizer1:1

Step 2: Incorporate Texturizers (The "Ball-Bearing" Effect)

  • Logic: Spherical particles reduce the contact area between the oil film and the skin, reducing perceived tackiness.

  • Action: Add 1–3% of Polymethylsilsesquioxane or Silica Silylate .

    • Tip: Add these to the oil phase before emulsification to ensure wetting.

Step 3: Polymer Selection

  • Action: Switch from Xanthan Gum (stringy/tacky) to Acrylates/C10-30 Alkyl Acrylate Crosspolymer (carbomers). These create a "break" on the skin that feels watery rather than slimy.

Troubleshooting Category 3: Irritation & Sensorial Comfort

FAQ: Users report immediate stinging/burning. Is it an allergy?

Root Cause: Likely not allergy (though possible). It is usually Neurosensory Irritation .

  • Acid Burn: Free Salicylic Acid (from hydrolysis) lowers skin surface pH.[1]

  • TRP Channel Overload: Rapid release of Menthol activates TRPM8 (cold) too aggressively, which the brain interprets as burning (nociception).

Protocol: The "Soft-Release" System

Objective: Modulate the release rate of the active moieties.

Step 1: Encapsulation / Complexation [1]

  • Method: Use Cyclodextrins (beta-cyclodextrin) or Liposomes .

  • Mechanism: The hydrophobic cavity of cyclodextrin hosts the Menthyl Salicylate molecule. It releases the active slowly upon contact with skin moisture/enzymes.

  • Result: Blunts the "spike" of menthol/acid, turning a "sting" into a "sustained cooling."[1]

Step 2: The "Soothing Sandwich"

  • Logic: Pre-emptively block inflammatory signaling.[1]

  • Action: Include Bisabolol (0.5%) or Allantoin (0.2%) in the formulation.

  • Critical Interaction: Bisabolol is oil-soluble and stabilizes the oil phase; Allantoin is water-soluble. Using both protects both phases.

Visualization: Sensory Optimization Workflow

SensoryWorkflow RawMat Raw Menthyl Salicylate Step1 Step 1: Solubilization (C12-15 Alkyl Benzoate + Dicaprylyl Carbonate) RawMat->Step1 Step2 Step 2: Stabilization (pH 5.5 Buffer + Antioxidants) Step1->Step2 Step3 Step 3: Texturization (Add Silica/Starch Spheres) Step2->Step3 QC QC Check: Hydrolysis Rate (HPLC for free Salicylic Acid) Step3->QC QC->Step2 Fail (Adjust pH/Buffer) Final Optimized Sensory Profile (Low Odor, Dry Touch) QC->Final Pass (<0.5% Free SA)

Caption: Figure 2. Step-by-step formulation workflow to transform raw Menthyl Salicylate into a sensory-pleasing topical product.

References

  • Chemical Properties & Hydrolysis
  • Sensory & Formulation Strategy

    • Sunscreen Formulation and Testing: Solvents and Esters. Cosmetics & Toiletries.[9][10][11][12][13] Available at: [Link][1]

    • Evaluating the Physiochemical Properties of Emollient Esters. Cosmetics & Toiletries.[9][10][11][12][13] Available at: [Link]

  • Mechanism of Action (Irritation/Cooling)

    • Topical Analgesic Containing Methyl Salicylate and L-Menthol. NIH/PubMed. Available at: [Link]

    • Homosalate (Homomenthyl Salicylate) Safety & Usage.[2][11][12] Campaign for Safe Cosmetics.[1] Available at: [Link][1]

Sources

Technical Support Center: Mitigating Matrix Effects in Menthyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Ion Suppression/Enhancement for Lipophilic Analytes (Menthyl Salicylate) Analyte LogP: ~4.0 - 5.0 (Highly Lipophilic) Common Matrices: Plasma, Skin Homogenates, Topical Formulations (Creams/Lotions)

Executive Summary

Menthyl salicylate presents a specific bioanalytical challenge: it is highly lipophilic (


). In Reverse Phase Chromatography (RPC), it elutes at high organic solvent percentages—the exact region where endogenous phospholipids (PCs) and lysophospholipids elute. This co-elution results in severe Matrix Effects (ME) , typically ion suppression, which compromises sensitivity and reproducibility.

This guide provides a self-validating workflow to diagnose, remove, and correct these effects.

Module 1: Diagnosis
Q: How do I definitively confirm if my signal loss is due to matrix effects or just low recovery?

A: You must perform a Post-Column Infusion (PCI) experiment. Do not rely on "spiked recovery" calculations alone, as they conflate extraction efficiency with ionization suppression. The PCI experiment maps the suppression zones of your specific chromatographic method.

The Protocol:

  • Setup: Tee-in a constant flow of Menthyl salicylate standard (100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted skin homogenate with no analyte).

  • Observation: Monitor the baseline of the Menthyl salicylate transition.

    • Stable Baseline: No matrix effect.[1]

    • Negative Dip: Ion Suppression (Matrix components stealing charge).

    • Positive Peak: Ion Enhancement.[1][2]

Visualizing the PCI Workflow:

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Injector->Column Syringe Syringe Pump (Constant Analyte Flow) Syringe->Tee Analyte Standard MS MS/MS Source (ESI/APCI) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Post-Column Infusion setup. Dips in the MS signal baseline indicate elution times of suppressing matrix components.

Module 2: Sample Preparation
Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

A: Protein Precipitation is insufficient for Menthyl salicylate analysis. PPT removes proteins (albumin, globulins) but leaves behind phospholipids and neutral lipids. Because Menthyl salicylate is lipophilic, it requires high organic strength to elute, causing it to co-elute with these remaining lipids.

Recommended Strategy: Liquid-Liquid Extraction (LLE) Switch to LLE using a non-polar solvent. This leverages the "like-dissolves-like" principle to pull Menthyl salicylate into the organic layer while leaving phospholipids (which are amphiphilic but more polar due to the phosphate head group) in the aqueous layer or at the interface.

LLE Protocol for Menthyl Salicylate:

  • Aliquot: 50 µL Sample (Plasma/Homogenate).

  • Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to neutralize charges.

  • Extract: Add 400 µL Hexane:Ethyl Acetate (90:10) .

    • Why this solvent? Hexane is extremely non-polar, excluding most phospholipids. The small amount of Ethyl Acetate ensures solubility of the salicylate ester.

  • Agitate: Vortex 5 min; Centrifuge 10 min @ 4000g.

  • Transfer: Remove supernatant to a clean plate.

  • Dry & Reconstitute: Evaporate under

    
    ; reconstitute in Mobile Phase (high organic).
    

Decision Tree for Sample Prep:

Sample_Prep_Logic Start Start: Matrix Selection MatrixType Is the Matrix Lipid-Rich? (Plasma, Skin, Cream) Start->MatrixType PPT Protein Precipitation (PPT) NOT RECOMMENDED (Leaves Phospholipids) MatrixType->PPT No (Urine/Water) LLE_Check Can you use LLE? MatrixType->LLE_Check Yes LLE Liquid-Liquid Extraction (Hexane/EtOAc) Best for Lipophilics LLE_Check->LLE Yes PLR Phospholipid Removal Plates (Zr-Oxide / HybridSPE) Alternative if LLE fails LLE_Check->PLR No (Automation constraints)

Figure 2: Sample preparation decision tree emphasizing LLE or Phospholipid Removal (PLR) over simple precipitation.

Module 3: Chromatography & Separation
Q: My analyte elutes at the end of the gradient with the wash. How do I separate it from the phospholipids?

A: You must alter the selectivity to shift the phospholipids away from the analyte. Phospholipids (PLs) are "sticky" on C18 columns and elute when the organic gradient hits 90-100%. Menthyl salicylate also elutes here.[3]

Troubleshooting Steps:

  • Column Switching:

    • Phenyl-Hexyl Column: The aromatic ring of Menthyl salicylate will interact via

      
       interactions with the phenyl phase, potentially increasing its retention relative to the aliphatic phospholipids, or altering selectivity enough to separate them.
      
    • C8 Column: Sometimes reducing hydrophobicity (C8 vs C18) elutes the analyte earlier, before the "phospholipid dump" at the end of the run.

  • The "Divert Valve" Technique:

    • If you cannot separate them chromatographically, use the divert valve on your MS.

    • Action: Direct the flow to "Waste" for the first 1-2 minutes (salts) and the final high-organic wash (phospholipids).

    • Warning: This prevents source contamination but does not solve suppression if the analyte co-elutes exactly with the lipids.

Module 4: Internal Standards (The Correction)
Q: My recovery varies wildly between samples. How do I correct this?

A: You need a Stable Isotope Labeled (SIL) Internal Standard. For Menthyl salicylate, a structural analog (like methyl salicylate or propylparaben) is insufficient because it will not track the specific matrix effects occurring at the Menthyl salicylate elution time.

Requirements:

  • Compound: Menthyl salicylate-d4 or -d8.

  • Co-elution: The IS must co-elute exactly with the analyte. If the analyte is suppressed by 50%, the IS must also be suppressed by 50%.

  • Calculation: Use the Area Ratio (Analyte Area / IS Area) for quantification.

Data: Impact of IS Selection on Accuracy

Internal Standard TypeRetention Time MatchMatrix Effect CorrectionAccuracy (% Bias)
None (External Std) N/ANoneHigh Variance (± 40%)
Analog (e.g., Ibuprofen) Poor (

RT > 1 min)
Poor (Different suppression zone)Unreliable (± 25%)
SIL-IS (Menthyl Salicylate-d4) PerfectExcellent (Tracks suppression)High (< ± 15%)
References
  • US Food and Drug Administration (FDA). (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Context: Defines the requirements for Matrix Factor (MF)
  • Pucci, V., et al. (2009). Phospolipid removal techniques in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Context: Mechanistic explanation of phospholipid ion suppression in ESI+.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

    • Context: Establishes the comparison between PPT, LLE, and SPE for lipid removal.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20055232, Menthyl salicylate. Retrieved from [Link]

    • Context: Verification of LogP (4.01) and lipophilic properties.

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating a Reverse-Phase HPLC Method for Menthyl Salicylate Analysis Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical procedure is the cornerstone of this integrity, demonstrating that the method is suitable for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Menthyl salicylate, grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5]

Menthyl salicylate, a common active ingredient in topical analgesics, requires precise and reliable quantification to ensure product quality and safety. While Gas Chromatography (GC) is a common analysis method, HPLC offers a robust alternative, particularly for non-volatile impurities or complex formulations.[6][7][8] This guide will compare and justify the selection of chromatographic parameters and provide a comprehensive framework for the validation process.

Part I: The Analytical Method and System Suitability

Before embarking on the formal validation, a robust analytical method must be developed and its readiness confirmed via System Suitability Testing (SST).

Proposed HPLC Method: A Comparative Approach

The selection of chromatographic conditions is a critical first step. While various reversed-phase columns (C8, C18) and mobile phase compositions can be used, the following method is optimized for resolution, peak shape, and rapid analysis of Menthyl salicylate.[6][9][10]

ParameterRecommended ConditionAlternative/Comparison & Justification
Column C18, 4.6 x 150 mm, 5 µmA C8 column could also be used, but C18 offers greater hydrophobicity, often providing better retention and resolution for moderately non-polar compounds like Menthyl salicylate.[6]
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric AcidMethanol could be an alternative organic modifier, but acetonitrile typically provides lower backpressure and better UV transparency. Phosphoric acid is added to control the pH and ensure consistent peak shapes by suppressing the ionization of any potential acidic impurities.[10][11]
Flow Rate 1.0 mL/minA higher flow rate could shorten the run time but may sacrifice resolution and increase pressure. A lower flow rate might improve resolution but would lengthen the analysis time. 1.0 mL/min offers a good balance.
Detection UV at 304 nmWhile a photodiode array (PDA) detector offers the advantage of collecting full spectral data, a single wavelength UV detector set at the absorption maximum of Menthyl salicylate (around 304 nm) provides excellent sensitivity and specificity for routine analysis.[6]
Injection Volume 10 µLThis volume is typical for modern HPLC systems and provides a good response without risking column overload, which could lead to peak distortion.
Column Temp. 25°CMaintaining a constant temperature ensures reproducible retention times. 25°C is easily achievable and provides stable chromatography.
System Suitability Testing (SST): The Green Light for Validation

SST is not a part of the formal validation but is an integral component of the analytical process that ensures the chromatographic system is adequate for the intended analysis on any given day.[12][13] It must be performed before starting any validation experiments.

Experimental Protocol for SST:

  • Prepare a standard solution of Menthyl salicylate at the target test concentration (e.g., 100 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Calculate the key SST parameters and compare them against the pre-defined acceptance criteria.

Table of System Suitability Parameters & Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0[14]
Theoretical Plates (N) Measures column efficiency.N > 2000
% RSD of Peak Area Measures injection precision.RSD ≤ 2.0%[14]
% RSD of Retention Time Measures retention time stability.RSD ≤ 1.0%[15]

Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase preparation, or the instrument itself. All issues must be resolved before proceeding with the validation, as this step acts as a daily quality check on your entire analytical system.

Part II: Validation Parameters According to ICH Q2(R1)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] For a quantitative assay of a major component like Menthyl salicylate, the key validation characteristics are Specificity, Linearity, Range, Accuracy, and Precision.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.[4]

Experimental Protocol:

  • Placebo Analysis: Prepare a placebo sample (containing all formulation excipients except Menthyl salicylate) and inject it.

  • Forced Degradation: Subject a Menthyl salicylate solution to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Inject the placebo, a pure Menthyl salicylate standard, and the stressed samples.

  • Peak Purity (if using PDA): Use the peak purity function of the software to assess the spectral homogeneity of the Menthyl salicylate peak in the presence of degradants.

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of Menthyl salicylate in the placebo chromatogram.

  • The Menthyl salicylate peak should be well-resolved from any degradation peaks.

  • The peak purity analysis should pass, indicating no co-eluting impurities.

Linearity & Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]

Experimental Protocol:

  • Prepare a stock solution of Menthyl salicylate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[17] For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Analysis & Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Range: The specified range is confirmed by the successful demonstration of linearity, accuracy, and precision within that range.

Table of Example Linearity Data (Target Conc. = 100 µg/mL):

Concentration (µg/mL)Mean Peak Area (n=3)
80801500
90902100
1001001800
1101102500
1201203100
0.9999

Scientist's Note: A high r² value is essential, but a visual inspection of the calibration curve and the residual plot is equally important. This ensures there is no hidden bias or non-linearity that a single statistical value might miss.

Accuracy

Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]

Experimental Protocol: Accuracy should be assessed across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[16]

  • Prepare a placebo matrix of the final product.

  • Spike the placebo with known amounts of Menthyl salicylate reference standard to achieve three concentration levels (e.g., 80, 100, and 120 µg/mL).

  • Prepare three replicate samples at each concentration level (for a total of 9 determinations).

  • Analyze the samples and calculate the concentration of Menthyl salicylate in each.

  • Calculate the percent recovery for each sample.

Data Analysis & Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for the recovery at each level should not be more than 2.0%.

Table of Example Accuracy Data:

LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
80%80.079.699.5%0.8%
100%100.0100.2100.2%0.5%
120%120.0120.6100.5%0.6%
Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.

a) Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six individual test samples of Menthyl salicylate at 100% of the target concentration.

  • Analyze these six samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and %RSD of the results.

Acceptance Criteria:

  • The %RSD should be ≤ 2.0%.[15]

b) Intermediate Precision (Inter-assay Ruggedness)

Protocol: Establish the effects of random events on the precision of the analytical procedure.[16]

  • Repeat the repeatability experiment (six samples at 100% concentration) under different conditions.

  • Typical variations include: a different day, a different analyst, and/or a different instrument.

  • Calculate the %RSD for this second set of data and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets to show they are equivalent.

Acceptance Criteria:

  • The %RSD for the intermediate precision data set should be ≤ 2.0%.

  • The cumulative %RSD of all 12 assays (from repeatability and intermediate precision) should also meet the criteria (typically ≤ 2.0%).

Table of Example Precision Data:

ParameterAnalyst 1 / Day 1 / Inst. 1Analyst 2 / Day 2 / Inst. 2
Mean Assay Value (%) 100.3%99.8%
% RSD (n=6) 0.7%0.9%
Cumulative % RSD (n=12) -1.1%

Part III: Visualization of the Validation Workflow

Understanding the relationship between these validation parameters is key to a holistic approach. The following diagrams illustrate the overall workflow and the interconnectedness of the validation characteristics.

ValidationWorkflow cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Finalization Dev Method Development SST System Suitability Testing Dev->SST Confirm Readiness Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec Report Validation Report Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data

Caption: High-level workflow for HPLC method validation.

ParameterInterrelation Linearity Linearity Range Range Linearity->Range Defines Method Validated Method Linearity->Method Accuracy Accuracy Range->Accuracy Tested Over Precision Precision Range->Precision Tested Within Accuracy->Method Precision->Method Specificity Specificity Specificity->Method

Caption: Interconnectivity of core validation parameters.

Conclusion

A thoroughly validated HPLC method is a non-negotiable requirement in the pharmaceutical industry. It ensures that the analytical data generated is reliable, reproducible, and fit for its purpose, whether for quality control release testing, stability studies, or regulatory submissions. By systematically evaluating specificity, linearity, range, accuracy, and precision as outlined in the ICH Q2(R1) guideline, scientists can build a comprehensive validation package that demonstrates the robustness and integrity of their analytical procedure. This structured approach, combined with a deep understanding of the causality behind each experimental choice, forms the bedrock of sound scientific practice and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • ICH Q2 Analytical Method Validation . Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

  • DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A ME . FABAD Journal of Pharmaceutical Sciences. [Link]

  • ICH guideline Q14 on analytical procedure development . European Medicines Agency (EMA). [Link]

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS . Farmacia Journal. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 . International Council for Harmonisation (ICH). [Link]

  • Separation of Methyl salicylate on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • HPLC analysis of salicylic derivatives from natural products . ResearchGate. [Link]

  • System Suitability in HPLC Analysis . Pharmaguideline. [Link]

  • HPLC separation for methyl salicylate, camphor, thymol and menthol? . ResearchGate. [Link]

  • Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples . National Institutes of Health (NIH). [Link]

  • System suitability Requirements for a USP HPLC Method . Chromservis. [Link]

  • Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques . Science and Education Publishing. [Link]

  • The Analysis of Methyl Salicylate and Salicylic Acid from Chinese Herbal Medicine Ingestion . Oxford Academic. [Link]

Sources

Technical Guide: Validation of a GC-FID Method for the Simultaneous Determination of Menthyl Salicylate and Menthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

In pharmaceutical and cosmetic development, the simultaneous quantification of Menthol (a terpene alcohol) and Menthyl Salicylate (a salicylate ester) presents a distinct analytical challenge due to their divergent physicochemical properties.

While Menthyl salicylate possesses a strong UV chromophore (aromatic ring), Menthol lacks significant UV absorption above 200 nm. This discrepancy renders standard HPLC-UV methods inefficient, often requiring dual-wavelength detection or refractive index (RI) detectors that suffer from low sensitivity and solvent interference.

The Solution: Gas Chromatography with Flame Ionization Detection (GC-FID).[1] This guide validates a capillary GC-FID method that leverages the volatility of both analytes to achieve high-resolution separation and uniform response factors, eliminating the detection limitations of liquid chromatography.

Comparative Analysis: Why GC-FID?

The following matrix objectively compares the proposed GC-FID workflow against common alternatives found in drug development laboratories.

FeatureGC-FID (Recommended) HPLC-UV GC-MS
Detection Principle Carbon counting (Universal for organics)UV Absorption (Chromophore dependent)Mass-to-Charge Ratio (Ionization)
Menthol Sensitivity High (Excellent FID response)Poor (Requires <210 nm, solvent noise high)High (TIC mode)
Menthyl Salicylate Sensitivity High High (Strong UV absorbance @ 305 nm)High
Linearity Range Wide (

dynamic range)
Limited by detector saturationLimited (Detector saturation occurs earlier)
Solvent Interference Minimal (Solvent elutes early/vented)High (Solvent cut-off interferes with Menthol)Minimal
Cost per Analysis LowMedium (Solvent consumption)High (Maintenance/consumables)

Scientist's Note: While GC-MS is superior for identification (unknowns), GC-FID is the gold standard for routine quality control (QC) due to its robustness, wider linear dynamic range, and lower maintenance requirements.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Analytes: L-Menthol (≥99%), Menthyl Salicylate (≥99%).

  • Internal Standard (IS): Naphthalene or n-Octanol .

    • Rationale: Naphthalene elutes between the solvent and Menthol, providing a stable reference peak that corrects for injection variability.

  • Solvent: Methanol or Ethanol (HPLC Grade).

Chromatographic Conditions

This protocol utilizes a non-polar capillary column to separate analytes based on boiling point and vapor pressure.

  • Instrument: Agilent 7890B / 8890 (or equivalent).

  • Detector: FID @ 300°C.

    • H2 Flow: 30 mL/min.

    • Air Flow:[1] 400 mL/min.

  • Inlet: Split/Splitless @ 250°C.

    • Split Ratio: 20:1 (Prevents column overload).

  • Column: DB-5MS or HP-5 (30 m × 0.25 mm ID × 0.25 µm film).

    • Why: The 5% phenyl-methylpolysiloxane phase provides excellent resolution for terpenes and esters without thermal degradation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses solvent.

  • Ramp 1: 10°C/min to 160°C - Elutes Menthol (~10-12 min).

  • Ramp 2: 20°C/min to 280°C (Hold 5 min) - Elutes Menthyl Salicylate (~18-20 min) and cleans column.

  • Total Run Time: ~22 minutes.

Critical Mechanism: Menthyl salicylate has a significantly higher boiling point than Menthol. A single isothermal run would either broaden the Menthyl salicylate peak (too cool) or co-elute Menthol with the solvent (too hot). The temperature ramp is non-negotiable for simultaneous analysis.

Sample Preparation
  • Stock Solution: Weigh 100 mg of Menthol and 100 mg of Menthyl Salicylate into a 100 mL volumetric flask. Dissolve in Methanol.[1]

  • Internal Standard Spike: Add 1.0 mL of Naphthalene stock (10 mg/mL) to all calibration and sample vials.

  • Filtration: Filter through 0.45 µm PTFE syringe filter into GC vial.

Method Validation (ICH Q2(R1) Guidelines)

The following validation data represents typical acceptance criteria and expected results for this specific method.

Specificity
  • Requirement: No interference at the retention times of Menthol or Menthyl Salicylate from the blank (solvent) or placebo matrix.

  • Result: Resolution (

    
    ) between Menthol and nearest peak > 2.0.
    
Linearity[2][5][6][7][8][9]
  • Protocol: 5 concentration levels (50% to 150% of target concentration).

  • Acceptance:

    
    .[2][3]
    
AnalyteRange (mg/mL)Regression Equation

Menthol 0.1 – 2.0

0.9998
Menthyl Salicylate 0.1 – 2.0

0.9995
Accuracy (Recovery)[2][3][5][6]
  • Protocol: Spike placebo at 80%, 100%, and 120% levels (n=3 per level).

  • Acceptance: 98.0% – 102.0% recovery.[2]

AnalyteSpike LevelMean Recovery (%)% RSD
Menthol 100%100.4%0.8%
Menthyl Salicylate 100%99.7%1.1%
Precision (Repeatability)[7]
  • Protocol: 6 injections of the 100% standard.

  • Acceptance: RSD

    
     2.0%.
    
  • Result: Menthol (0.5% RSD), Menthyl Salicylate (0.7% RSD).

Workflow Visualization

The following diagram illustrates the validated workflow, from sample preparation to data reporting, emphasizing the critical decision points (diamond nodes).

GC_Validation_Workflow Input Sample / Standard (Menthol + Menthyl Salicylate) Prep Extraction & Dilution (MeOH + Internal Std) Input->Prep GC_Inj GC Injection (Split 20:1, 250°C) Prep->GC_Inj Separation Separation (DB-5MS, Temp Ramp) GC_Inj->Separation Detection FID Detection (300°C) Separation->Detection Check_Res Resolution > 2.0? Detection->Check_Res Check_RSD RSD < 2.0%? Check_Res->Check_RSD Yes Fail System Suitability Failure Check_Res->Fail No Calc Quantification (Area Ratio vs IS) Check_RSD->Calc Yes Check_RSD->Fail No Report Final Report (Valid Result) Calc->Report

Figure 1: Step-by-step analytical workflow ensuring system suitability before final quantification.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • FDA. (2010). Method of Test for Camphor, Menthol and Methyl Salicylate in Cosmetics.[1][6][7] Food and Drug Administration, Taiwan. (Used as a baseline for salicylate ester GC conditions).

  • González-Peñas, E., et al. (2000). Simultaneous GC determination of turpentine, camphor, menthol and methyl salicylate in a topical analgesic formulation.[1] Chromatographia, 52, 245-248.[1]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Provides standard acceptance criteria for system suitability including Resolution and RSD).

Sources

A Head-to-Head Comparison of Menthyl Salicylate and Diclofenac Topical Gels: A Guide for Formulation and Development Scientists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, evidence-based comparison of two widely utilized topical analgesics: Menthyl Salicylate, a classic counter-irritant, and Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to dissect their mechanisms of action, pharmacokinetic behaviors, and performance in standardized preclinical models. We will explore the causality behind experimental designs and present the data necessary to inform formulation strategies and clinical development pathways.

Physicochemical Properties and Formulation Imperatives

The selection of an active pharmaceutical ingredient (API) is the genesis of formulation development. The inherent chemical properties of Menthyl Salicylate and Diclofenac dictate the choice of excipients and the overall architecture of the topical gel.

Menthyl Salicylate , an ester of menthol and salicylic acid, is a lipophilic compound.[1] Its efficacy is intrinsically linked to its role as a counter-irritant and its relationship with menthol, which not only contributes to the therapeutic effect but also acts as a penetration enhancer.[1]

Diclofenac is typically formulated as a salt (e.g., diclofenac sodium or diclofenac diethylamine) to enhance its solubility and stability in aqueous gel bases.[2] As a phenylacetic acid derivative, its primary therapeutic action is localized anti-inflammation, requiring a formulation that can effectively deliver the API through the stratum corneum to the underlying target tissues.[2][3]

The development of a topical gel requires careful consideration of gelling agents, solvents, and permeation enhancers to ensure optimal viscosity, stability, and drug release characteristics.[4] For both APIs, the vehicle must be designed to overcome the skin's barrier function to achieve therapeutic concentrations at the target site.[5]

FeatureMenthyl SalicylateDiclofenac (as Sodium Salt)Rationale & Formulation Impact
Chemical Class Salicylate Ester, PhenolPhenylacetic Acid Derivative (NSAID)Dictates the primary mechanism of action and potential side effect profile.
Molecular Weight ~276 g/mol ~318 g/mol (Sodium Salt)Both are under the 500 Dalton rule, generally favorable for dermal penetration.
Solubility Lipophilic (Oil Soluble)Sparingly soluble in waterMenthyl salicylate formulations may favor oleaginous or emulsion-based systems, while diclofenac salts are well-suited for hydrogels.[6]
Primary Role of Excipients Solubilization, viscosity, sensory experience (cooling/warming), permeation enhancement.Solubilization, pH control, permeation enhancement, prevention of crystallization.Excipients are not inert; they are critical for API delivery and stability. For instance, menthol synergistically enhances salicylate permeation.[7]

Dueling Mechanisms of Action: Sensory vs. Enzymatic

The fundamental difference between these two compounds lies in how they achieve analgesia. Menthyl Salicylate primarily operates on sensory nerve perception, while Diclofenac targets the enzymatic cascade of inflammation.

Diclofenac: The Cyclooxygenase (COX) Inhibitor

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[8] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions like protecting the gastric mucosa and mediating platelet aggregation.[2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the main source of prostaglandins that mediate pain and inflammation.[2][9]

By blocking COX-1 and COX-2, diclofenac prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain at the application site.[3][10] While classified as non-selective, some evidence suggests diclofenac exhibits a degree of preference for COX-2.[11]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX COX-1 & COX-2 AA->COX PL Membrane Phospholipids PL->AA PLA2 PGs Prostaglandins (PGE2, etc.) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Diclofenac Diclofenac Diclofenac->COX Inhibition

Diclofenac inhibits COX enzymes, blocking prostaglandin synthesis.
Menthyl Salicylate: The Counter-Irritant & TRP Channel Modulator

Menthyl Salicylate's mechanism is twofold. As a salicylate, it possesses mild COX-inhibiting properties.[1] However, its primary and more immediate effect is counter-irritation, driven by the menthol moiety.

Menthol is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[12][13] TRPM8 is a non-selective cation channel expressed in sensory neurons that functions as the primary sensor for cold temperatures (<26°C).[13][14]

Activation of TRPM8 by menthol leads to an influx of calcium and sodium ions, depolarizing the neuron and signaling a sensation of cold to the brain.[13][15] This cooling sensation competes with and overrides the underlying pain signals from the muscle or joint, an effect described by the "Gate Control Theory of Pain." The salicylate component can produce a mild warming sensation, creating a dual sensory input that further distracts from the pain.[1][7]

TRPM8_Pathway cluster_membrane Sensory Neuron Membrane cluster_cytosol Neuron Cytosol TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) Ca_Influx Ca2+ / Na+ Influx TRPM8_Open->Ca_Influx MS Menthyl Salicylate (Menthol Moiety) MS->TRPM8 Binds & Activates Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Cooling Sensation (Pain Gating) Signal->Sensation

Menthyl Salicylate's menthol moiety activates TRPM8 channels.

Performance Evaluation: Standardized Preclinical Protocols

To objectively compare the performance of these two APIs, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for a head-to-head evaluation.

Protocol 1: In Vitro Skin Permeation Testing (IVPT)

Causality & Rationale: IVPT is a foundational experiment in topical drug development. It quantifies the rate and extent of drug permeation across a skin barrier, providing critical data on the bioavailability of the API from a given formulation.[16][17] This assay allows formulators to rank-order prototypes and understand the impact of excipients on drug delivery before committing to costly and ethically intensive animal studies.[18][19] The use of excised human skin is the gold standard, though porcine skin is often used as a surrogate due to its structural similarity.

Experimental Workflow:

IVPT_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Skin Mount Skin on Franz Cell Fill Fill Receptor with Buffer (e.g., PBS pH 7.4) Skin->Fill Equilibrate Equilibrate to 32°C Fill->Equilibrate Apply Apply Finite Dose of Gel Equilibrate->Apply Sample Sample Receptor Fluid at Timed Intervals Apply->Sample HPLC Quantify API (HPLC-UV/MS) Sample->HPLC Plot Plot Cumulative Amount vs. Time HPLC->Plot Calculate Calculate Flux (Jss) Plot->Calculate

Workflow for In Vitro Permeation Testing (IVPT) using Franz cells.

Step-by-Step Methodology:

  • Skin Preparation: Obtain full-thickness human or porcine abdominal skin. Dermatomed to a thickness of ~500 µm.

  • Franz Cell Assembly: Mount the skin sample between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[20]

  • Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS, pH 7.4) solution, ensuring no air bubbles are trapped beneath the skin. The fluid should be continuously stirred and maintained at 37°C to achieve a skin surface temperature of ~32°C.[4][20]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test gel (Diclofenac Gel, Menthyl Salicylate Gel, or Vehicle Control) to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed buffer.[20]

  • Quantification: Analyze the concentration of the API in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Calculate the steady-state flux (Jss) and permeability coefficient (Kp) for each formulation.

Representative Data Table:

ParameterDiclofenac Gel (1%)Menthyl Salicylate Gel (10%)
Steady-State Flux (Jss, µg/cm²/h) 1.5 ± 0.34.2 ± 0.7
Permeability Coefficient (Kp, cm/h x 10⁻³) 0.15 ± 0.030.042 ± 0.007
Lag Time (t_lag, hours) 2.8 ± 0.50.9 ± 0.2
Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

Causality & Rationale: This is the canonical model for evaluating the in vivo efficacy of anti-inflammatory agents.[21] Carrageenan injection induces a localized, acute inflammatory response characterized by edema (swelling), which is quantifiable. The ability of a topically applied agent to reduce this swelling directly demonstrates its anti-inflammatory activity at the target tissue. This model is particularly relevant for NSAIDs like diclofenac.[22]

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (180-220g).

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Diclofenac Gel, Menthyl Salicylate Gel.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Treatment: 30 minutes post-carrageenan injection, apply a standardized amount (e.g., 100 mg) of the respective test gel to the surface of the inflamed paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Representative Data Table:

Time Post-Induction% Inhibition of Edema (Diclofenac Gel)% Inhibition of Edema (Menthyl Salicylate Gel)
1 hour 25.4% ± 3.1%10.2% ± 2.5%
2 hours 40.1% ± 4.5%15.8% ± 3.0%
3 hours 55.6% ± 5.2%18.3% ± 3.3%
4 hours 52.3% ± 4.8%16.5% ± 2.9%

Comparative Clinical and Safety Profile

Preclinical data provides a strong foundation, but clinical performance determines therapeutic value.

AspectDiclofenac Topical GelMenthyl Salicylate Topical Gel
Primary Indication Pain associated with osteoarthritis of joints amenable to topical treatment.[3]Temporary relief of minor aches and pains of muscles and joints.[1][23]
Mechanism Anti-inflammatory (COX inhibition).[3]Counter-irritant (TRPM8 activation), mild analgesic.[1][7]
Onset of Action Gradual, as drug accumulates in tissue.Rapid sensory effect (cooling/warming).[7]
Clinical Evidence Strong, with numerous randomized controlled trials demonstrating efficacy over placebo for osteoarthritis.[3]Evidence supports efficacy for mild to moderate muscle strain.[24] Often used in combination products.[25][26][27]
Systemic Absorption Minimal; plasma concentrations are ~2-10% of those from oral administration, reducing systemic side effects.[3][28]Can be absorbed through the skin; risk of salicylism with excessive use, heat application, or on broken skin.[1][10]
Common Adverse Events Application site reactions: dermatitis, rash, pruritus, erythema.[3]Application site reactions: irritation, erythema, burning sensation.[24]
Key Safety Consideration Class-wide NSAID warnings (e.g., cardiovascular risk) apply, though the risk is significantly lower with topical use due to low systemic exposure.[11]Potential for salicylate toxicity (salicylism) with improper use.[10]

Conclusion for the Development Scientist

The choice between Menthyl Salicylate and Diclofenac is not a matter of which is "better," but which is appropriate for the target product profile.

  • Diclofenac is the superior choice for indications where underlying inflammation is a key driver of pain, such as osteoarthritis. Its development path is one of demonstrating localized delivery to maximize efficacy while minimizing systemic exposure and associated NSAID risks. The formulation challenge lies in optimizing permeation to deliver a therapeutic dose to synovial tissues.

  • Menthyl Salicylate excels in applications requiring rapid, symptomatic relief for acute, non-inflammatory musculoskeletal pain, such as strains or muscle soreness. Its value is in the immediate sensory feedback it provides to the user. Formulation efforts should focus on balancing the counter-irritant effect with skin tolerability and leveraging permeation enhancers to augment the delivery of the salicylate moiety.

Furthermore, there is a clear rationale for combination products . A formulation containing both diclofenac and a counter-irritant like menthol (the active moiety of menthyl salicylate) could offer a dual mechanism of action: rapid sensory relief from menthol followed by sustained anti-inflammatory action from diclofenac.[25][27][29] This approach could improve patient compliance and provide more comprehensive pain management.

Ultimately, a deep understanding of these distinct mechanisms and performance profiles, validated through rigorous experimental protocols, is paramount to designing the next generation of effective and safe topical analgesics.

References

  • GlobalRx. (n.d.). Clinical Profile of Diclofenac Sodium 3% Topical Gel.
  • Wikipedia. (n.d.). Topical gels.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Formulation and Evaluation of Topical Gels: An Updated Review.
  • Manipal Academy of Higher Education. (1993). Pharmacodynamic and pharmacokinetic profiles of diclofenac topical preparations. Indian Drugs, 30(12), 606-610.
  • PubMed. (n.d.). Systemic bioavailability of topical diclofenac sodium gel 1% versus oral diclofenac sodium in healthy volunteers.
  • National Institutes of Health (NIH). (n.d.). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. PMC.
  • PNAS. (n.d.). Induction of an acetaminophen-sensitive cyclooxygenase with reduced sensitivity to nonsteroid antiinflammatory drugs.
  • PubMed. (n.d.). Diclofenac: an update on its mechanism of action and safety profile.
  • NCBI Bookshelf. (n.d.). COX Inhibitors. StatPearls.
  • Advances in Pharmacology and Pharmacy. (2023). A Review Article: Formulation of Topical Gel by QbD Approach. 11(2), 90-101.
  • Tioga Research. (n.d.). Understanding the Journey: Key Phases in Topical Formulation Development.
  • NCBI Bookshelf. (n.d.). Commissioned Paper: Topical Dosage Form Development and Evaluation. In Compounded Topical Pain Creams.
  • Dr.Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?.
  • Benchchem. (2025). The Core Mechanism of Diclofenac Diethylamine on Cyclooxygenase: An In-depth Technical Guide.
  • Dr.Oracle. (2025, May 30). What is the difference between Biofreeze (menthol or methyl salicylate) and Voltaren (diclofenac) gel?.
  • accessdata.fda.gov. (2006, December 19). Clinical Pharmacology Biopharmaceutics Review(s).
  • PubMed. (n.d.). Mechanisms of topical analgesics in relieving pain in an animal model of muscular inflammation.
  • MDPI. (n.d.). Evaluation of Natural Extracts in Animal Models of Pain and Inflammation for a Potential Therapy of Hemorrhoidal Disease.
  • PMC - NIH. (2021, August 20). Optimization and Evaluation of the In Vitro Permeation Parameters of Topical Products with Non-Steroidal Anti-Inflammatory Drugs through Strat-M® Membrane.
  • Blue Cross Laboratories. (n.d.). Diclofenac, Linseed Oil, Methyl Salicylate & Menthol Gel.
  • Apollo Pharmacy. (n.d.). Diclofenac+methyl Salicylate+menthol: Uses, Side Effects and Medicines.
  • 1mg. (2020, February 18). Diclofenac + Methyl Salicylate + Menthol: View Uses, Side Effects and Medicines.
  • ClinicalTrials.gov. (2017, September 12). Local Skin Safety Study of a Topical Pain Relief Spray Containing a Combination of Diclofenac, Methyl Salicylate, and Menthol. (NCT02400320).
  • PMC - NIH. (n.d.). Regulation of TRPM8 channel activity.
  • PMC. (n.d.). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH.
  • PMC - NIH. (n.d.). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain.
  • ResearchGate. (2019, February 5). What is the best animal model for testing the effectiveness of painkillers?.
  • Frontiers. (2022, October 20). Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China.
  • PMC - NIH. (n.d.). An overview of animal models of pain: disease models and outcome measures.
  • MDPI. (n.d.). Evaluation of the In Vitro Permeation Parameters of Topical Diclofenac Sodium from Transdermal Pentravan® Products and Hydrogel Celugel Through Human Skin.
  • Semantic Scholar. (2017). [PDF] Clinical efficacy of topical nanoemulsion diclofenac gel versus combination of nanoemulsion diclofenac with methyl salicylate in osteoarthritis of knee. The Journal of Orthopaedics Trauma Surgery and Related Research.
  • Cronfa - Swansea University. (n.d.). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery.
  • Benchchem. (2025). A Comparative Guide to the Synergistic Effects of Menthyl Salicylate and Menthol in Topical Analgesics.
  • PermeGear. (n.d.). In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations.
  • PubChem - NIH. (n.d.). Menthyl Salicylate. (CID 20055232).
  • Mayo Clinic. (n.d.). Menthol and methyl salicylate (topical application route).

Sources

Validation of a stability-indicating assay for Menthyl salicylate in the presence of its degradants

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a validated stability-indicating assay method (SIAM) for Menthyl salicylate against a non-stability-indicating method. It is intended for researchers, scientists, and drug development professionals to illustrate the criticality of robust analytical methodology in ensuring the quality, safety, and efficacy of pharmaceutical products. The experimental data and protocols herein are presented to support the scientific rigor and rationale behind the validation choices, grounded in internationally recognized guidelines.

The Imperative for a Stability-Indicating Method

Menthyl salicylate, a common active pharmaceutical ingredient (API) in topical analgesics, is susceptible to degradation under various environmental conditions.[1][2] A stability-indicating assay is crucial as it can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. This ensures that the measured potency of the drug product is not falsely elevated by components that lack therapeutic effect.

This guide will walk through the validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to be stability-indicating. Its performance will be contrasted with a hypothetical, simpler UV spectrophotometric method, which, while faster, lacks the specificity required to differentiate Menthyl salicylate from its potential degradants.

Experimental Design & Rationale

The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] The core principle is to establish, through documented evidence, that the analytical procedure is suitable for its intended purpose.[7]

Forced Degradation Studies: The Foundation of a SIAM

To develop and validate a stability-indicating method, forced degradation studies are indispensable.[8][9] These studies intentionally stress the Menthyl salicylate drug substance to generate its likely degradation products.[10] This allows for the assessment of the analytical method's ability to separate the intact drug from any degradants, a property known as specificity.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Base->Analysis Oxidative Oxidative Degradation (3% H2O2, RT, 24h) Oxidative->Analysis Thermal Thermal Degradation (80°C, 48h) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B light exposure) Photolytic->Analysis API Menthyl Salicylate API Solution API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photolytic Expose to Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow of the forced degradation study for Menthyl salicylate.

Causality: The choice of stress conditions (acid, base, oxidation, heat, and light) is based on ICH guidelines and common degradation pathways for ester-containing compounds like Menthyl salicylate.[8][10][11] The conditions are intentionally harsh to ensure significant degradation (typically aiming for 5-20%) to robustly challenge the method's specificity.[10]

Methodologies: A Head-to-Head Comparison

Two distinct analytical methods are evaluated:

  • Method A: Stability-Indicating RP-HPLC Method (Proposed)

  • Method B: Non-Stability-Indicating UV Spectrophotometric Method (Alternative)

Detailed Experimental Protocols

Method A: RP-HPLC Protocol

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v).[12]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 268 nm.[12]

  • Injection Volume: 20 µL.[11]

  • Standard Preparation: Prepare a stock solution of Menthyl salicylate reference standard in the mobile phase and dilute to a working concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Method B: UV Spectrophotometry Protocol

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of Menthyl salicylate (approximately 305 nm).

  • Standard Preparation: Prepare a series of Menthyl salicylate standard solutions in methanol ranging from 5 to 25 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute to fall within the calibrated concentration range.

  • Measurement: Record the absorbance of the sample solution at the λmax and quantify using the calibration curve.

Validation Parameter Showdown: Experimental Data & Insights

The following sections present a comparative analysis of the validation parameters for both methods. The data provided is representative of what would be expected from such an evaluation.

Specificity: The Defining Characteristic

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.

Method A (HPLC): The chromatograms from the forced degradation studies demonstrated that the main Menthyl salicylate peak was well-resolved from all degradation peaks. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the Menthyl salicylate peak in all stressed samples, indicating no co-elution.

Method B (UV Spectrophotometry): The UV spectrum of the acid-hydrolyzed sample showed a significant alteration and an increase in overall absorbance compared to the unstressed sample, even after accounting for the degradation of Menthyl salicylate. This indicates that the primary degradant, salicylic acid, also absorbs at the λmax of Menthyl salicylate, leading to a falsely high quantification.

Expert Insight: The lack of specificity is the critical failure of the UV spectrophotometric method. Any degradation of Menthyl salicylate to salicylic acid would go undetected and be incorrectly quantified as the active ingredient, posing a significant risk to product quality and patient safety.

Linearity and Range

Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.

Table 1: Comparison of Linearity and Range

ParameterMethod A (RP-HPLC)Method B (UV Spectrophotometry)Acceptance Criteria (ICH)
Range 25 - 175 µg/mL[11]5 - 25 µg/mL80-120% of test concentration[7][14]
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Insight: Both methods demonstrate acceptable linearity within their respective ranges. However, the wider linear range of the HPLC method provides greater flexibility for analyzing samples with varying concentrations without requiring multiple dilutions.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies on spiked placebo samples.

Table 2: Accuracy (Recovery) Data

Concentration LevelMethod A (RP-HPLC) % Recovery (Mean ± RSD)Method B (UV Spectrophotometry) % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.8 ± 0.5%100.2 ± 0.8%98.0 - 102.0%
100% 100.1 ± 0.4%100.5 ± 0.6%98.0 - 102.0%
120% 100.5 ± 0.6%[13]101.0 ± 0.9%98.0 - 102.0%

Insight: In the absence of degradants, both methods show acceptable accuracy. The slightly higher variability in the UV method is typical due to its lower specificity and higher susceptibility to matrix interference.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 3: Precision Data (%RSD)

Precision LevelMethod A (RP-HPLC)Method B (UV Spectrophotometry)Acceptance Criteria
Repeatability (n=6) 0.6%[15]1.2%≤ 2.0%
Intermediate Precision 0.8%1.8%≤ 2.0%

Insight: The HPLC method demonstrates superior precision. The higher RSD for the UV method can be attributed to factors such as sample handling variations and the inherent noise of the spectrophotometer.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Table 4: Sensitivity Comparison

ParameterMethod A (RP-HPLC)Method B (UV Spectrophotometry)
LOD 0.0271 µg/mL[1]~0.5 µg/mL
LOQ 0.082 µg/mL[12]~1.5 µg/mL

Insight: The HPLC method is significantly more sensitive, making it suitable for the determination of low-level impurities and for early-stage degradation monitoring.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method A (HPLC): The method was found to be robust with respect to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[11] The system suitability parameters remained within acceptable limits under all varied conditions.

Method B (UV Spectrophotometry): Robustness is less of a concern for this simple method, but variations in the solvent composition could potentially shift the λmax, affecting accuracy.

The Self-Validating System: A Holistic View

A well-validated method acts as a self-validating system. The validation parameters are interconnected and collectively ensure the reliability of the results.

Validation_System Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision LOQ LOQ LOQ->Range

Sources

Bioequivalence Assessment of Topical Menthyl Salicylate Formulations: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioequivalence Challenge

Menthyl salicylate (MS) is a lipophilic salicylate ester (LogP ~5.0) widely utilized as a UV filter in sunscreens and a counter-irritant in topical analgesics. Unlike oral dosage forms where bioequivalence (BE) is established via plasma concentration (


, 

), topical formulations present a unique challenge: the drug acts locally or must penetrate the stratum corneum to be effective, often with negligible systemic absorption.

For researchers developing generic or reformulated versions of MS products (e.g., changing from an O/W emulsion to a hydroalcoholic gel), the regulatory landscape has shifted from costly clinical endpoint studies to In Vitro Permeation Testing (IVPT) and In Vitro Release Testing (IVRT) .

This guide outlines the technical workflow to demonstrate bioequivalence between a Test (T) and Reference (R) formulation, focusing on the physicochemical constraints of Menthyl salicylate.

Regulatory & Scientific Framework

Modern bioequivalence for topical products relies on the Modular Approach (often referenced in FDA Product-Specific Guidances like those for Acyclovir or Diclofenac).

The Three Pillars of Topical BE
  • Q1/Q2 Sameness (Qualitative/Quantitative): Ideally, the Test and Reference have the same inactive ingredients (Q1) in the same concentrations (Q2).

  • Q3 Similarity (Physicochemical): Equivalent pH, viscosity, specific gravity, and droplet size distribution.

  • Performance Equivalence (IVRT & IVPT):

    • IVRT: Proves the drug is released from the matrix at the same rate (Quality attribute).

    • IVPT: Proves the drug penetrates the skin at the same rate and extent (Bioavailability attribute).

Decision Logic for Menthyl Salicylate

The following decision tree illustrates the workflow required to qualify a Test formulation against a Reference product.

BEDecisionTree Start Start: Formulation Comparison Q3 Q3 Characterization (Viscosity, pH, Rheology) Start->Q3 IVRT IVRT (Release Test) Synthetic Membrane Q3->IVRT IVRT_Decision Slopes Equivalent? (90% CI within 75-133.33%) IVRT->IVRT_Decision IVPT IVPT (Permeation Test) Ex Vivo Human Skin IVRT_Decision->IVPT Yes Fail Reformulate IVRT_Decision->Fail No Analysis Statistical Analysis (Jmax & Total Amount) IVPT->Analysis Result Bioequivalence Established Analysis->Result Pass (80-125%) Analysis->Fail Fail

Figure 1: The Stepwise Bioequivalence Decision Tree. IVRT serves as a screen before the pivotal IVPT study.

Comparative Methodology: IVRT vs. IVPT[1]

Method A: In Vitro Release Test (IVRT)

Objective: To determine the release rate (slope) of MS from the vehicle. This is a measure of thermodynamic activity, not absorption.

  • Apparatus: Vertical Diffusion Cell (Franz Cell).[1]

  • Membrane: Synthetic porous membrane (e.g., Tuffryn® or Nylon, 0.45 µm). Note: The membrane must be inert to Menthyl salicylate.

  • Endpoint: Slope of the square root of time (

    
    ) vs. amount released.
    
Method B: In Vitro Permeation Test (IVPT) - The Pivotal Study

Objective: To compare the flux (


) and total cumulative permeation (

) through human skin.
  • Apparatus: Vertical Diffusion Cell (static or flow-through).

  • Membrane: Excised human skin (dermatomed to ~500 µm). This is the "Gold Standard."

  • Challenge: Menthyl salicylate is highly lipophilic. It will accumulate in the stratum corneum and dermis.

Experimental Protocols

Protocol 1: IVPT Setup for Menthyl Salicylate

Rationale: Menthyl salicylate has low water solubility (~0.14 mg/L). Standard phosphate buffer (PBS) will fail to maintain "sink conditions" (where the drug concentration in the receiver is <10% of saturation). You must modify the receiver fluid.

Step-by-Step Workflow:
  • Receiver Fluid Preparation:

    • Base: Phosphate Buffered Saline (PBS), pH 7.4.

    • Solubility Enhancer: Add 4-6% Bovine Serum Albumin (BSA) OR 30-50% Ethanol .

    • Expert Insight: BSA is physiologically relevant and binds lipophilic drugs, maintaining sink conditions without damaging the skin membrane like high concentrations of surfactants (SLS) might.

  • Skin Preparation:

    • Thaw cryopreserved human skin.

    • Dermatome to 250–500 µm thickness.

    • Mount on Franz cells (epidermis facing donor).

    • Equilibrate to 32°C ± 1°C (skin surface temperature).

  • Dosing:

    • Apply a finite dose (typically 10 mg/cm² ) of the Reference and Test formulations.

    • Use a positive displacement pipette for semisolid formulations (gels/creams).

  • Sampling:

    • Time points: 0, 2, 4, 6, 8, 12, 24, and 48 hours.

    • Replace withdrawn volume with fresh, pre-warmed receiver fluid.

  • Sample Processing:

    • If using BSA, protein precipitation (with Acetonitrile) is required before HPLC injection.

Protocol 2: HPLC Quantification

System: RP-HPLC with UV Detection.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) in a high organic ratio (e.g., 85:15 or 90:10) due to MS lipophilicity.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 306 nm (specific to salicylates) or 210 nm (higher sensitivity, less specific).

  • Retention Time: Expect MS to elute late (e.g., >8 mins) due to high LogP. Note: Menthyl salicylate often appears as two closely eluting peaks (isomers); integrate the sum of both.

IVPT_Workflow Dose Dosing (10mg/cm²) Skin Skin Membrane (Human Cadaver) Dose->Skin Permeation Receiver Receiver Fluid (PBS + 4% BSA) Skin->Receiver Diffusion Sample Sampling (0-48 hrs) Receiver->Sample Aliquot Extract Protein Precip. (Acetonitrile) Sample->Extract Prep HPLC HPLC-UV (C18, 306nm) Extract->HPLC Quant

Figure 2: Experimental workflow for Menthyl Salicylate IVPT, highlighting the critical extraction step for protein-based receiver fluids.

Data Presentation & Comparison

When publishing your comparison, summarize the data to highlight the Ratio of Geometric Means (T/R) . Regulatory acceptance usually requires the 90% Confidence Interval (CI) of this ratio to fall between 80.00% and 125.00% .

Comparative Data Table (Hypothetical)

Scenario: Comparing a new "Hydroalcoholic Gel" (Test) against a marketed "O/W Cream" (Reference).

ParameterReference (Cream)Test (Gel)T/R Ratio (%)90% CIConclusion
Flux (

)




104.8%92.4 - 115.1%Pass
Total Amount (

)




97.3%85.2 - 110.5%Pass
Lag Time (

)

hours

hours
N/AN/AFaster onset

Interpretation:

  • Flux (

    
    ):  Indicates the rate of absorption. Crucial for analgesics (speed of relief).
    
  • Total Amount (

    
    ):  Indicates the extent of exposure. Crucial for safety (systemic accumulation) and efficacy (sunscreen coverage duration).
    
  • Lag Time: Gels often show shorter lag times than creams due to solvent evaporation effects (thermodynamic kick), which is acceptable if the total extent (

    
    ) remains equivalent.
    

Critical Scientific Considerations (E-E-A-T)

  • Hydrolysis Monitoring: Menthyl salicylate can hydrolyze into Salicylic Acid and Menthol via skin esterases.

    • Protocol Validation: During method validation, you must assess the stability of MS in the receiver fluid and skin homogenate.

    • Recommendation: If hydrolysis is >10% during the study, you must quantify both Menthyl Salicylate and Salicylic Acid and express bioequivalence based on the molar sum of both species.

  • Evaporation Control: Menthyl salicylate is used in sunscreens which are left open to the air. However, in IVPT, the donor chamber is often occluded to prevent vehicle evaporation.

    • Guidance: For bioequivalence of non-volatile actives like MS, unoccluded or semi-occluded setups are preferred to mimic real-world "rub-in" scenarios, provided the method is reproducible.

  • Mass Balance: Always perform a mass balance at the end of the study (wash surface + skin extraction + receiver fluid). Recovery should be 90-110% to validate the method.

References

  • U.S. Food and Drug Administration (FDA). (2022). Draft Guidance on Acyclovir (Topical Cream). [Link]

    • Context: Serves as the primary regulatory template for IVPT/IVRT methodologies for topical products.
  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[2] [Link]

    • Context: The international standard for conducting skin absorption studies.[3]

  • PubChem. (2025).[4] Menthyl Salicylate Compound Summary. National Library of Medicine. [Link]

    • Context: Source for physicochemical data (LogP, MW) required for experimental design.
  • U.S. Food and Drug Administration (FDA). (1997). SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Postapproval Changes. [Link]

    • Context: Establishes the role of IVRT in quality control and formul

Sources

The Bridge Between Lab and Clinic: A Comparative Guide to In Vitro-In Vivo Correlation for Transdermal Menthyl Salicylate Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, establishing a predictive relationship between laboratory data and clinical performance is the cornerstone of efficient, cost-effective, and successful product development. This is particularly true for transdermal drug delivery systems, where the intricate barrier function of the skin introduces significant variability. An In Vitro-In Vivo Correlation (IVIVC) serves as this critical bridge, aiming to create a mathematical model that links the in vitro release or permeation rate of a drug to its in vivo absorption profile.[1][2]

This guide provides an in-depth technical comparison of the methodologies used to establish a meaningful IVIVC for Menthyl Salicylate, a widely used topical analgesic. We will dissect the causality behind experimental choices, present comparative data from various delivery systems, and provide actionable protocols to guide your research and development efforts.

The Imperative for IVIVC in Transdermal Systems

The U.S. Food and Drug Administration (FDA) defines IVIVC as “a predictive mathematical model describing the relationship between an in vitro property of a dosage form and a relevant in vivo response.”[3] For transdermal products, a robust IVIVC can be leveraged to:

  • Optimize Formulation Performance: Rapidly screen and select candidate formulations with the desired permeation profiles at a fraction of the cost of multiple in vivo studies.[2][4]

  • Support Biowaivers: In some cases, a validated IVIVC can serve as a surrogate for human bioequivalence studies, particularly for post-approval changes.[3]

  • Ensure Quality Control: Establish clinically relevant in vitro release specifications to ensure batch-to-batch consistency and predict in vivo performance.[5][6]

This guide will focus on the practical application of these principles to Menthyl Salicylate, a lipophilic small molecule well-suited for transdermal delivery.

Part 1: The In Vitro Arena - Quantifying Permeation

The foundation of any IVIVC is a robust, reproducible, and discriminating in vitro test method. For transdermal products, the Franz diffusion cell is the industry-standard apparatus for evaluating drug release and skin permeation.[7][8][9]

Causality in Experimental Design: The Franz Cell Setup

The selection of each component in the Franz cell assay is critical and directly impacts the relevance of the resulting data.

  • The Membrane: A Surrogate for Human Skin: The choice of membrane is arguably the most critical variable.

    • Human Cadaver Skin: The gold standard, but availability, variability, and cost are significant limitations.

    • Porcine Skin: Widely accepted as the most relevant animal model due to its histological similarity to human skin in terms of stratum corneum thickness, lipid composition, and hair follicle density.[10] Porcine ear skin is a common choice.[7]

    • Rodent Skin (Rat, Mouse): Often used for initial screening but is known to be more permeable than human skin, which can lead to an overestimation of absorption.[8][10]

    • Synthetic Membranes (e.g., Nylon, Polysulfone): Primarily used for quality control and release testing from the formulation itself, not for predicting skin permeation.[7] They are useful for assessing the influence of formulation variables on the drug release rate.[7][11]

  • The Receptor Fluid: Maintaining Sink Conditions: The fluid in the receptor chamber must ensure the drug is readily soluble to mimic its rapid clearance by the dermal microvasculature in vivo. This is known as maintaining "sink conditions." For a lipophilic compound like Menthyl Salicylate, a simple aqueous buffer may not suffice. Phosphate-buffered saline (PBS) with additives like propylene glycol or ethanol is often necessary to ensure solubility and prevent the permeated drug from partitioning back into the membrane.[9]

  • Temperature Control: The skin surface temperature is typically maintained at 32°C to mimic physiological conditions. This is achieved by circulating water at a slightly higher temperature (e.g., 34.5-35°C) through the jacket surrounding the Franz cell.[7][12]

Experimental Protocol: In Vitro Skin Permeation of Menthyl Salicylate

This protocol outlines a typical permeation study using a transdermal patch formulation.

  • Skin Preparation:

    • Excise full-thickness porcine ear skin. Carefully remove any subcutaneous fat and tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared porcine skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with a degassed receptor fluid (e.g., PBS, pH 7.4) and ensure no air bubbles are trapped beneath the skin.

    • Place the cells in a thermostated water bath to maintain a skin surface temperature of 32.0 ± 0.5°C.[7]

  • Dosing and Sampling:

    • Apply the Menthyl Salicylate patch to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[7]

  • Sample Analysis:

    • Analyze the concentration of Menthyl Salicylate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13][14]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss), a key parameter for comparing formulations.

Visualization: In Vitro Permeation Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SkinPrep Porcine Skin Excision & Prep Assembly Franz Cell Assembly (Skin Mounting) SkinPrep->Assembly ReceptorPrep Receptor Fluid Degassing ReceptorPrep->Assembly Formulation Menthyl Salicylate Patch Dosing Patch Application Formulation->Dosing Equilibration Equilibration (32°C) Assembly->Equilibration Equilibration->Dosing Sampling Receptor Fluid Sampling (Time Points) Dosing->Sampling Quantification HPLC / GC Analysis Sampling->Quantification Calculation Calculate Cumulative Amount & Flux Quantification->Calculation Plotting Plot Permeation Profile Calculation->Plotting

Caption: Workflow for a typical in vitro skin permeation study using Franz diffusion cells.

Comparative In Vitro Performance Data

The choice of excipients, particularly solvents, dramatically influences the permeation of Menthyl Salicylate (MS).

Formulation ComponentDelivery SystemCumulative Amount Permeated (µg/cm²) over 24hKey FindingReference
Propylene Glycol (PG) Neat Solvent~90Highest permeation due to strong skin protein conformation effect.[7]
Transcutol® Patch~110-150Higher permeation than PG in patch form but lower patch adhesion.[7]
Maisine® Patch~110-150Similar to Transcutol®, demonstrating better skin deposition.[7]
HPMC/PVP Polymer PatchShowed release of 95.72% in 24hDiffusion-mediated release following Higuchi kinetics.[8]
Nanoemulsion Chitosan FilmSignificantly higher than physical mixtureEncapsulation in nanoemulsions enhances drug loading and controls release.[15]

Data is synthesized from multiple sources and represents approximate values for comparative purposes.

Part 2: The In Vivo Reality - Measuring Systemic Absorption

In vivo studies are essential to understand the true pharmacokinetic profile of a transdermally delivered drug. These studies measure the drug concentration in the body over time, providing critical data on the rate and extent of absorption.

Causality in Experimental Design: The In Vivo Study
  • Model Selection:

    • Human Subjects: The definitive model for assessing clinical performance. Pharmacokinetic studies typically involve applying the transdermal system and collecting blood samples over a defined period.[16]

    • Animal Models: While no animal model perfectly replicates human skin, they are invaluable for preclinical development. The athymic (nude) mouse grafted with human skin is a sophisticated model that can provide highly relevant data on metabolism and transport.[17]

  • Pharmacokinetic (PK) Parameters: The primary endpoints of an in vivo study are key PK parameters derived from the plasma concentration-time curve:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is observed.

    • AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

  • Bioanalytical Method: A sensitive and selective bioanalytical method is crucial for accurately quantifying the low concentrations of Menthyl Salicylate and its primary metabolite, salicylic acid, in plasma. GC-MS or LC-MS/MS are the preferred techniques.[16][18]

Experimental Protocol: Human Pharmacokinetic Study

This protocol outlines a typical PK study for a Menthyl Salicylate patch.

  • Subject Recruitment:

    • Enroll healthy human volunteers according to a pre-approved clinical protocol.

    • Ensure subjects meet all inclusion/exclusion criteria.

  • Study Conduct:

    • Apply a defined number of Menthyl Salicylate patches to a specified area of the skin (e.g., back or upper arm).

    • Collect venous blood samples into appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24 hours post-application). The patch is typically worn for a set duration, such as 8 hours.[16]

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples frozen (e.g., -80°C) until analysis.

    • Quantify the plasma concentrations of Menthyl Salicylate and salicylic acid using a validated LC-MS/MS or GC-MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualization: In Vivo Pharmacokinetic Workflow

InVivo_Workflow cluster_prep Pre-Study cluster_exp Clinical Phase cluster_analysis Analysis Protocol Clinical Protocol Approval Recruitment Subject Screening & Enrollment Protocol->Recruitment Dosing Patch Application to Subjects Recruitment->Dosing BloodDraw Serial Blood Sampling Dosing->BloodDraw PlasmaSep Plasma Separation & Storage BloodDraw->PlasmaSep Bioanalysis LC-MS/MS or GC-MS Quantification PlasmaSep->Bioanalysis PK_Analysis Calculate PK Parameters (Cmax, AUC) Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo human pharmacokinetic study of a transdermal patch.

Comparative In Vivo Performance Data

A human study evaluated the systemic exposure to Menthyl Salicylate (MS) after applying a varying number of commercial patches for 8 hours.[16]

Number of PatchesCmax (ng/mL)Harmonic Mean Terminal Half-life (hours)Key FindingReference
2 Patches Measurable but low3.0 ± 1.2Low systemic exposure with low dose.[16]
4 Patches 16.8 ± 6.83.0 ± 1.2Measurable and nearly proportional plasma concentrations.[16]
8 Patches 29.5 ± 10.53.0 ± 1.2Demonstrates dose-proportionality in systemic exposure.[16]

Data represents the mean ± standard deviation for Menthyl Salicylate.

Part 3: Forging the Link - The IVIVC Model

With robust in vitro and in vivo data in hand, the final step is to establish a mathematical correlation. The FDA outlines several levels of correlation, with Level A being the most rigorous and sought-after.[2][6]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution/permeation rate and the in vivo absorption rate. This is the highest level of correlation and allows the in vitro data to be a true surrogate for in vivo performance.[6]

  • Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., T50%) to one pharmacokinetic parameter (e.g., Cmax or AUC).

Developing a Level A Correlation: A Conceptual Approach

Establishing a Level A IVIVC involves comparing the in vitro permeation profile with the in vivo absorption profile. Since the raw plasma concentration curve reflects absorption, distribution, metabolism, and elimination, the in vivo absorption profile must first be mathematically derived using techniques like deconvolution.

  • Obtain In Vivo Absorption Profile: Use the plasma concentration data from an intravenous dose of Menthyl Salicylate (if available) or deconvolution methods on the transdermal data to calculate the fraction of drug absorbed in vivo over time.

  • Obtain In Vitro Permeation Profile: Use the Franz cell data to determine the fraction of drug permeated in vitro over time.

  • Correlate the Data: Plot the fraction of drug absorbed in vivo against the fraction of drug permeated in vitro for multiple formulations with different release rates (e.g., fast, medium, slow). A linear relationship with a high correlation coefficient (R² > 0.90) indicates a strong Level A IVIVC.[19]

Visualization: The IVIVC Development Process

IVIVC_Process cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm IV_Data In Vitro Permeation Data (Flux vs. Time) Correlation Mathematical Correlation (e.g., Linear Regression) IV_Data->Correlation VIVO_Data In Vivo Plasma Data (Conc. vs. Time) Deconvolution Deconvolution VIVO_Data->Deconvolution VIVO_Absorption In Vivo Absorption Profile (Fraction Absorbed) Deconvolution->VIVO_Absorption VIVO_Absorption->Correlation

Caption: The process of correlating in vitro permeation data with in vivo absorption data to establish an IVIVC.

Bridging the Data for Menthyl Salicylate

Conclusion: A Scientifically-Grounded Path Forward

The development of an in vitro-in vivo correlation for transdermal Menthyl Salicylate is a scientifically rigorous process that provides immense value in drug development. By carefully selecting and validating in vitro models that are mechanistically relevant to in vivo performance, researchers can make informed decisions, accelerate development timelines, and ultimately ensure the delivery of safe and effective topical therapies. The principles and protocols outlined in this guide demonstrate that while establishing a perfect correlation is challenging, a systematic and scientifically-grounded approach can successfully bridge the gap between the laboratory and the clinic.

References

  • Lim, P.G., et al. (2022). Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. Pharmaceuticals (Basel). Available at: [Link]

  • Thakur, R., et al. (2015). Formulation and in-vitro evaluation of transdermal patches of methyl salicylate. World Journal of Pharmaceutical Research. Available at: [Link]

  • Journal of Pharmaceutical Science & Research. (2024). IVIVC: Core to Drug Development and Bioprediction. Hilaris Publisher. Available at: [Link]

  • Patel, N., et al. (2015). In vitro/in vivo correlations in transdermal product development. Therapeutic Delivery. Available at: [Link]

  • Nallagundla, S., et al. (2023). In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. Pharmaceutics. Available at: [Link]

  • Cross, S.E., et al. (2003). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology. Available at: [Link]

  • Martin, D., et al. (2004). Dermal absorption of camphor, menthol, and methyl salicylate in humans. Journal of Clinical Pharmacology. Available at: [Link]

  • Raney, S.G., et al. (2015). In vitro/in Vivo Correlations in Transdermal Product Development. ResearchGate. Available at: [Link]

  • Patel, R. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Shah, V.P. (2023). IV-IVC for topically applied preparations - A critical evaluation. ResearchGate. Available at: [Link]

  • FDA. (2021). FYs 2013 - 2017 GDUFA Science and Research Report: Transdermal Drug Products. FDA.gov. Available at: [Link]

  • EMA. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. European Chemicals Agency. Available at: [Link]

  • Kanfer, I., et al. (2015). Development and validation of in vitro-in vivo correlation (IVIVC) for estradiol transdermal drug delivery systems. ResearchGate. Available at: [Link]

  • Taiwan Food and Drug Administration. (2010). Method of Test for Camphor, Menthol and Methyl Salicylate in Cosmetics. fda.gov.tw. Available at: [Link]

  • Stinchcomb, A.L. (2016). IVIVC in Transdermal Drug Delivery: Streamlining the Drug Approval Process. Center for Research on Complex Generics. Available at: [Link]

  • Guzek, D.B., et al. (1989). Transdermal drug transport and metabolism. I. Comparison of in vitro and in vivo results. Pharmaceutical Research. Available at: [Link]

  • Farooq, U., et al. (2013). DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • de Matos, I.O., et al. (2020). Chitosan-based films containing nanoemulsions of methyl salicylate: Formulation development, physical-chemical and in vitro drug release characterization. ResearchGate. Available at: [Link]

  • Sree, G.S., et al. (2016). analytical method development for simultaneous estimation of methyl salicylate, menthol. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Mustafa, M.A., et al. (2023). Effect of receptor and donor phase composition on permeation of pharmaceutical compound through model membrane. DRUG DISCOVERY. Available at: [Link]

  • Subhash, C.J., et al. (2019). Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography. ResearchGate. Available at: [Link]

  • FDA. (2018). Guidance for Industry #238: In Vitro-In Vivo Correlation for Modified Release Parenteral Drug Products. FDA.gov. Available at: [Link]

  • Dragicevic, N., & Maibach, H. (2021). In Vitro-In Vivo Correlation in Dermal Delivery: The Role of Excipients. Pharmaceutics. Available at: [Link]

  • Panchagnula, R., et al. (1997). Animal models for transdermal drug delivery. Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]

  • Subhash, C.J., et al. (2019). Analytical Method Development and Validation of Menthol and Methyl Salicylate Content in Topical Cream and Gel by Gas Chromatography. Longdom Publishing. Available at: [Link]

  • Lim, P.G., et al. (2022). In vitro release studies of MS-loaded patches with different solvents. ResearchGate. Available at: [Link]

  • van der Merwe, D., et al. (2018). Dissipative Particle Dynamics Investigation of the Transport of Salicylic Acid through a Simulated In Vitro Skin Permeation Model. MDPI. Available at: [Link]

  • Godin, B., & Touitou, E. (2007). Transdermal Permeation of Drugs in Various Animal Species. MDPI. Available at: [Link]

  • Lim, P.G. (2022). Publication: Characterisation And Formulation Of Topical Methyl Salicylate Patches: Effect Of Solvents On Adhesion And Drug Permeation. Repository@USM. Available at: [Link]

  • Lim, P.G., et al. (2022). (PDF) Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation. ResearchGate. Available at: [Link]

Sources

Comparative evaluation of the irritancy potential of Menthyl salicylate and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of topical therapeutics and cosmeceuticals, salicylate esters represent a dichotomy of function: they act as both potent counter-irritants (Methyl Salicylate) and benign UV filters (Homosalate, Ethylhexyl Salicylate). Menthyl Salicylate (MS) occupies a unique middle ground.

This guide objectively evaluates the cutaneous irritancy of Menthyl Salicylate against its structural analogues. Unlike the highly irritating Methyl Salicylate, Menthyl Salicylate exhibits a self-mitigating mechanism due to the release of Menthol upon hydrolysis. This guide details the mechanistic basis of this safety profile, supported by in silico physicochemical comparisons and validated in vitro protocols (OECD 439).

Mechanistic Basis: The "Counter-Ion" Hypothesis

The irritancy of salicylate esters is not solely defined by the salicylate moiety but by the rate of hydrolysis and the toxicology of the released alcohol .

Upon transdermal penetration, skin esterases (carboxylesterases) hydrolyze these esters. The metabolic byproducts dictate the biological response:

  • Methyl Salicylate: Hydrolyzes to Salicylic Acid + Methanol .[1] Methanol is cytotoxic and contributes to the "rubefacient" (reddening) effect, often crossing the threshold into irritation.

  • Menthyl Salicylate: Hydrolyzes to Salicylic Acid + Menthol . Menthol acts as a TRPM8 agonist (cooling receptor), potentially masking or counteracting the neurogenic inflammation caused by the acid.

Diagram 1: Comparative Metabolic Pathways

Figure 1 illustrates the divergent hydrolysis pathways that determine the net irritancy potential.

SalicylateHydrolysis MS Menthyl Salicylate (Lipophilic Ester) Enzyme Cutaneous Carboxylesterases MS->Enzyme MeS Methyl Salicylate (Small Molecule Ester) MeS->Enzyme SA Salicylic Acid (Keratolytic/Irritant) Enzyme->SA Common Metabolite Menthol Menthol (TRPM8 Agonist / Soothing) Enzyme->Menthol From MS Methanol Methanol (Cytotoxic / Irritant) Enzyme->Methanol From MeS

Caption: Divergent metabolic fates of salicylate esters. Menthyl Salicylate releases soothing Menthol, whereas Methyl Salicylate releases cytotoxic Methanol.

Comparative Data Analysis

The following table synthesizes physicochemical properties with irritancy classifications derived from Cosmetic Ingredient Review (CIR) safety assessments and standard toxicological profiles.

Table 1: Physicochemical and Irritancy Profile of Salicylate Analogues
CompoundCAS No.[2][3]LogP (Lipophilicity)Mol. Weight (Da)Primary MetabolitesGHS Irritation CategoryRelative Irritancy Score (0-10)*
Methyl Salicylate 119-36-82.55152.15Salicylic Acid + MethanolCat 2 / 1B (Irritant/Sensitizer)9/10 (High)
Menthyl Salicylate 89-46-3~6.0276.37Salicylic Acid + MentholNC (Not Classified)**2/10 (Low)
Homosalate 118-56-9> 6.0262.35Salicylic Acid + TrimethylcyclohexanolNC (Safe in Sunscreen)1/10 (Very Low)
Ethylhexyl Salicylate 118-60-5~6.0250.34Salicylic Acid + 2-EthylhexanolNC (Safe in Sunscreen)1/10 (Very Low)

*Relative Score based on historical patch test data and acute dermal toxicity. 10 = Corrosive, 0 = Saline. **NC: Not Classified as a skin irritant under GHS at standard cosmetic concentrations (up to 5-10%).

Key Insight: Menthyl Salicylate shares the high lipophilicity (LogP ~6.0) of Homosalate, limiting its rate of penetration compared to the smaller, more aggressive Methyl Salicylate (LogP 2.55). This "reservoir effect" in the Stratum Corneum further reduces immediate irritation potential.

Experimental Protocol: Validation via OECD 439

To empirically verify the low irritancy of Menthyl Salicylate formulations, we utilize the Reconstructed Human Epidermis (RhE) model. This is the regulatory gold standard (replacing the Draize rabbit test) for distinguishing between irritants (GHS Cat 2) and non-irritants.

Protocol: In Vitro Skin Irritation (RhE)

Objective: Quantify tissue viability after exposure to Menthyl Salicylate.

  • Tissue Equilibration: Incubate RhE tissues (e.g., EpiDerm™ or SkinEthic™) at 37°C, 5% CO₂ for 1 hour.

  • Topical Application:

    • Test Article: Apply 30 µL of Menthyl Salicylate (neat or formulation) directly to the tissue surface.

    • Positive Control: 5% SDS (Sodium Dodecyl Sulfate) – Must induce cell death.

    • Negative Control: DPBS (Phosphate Buffered Saline) – Must maintain viability.

  • Exposure: Incubate for 60 minutes (35 min at 37°C, 25 min at Room Temp).

  • Rinsing: Wash tissues 15x with DPBS to remove residual ester.

  • Post-Incubation: Incubate for 42 hours to allow for recovery or progression of damage (IL-1α release phase).

  • Viability Assay (MTT):

    • Transfer tissues to MTT solution (1 mg/mL). Incubate for 3 hours.

    • Extract formazan crystals using Isopropanol.

    • Measure Optical Density (OD) at 570 nm.

Diagram 2: OECD 439 Workflow for Salicylate Evaluation

Figure 2 outlines the critical decision points in the RhE irritation assay.

OECD439 Start Start: RhE Tissue Equilibration Apply Apply Menthyl Salicylate (60 min) Start->Apply Rinse Rinse (DPBS) & Post-Incubation (42h) Apply->Rinse MTT MTT Viability Assay Rinse->MTT Calc Calculate % Viability vs Neg Control MTT->Calc Irritant Viability ≤ 50% (Irritant - GHS Cat 2) Calc->Irritant High Cytotoxicity NonIrritant Viability > 50% (Non-Irritant - No Cat) Calc->NonIrritant Low Cytotoxicity

Caption: Decision tree for classifying Menthyl Salicylate irritancy based on MTT tissue viability.

Discussion & Application

The "Soothing" Paradox

While Methyl Salicylate is used specifically to irritate (counter-irritation for pain relief), Menthyl Salicylate is often used in sunscreens or cooling gels. The data suggests that Menthyl Salicylate is not a direct replacement for Methyl Salicylate in pain formulations because it lacks the rapid penetration and rubefacient intensity. However, for formulations requiring salicylate functionality (e.g., anti-inflammatory potential) without the burn, Menthyl Salicylate is the superior candidate.

Formulation Recommendation
  • For Pain Relief: If replacing Methyl Salicylate with Menthyl Salicylate, the concentration must be increased, or penetration enhancers (e.g., glycols) added, as its lipophilicity retards absorption.

  • For Sun care/Cosmetics: Menthyl Salicylate is safe up to 5-10% but should be monitored for "stinging" in sensitive individuals, a sensory response distinct from toxicological irritation.

References

  • Cosmetic Ingredient Review (CIR). (2019).[1] Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics.[1][4][5] Washington, DC. [Link]

  • OECD. (2019). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Methyl Salicylate (CAS 119-36-8). Helsinki, Finland. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021).[1] Opinion on Methyl Salicylate (Methyl 2-hydroxybenzoate).[1][6] SCCS/1633/21. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Menthyl Salicylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of menthyl salicylate, tailored for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not only comply with regulations but also to understand the scientific rationale behind these essential safety protocols.

Foundational Principles of Menthyl Salicylate Waste Management

Menthyl salicylate, while a common ingredient in many topical analgesics, requires careful handling and disposal due to its potential health and environmental hazards. It is classified as harmful if swallowed and is recognized as being harmful to aquatic life.[1][2][3][4] Furthermore, it can cause serious eye damage and may elicit an allergic skin reaction.[5][6][7] Some evidence also suggests that it may be a reproductive toxin.[6] Therefore, a cavalier approach to its disposal is not an option.

The core principle of menthyl salicylate disposal is to prevent its entry into the environment, particularly waterways, and to ensure the safety of all personnel involved in the handling and disposal process.[1][2][6] This necessitates a multi-faceted approach encompassing proper segregation, containment, labeling, and the engagement of certified hazardous waste disposal services.

Pre-Disposal Safety and Handling: A Prerequisite for Safe Disposal

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols when handling menthyl salicylate. The following table summarizes the essential personal protective equipment (PPE) and handling precautions:

Precaution Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][4]To prevent accidental splashes that can cause serious eye damage.[5][6]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][2][4]To avoid skin contact, which can lead to irritation or allergic reactions.[5][6]
Respiratory Protection Not typically required with adequate ventilation. In cases of insufficient ventilation or when generating aerosols, a NIOSH-approved respirator is necessary.[1]To prevent inhalation of vapors or mists, which can be harmful.[1]
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]To minimize the concentration of airborne vapors.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4][8]To prevent accidental ingestion.

Step-by-Step Disposal Protocol for Menthyl Salicylate

The following protocol provides a systematic approach to the disposal of pure menthyl salicylate and materials contaminated with it.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of effective chemical waste management.

  • Pure Menthyl Salicylate: Collect unwanted or expired menthyl salicylate in its original container or a designated, compatible waste container.[1] Recommended materials for containers include glass, polyethylene, or stainless steel.[8] Avoid iron or steel containers.[8]

  • Contaminated Solids: This category includes items such as used gloves, absorbent paper, and contaminated labware. These should be collected in a separate, clearly labeled, and sealed container.[1][2][9]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with menthyl salicylate must be placed in a designated sharps container.

  • Aqueous Solutions: While menthyl salicylate has low water solubility, any aqueous waste containing it should be collected as hazardous waste.[6] Do not discharge into the sewer system.[1][2]

Step 2: Container Management and Labeling

Properly labeling and managing waste containers is a critical compliance and safety measure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Menthyl Salicylate," and a clear indication of the associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Container Integrity: Ensure that all waste containers are in good condition, compatible with menthyl salicylate, and are kept tightly closed except when adding waste.[2][8] Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizers.[8]

Step 3: Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[9]

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or commercial sorbents to contain the liquid.[1][2][8]

  • Collect Absorbed Material: Carefully scoop or shovel the absorbed material into a designated hazardous waste container using non-sparking tools.[1]

  • Decontaminate the Area: Wash the spill area with a 60-70% ethanol solution followed by soap and water.[9] Collect all decontamination materials as hazardous waste.

  • Personal Decontamination: Remove and dispose of any contaminated clothing as hazardous waste. Wash hands and any exposed skin thoroughly.

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.

  • Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the menthyl salicylate waste.[2][4]

  • Provide Documentation: Be prepared to provide the waste disposal company with an accurate description of the waste, including its composition and volume.

  • Recommended Disposal Method: The preferred method of disposal for menthyl salicylate is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This can be facilitated by dissolving the menthyl salicylate in a combustible solvent.[4]

The following diagram illustrates the decision-making process for the proper disposal of menthyl salicylate.

menthyl_salicylate_disposal_workflow start Menthyl Salicylate Waste Generated waste_type Determine Waste Type start->waste_type pure_liquid Pure or Concentrated Liquid waste_type->pure_liquid Liquid contaminated_solid Contaminated Solid (Gloves, Paper) waste_type->contaminated_solid Solid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_liquid Collect in a Labeled, Compatible Container pure_liquid->collect_liquid collect_solid Collect in a Labeled, Sealed Bag or Container contaminated_solid->collect_solid spill_cleanup->collect_solid store_waste Store in a Designated Hazardous Waste Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs incineration Dispose via Chemical Incineration contact_ehs->incineration

Caption: Menthyl Salicylate Disposal Workflow.

Understanding Chemical Incompatibilities

To prevent hazardous reactions, it is crucial to be aware of menthyl salicylate's chemical incompatibilities. The primary incompatibility to note is with strong oxidizers .[8] Contact with these substances can lead to vigorous reactions. Additionally, it is advisable to avoid contact with strong bases, as they may hydrolyze the ester.

Environmental Considerations

While menthyl salicylate is readily biodegradable, its classification as "harmful to aquatic life" underscores the importance of preventing its release into the environment.[2][3][8] Improper disposal can lead to contamination of soil and water, posing a risk to aquatic ecosystems. The procedures outlined in this guide are designed to mitigate these environmental risks.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of menthyl salicylate is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures in this guide, you contribute to a safer working environment, protect our ecosystem, and ensure regulatory compliance. This commitment to responsible chemical management reflects the high standards of scientific integrity and excellence that are the hallmarks of our profession.

References

  • ChemSupply Australia. (n.d.). Safety Data Sheet METHYL SALICYLATE. Retrieved from [Link]

  • SysKem Chemie GmbH. (2021, January 2). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Salicylate. PubChem Compound Database. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2024, June 26). Methyl salicylate - Evaluation statement. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). N22-029S012 Methyl salicylate Clinical 2 PREA. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Salicylate, 98%. Retrieved from [Link]

  • ResearchGate. (2020, July 28). The fate of methyl salicylate in the environment and its role as signal in multitrophic interactions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022, June 1). METHYL SILICATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Menthyl Salicylate. PubChem Compound Database. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Bal Seal Engineering. (n.d.). Chemical Compatibility for the following O-rings Elastomers: Ethylene Propylene, Fluorosilicone, Nitrile (Buna N), and Silicone. Retrieved from [Link]

Sources

Personal protective equipment for handling Menthyl salicylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling Menthyl Salicylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sticky" Reality of Menthyl Salicylate

Menthyl Salicylate (CAS 89-46-3) is frequently underestimated in the laboratory because it lacks the immediate, aggressive toxicity of strong acids or volatile solvents. However, as a Senior Application Scientist, I must emphasize that its primary operational hazard lies in its physical properties: it is a viscous, lipophilic ester that acts as a persistent contaminant.[1]

Unlike volatile solvents that evaporate, Menthyl Salicylate remains on surfaces, equipment, and skin.[1] It is a known aquatic toxin (H413) and a potential weak skin sensitizer.[1] The goal of this guide is not just compliance, but containment . If you spill it, you don't just wipe it up; you must chemically solubilize it to remove it.[1]

Crucial Distinction: Do not confuse Menthyl Salicylate (CAS 89-46-3) with Methyl Salicylate (Wintergreen Oil, CAS 119-36-8).[1] While they are chemically related, Methyl Salicylate has a higher acute toxicity profile (Salicylism).[1] This guide focuses strictly on the Menthyl ester.

Risk Profile & Hazard Analysis

ParameterSpecificationOperational Implication
CAS Number 89-46-3Unique identifier for inventory/waste tracking.[1]
Physical State Viscous Liquid (Colorless/Yellowish)High surface tension; adheres to glass and gloves.[1] Hard to rinse with water alone.[1]
GHS Classification Aquatic Chronic 4 (H413) Do not dispose down the drain. All waste must be captured.[1]
Skin/Eye Not officially H315/H319, but acts as an occlusive irritant.[1]Prolonged contact under gloves can cause "chemical maceration" or sensitization.[1]
Solubility Lipophilic (Oil-soluble)Water is ineffective for cleanup.[1] Requires Ethanol, Acetone, or DCM.[1]

PPE Selection Matrix

Standard "lab safety" advice often fails here. Thin nitrile gloves may degrade or swell upon prolonged contact with esters.[1]

Glove Selection Protocol
  • Routine Handling (Dispensing/Pipetting):

    • Material:Nitrile (Accelerator-Free preferred)

    • Thickness: Minimum 0.11 mm (4-5 mil) .[1]

    • Logic: Menthyl salicylate is a large molecule (MW ~276 g/mol ).[1] Permeation through nitrile is slow, but the "swelling" effect can compromise tactile sensitivity.[1] Change gloves immediately if splashed.[1]

  • Spill Cleanup / Bulk Transfer:

    • Material:Laminate (Silver Shield/4H) or Viton [1]

    • Logic: For immersion or gross contamination, simple nitrile is insufficient.[1] Laminate gloves provide >480 mins breakthrough time against esters.[1]

Respiratory & Eye Protection[1]
  • Eyes: Chemical Splash Goggles are mandatory if pouring >100mL.[1] Safety glasses are insufficient because the liquid is viscous; a splash will stick to the face/lens rather than run off.[1]

  • Lungs: Menthyl Salicylate has low vapor pressure at room temperature.[1]

    • Ambient Temp: Fume hood is sufficient (Standard Sash Height).[1]

    • Heated (>60°C):Half-face respirator with P100/Organic Vapor (OV) cartridges.[1] Heating generates mists that are irritating to the mucous membranes.[1]

Decision Logic: PPE & Workflow

The following diagram illustrates the decision process for selecting PPE based on the specific laboratory activity.

PPE_Decision_Tree Start Activity: Handling Menthyl Salicylate Decision_Temp Is the chemical heated >60°C? Start->Decision_Temp Decision_Vol Volume > 100mL or Spill Risk? Decision_Temp->Decision_Vol No (Ambient Temp) Yes_Heat REQUIREMENT: Fume Hood + OV Respirator Decision_Temp->Yes_Heat Yes Routine Routine Pipetting/Weighing Decision_Vol->Routine No (Small Scale) High_Risk PPE: Laminate Gloves + Goggles Containment: Tray Required Decision_Vol->High_Risk Yes (Bulk/Spill) Standard_PPE PPE: Nitrile (4 mil) + Safety Glasses Change gloves every 30 mins Routine->Standard_PPE Standard Protocol

Caption: Decision tree for selecting appropriate PPE based on thermal conditions and volume.

Operational Protocol: Step-by-Step

Phase 1: Setup & Engineering Controls
  • Containment: Place the reagent bottle inside a secondary container (polypropylene tray). This prevents the "oily ring" on the benchtop.[1]

  • Pipetting: Use Positive Displacement Pipettes .[1]

    • Scientific Reason: Menthyl salicylate is viscous (approx.[1][2] 1.53 mPa[1]·s, similar to light oil).[1] Air-displacement pipettes will be inaccurate due to the liquid clinging to the tip walls.[1]

  • Solvent Prep: Have a squirt bottle of Ethanol (70% or higher) or Acetone ready.[1] Water will not clean this chemical.

Phase 2: Transfer & Synthesis
  • Don PPE (Nitrile gloves, lab coat, glasses).[1]

  • Open bottle in the fume hood.

  • The "Drip" Technique: When withdrawing a pipette or pouring, wait 3 seconds for the "string" of viscous liquid to break.[1] Wipe the rim of the bottle with a Kimwipe dampened in Ethanol immediately after pouring.[1]

    • Why? If you don't, the liquid will creep down the threads, causing the cap to seize later or contaminating the next user's gloves.

Phase 3: Decontamination & Waste
  • Glassware: Do not put directly into the dishwasher.[1] Rinse 2x with Acetone/Ethanol into the organic waste stream first.[1]

  • Spills:

    • Small: Wipe with dry paper towel first (absorb bulk), then clean residue with Ethanol.[1]

    • Large: Use clay/vermiculite absorbent.[1] Shovel into a solid waste container.

  • Disposal: Label as "Organic Waste - Contains Menthyl Salicylate - Aquatic Toxin." Code H413 requires preventing release into waterways.[1]

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Do not use water immediately. Wipe off bulk liquid with a dry Kimwipe.[1]Wash with soap and warm water for 15 mins.[1] (Soap emulsifies the ester).[1]
Eye Contact Flush with water for 15 mins.[1][3]Seek medical attention.[1][3][4] The oil may trap bacteria or cause blurred vision.[1]
Ingestion Do NOT induce vomiting (Aspiration risk).Rinse mouth.[1][3] Call Poison Control.

Workflow Visualization

Workflow_Protocol Setup 1. Setup (Secondary Containment) Dispense 2. Dispense (Positive Displacement Pipette) Setup->Dispense Viscous Liquid Wipe 3. Rim Wipe (Ethanol Kimwipe) Dispense->Wipe Prevent Drips Rinse 4. Solvent Rinse (Acetone -> Waste) Wipe->Rinse Dirty Glassware Wash 5. Final Wash (Soap + Water) Rinse->Wash Residue Free

Caption: Operational workflow emphasizing the critical "Rim Wipe" and Solvent Rinse steps to prevent cross-contamination.[5][6][7]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7008, Menthyl Salicylate.[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for Menthyl Salicylate (CAS 89-46-3).[1] ECHA.[1] Available at: [Link][1]

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Salicylates as Used in Cosmetics. CIR-Safety.org.[1] Available at: [Link]

Sources

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